molecular formula C9H10ClNO3 B12404158 (Rac)-Carisbamate-d4

(Rac)-Carisbamate-d4

Numéro de catalogue: B12404158
Poids moléculaire: 219.66 g/mol
Clé InChI: OLBWFRRUHYQABZ-RHQRLBAQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(Rac)-Carisbamate-d4 is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 219.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C9H10ClNO3

Poids moléculaire

219.66 g/mol

Nom IUPAC

[2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/i1D,2D,3D,4D

Clé InChI

OLBWFRRUHYQABZ-RHQRLBAQSA-N

SMILES isomérique

[2H]C1=C(C(=C(C(=C1[2H])C(COC(=O)N)O)Cl)[2H])[2H]

SMILES canonique

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on (Rac)-Carisbamate-d4: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of (Rac)-Carisbamate-d4, a deuterated analog of the investigational antiepileptic drug Carisbamate. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Structure and Physicochemical Properties

This compound is the deuterated form of Carisbamate, a phenyl monocarbamate derivative. The deuterium labeling is on the phenyl ring, which makes it a useful internal standard in analytical studies.

Table 1: Physicochemical Properties of this compound and Carisbamate

PropertyThis compoundCarisbamate
IUPAC Name 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate[(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate
Synonyms -YKP509, RWJ-333369
CAS Number 1329808-36-7[1]194085-75-1[2][3]
Molecular Formula C₉H₆D₄ClNO₃C₉H₁₀ClNO₃
Molecular Weight 219.66 g/mol 215.63 g/mol
Appearance SolidWhite to beige powder
Solubility Not explicitly specified, but used in analytical standards.Soluble in DMSO (2 mg/mL, clear)
Optical Activity Racemic mixture[α]/D +77 to +87°, c = 0.2 in chloroform-d
Storage Temperature 2-8°C2-8°C

Biological Properties and Mechanism of Action of Carisbamate

Carisbamate is an investigational drug with anticonvulsant properties. While the precise mechanism of action is not fully elucidated, research points to a multi-faceted approach involving the modulation of neuronal excitability.

Inhibition of Voltage-Gated Sodium Channels

A primary mechanism of action for Carisbamate is the inhibition of voltage-gated sodium channels (VGSCs). Studies have shown that Carisbamate produces a concentration-, voltage-, and use-dependent block of these channels, which are crucial for the initiation and propagation of action potentials. This inhibition of repetitive neuronal firing is a key factor in its anticonvulsant effects. In whole-cell patch clamp recordings on rat hippocampal neurons, carisbamate demonstrated an IC50 value of 89 microM for blocking voltage-gated sodium channels.

Modulation of Glutamatergic Neurotransmission

Carisbamate also modulates excitatory neurotransmission mediated by glutamate. It has been shown to inhibit both NMDA and AMPA receptor-mediated excitatory postsynaptic currents. This effect is thought to be presynaptic, reducing the release of glutamate in an action potential-dependent manner. This reduction in excitatory signaling contributes to the overall dampening of neuronal hyperexcitability observed in seizure states.

Below is a diagram illustrating the proposed mechanism of action of Carisbamate.

Carisbamate_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Action_Potential Action Potential VGSC Voltage-Gated Sodium Channel (VGSC) Action_Potential->VGSC Activates Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Triggers Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Leads to Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Postsynaptic_Excitation Postsynaptic Excitation NMDA_Receptor->Postsynaptic_Excitation AMPA_Receptor->Postsynaptic_Excitation Carisbamate Carisbamate Carisbamate->VGSC Inhibits Carisbamate->Glutamate_Release Inhibits

Mechanism of Action of Carisbamate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of Carisbamate.

Synthesis of Carisbamate (General Approach)

Synthesis_Workflow Start Starting Materials: (E)-ethyl 2-benzylidenepentanoate Step1 Reduction with LiAlH4 Start->Step1 Yields (R,S)-2-benzylpentan-1-ol Step2 Acetylation with Acetic Anhydride Step1->Step2 Yields acetate derivative Step3 Oxidation with RuCl3/NaIO4 Step2->Step3 Yields carboxylic acid Step4 Hydrolysis with K2CO3 Step3->Step4 Yields hydroxy acid Step5 Carbamoylation Step4->Step5 Introduces carbamate group End Carisbamate Step5->End

Conceptual Synthesis Workflow for Carisbamate.

Note: This is a generalized workflow based on similar chemical syntheses and not a definitive, validated protocol for Carisbamate or its deuterated analog.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of Carisbamate on ion channel currents in neurons.

Objective: To record voltage-gated sodium currents and assess their modulation by Carisbamate.

Materials:

  • Cells: Cultured hippocampal neurons or other suitable neuronal cell lines.

  • External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4, bubbled with 95% O₂–5%CO₂.

  • Internal Solution (Pipette Solution): Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3.

  • Carisbamate Stock Solution: Prepared in a suitable solvent like DMSO.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Preparation: Plate neurons on coverslips suitable for microscopy and recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Place the coverslip with neurons in the recording chamber and perfuse with ACSF.

    • Approach a neuron with the recording pipette and form a gigaseal (resistance > 1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

    • Apply a series of voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various depolarizing potentials (e.g., -60 mV to +20 mV in 10 mV increments).

  • Drug Application:

    • Record baseline currents in ACSF.

    • Perfuse the recording chamber with ACSF containing the desired concentration of Carisbamate.

    • Record currents in the presence of the drug.

    • Wash out the drug with ACSF and record recovery currents.

  • Data Analysis:

    • Measure the peak amplitude of the sodium currents before, during, and after drug application.

    • Analyze the voltage-dependence of activation and inactivation.

    • Determine the IC₅₀ of Carisbamate for sodium channel inhibition.

Pharmacokinetics of Carisbamate

Clinical studies have provided insights into the pharmacokinetic profile of Carisbamate.

Table 2: Pharmacokinetic Parameters of Carisbamate

ParameterValuePopulation
Time to Peak Plasma Concentration (Tmax) 1-2 hoursPediatric and adult patients with LGS
Oral Clearance 35.1-41.4 ml/h/kgHealthy Japanese and Caucasian subjects
Half-life (t1/2) 11.5-12.8 hoursHealthy Japanese and Caucasian subjects
Metabolism Primarily through glucuronidation and oxidation.-
Dose Proportionality Linear and dose-proportional pharmacokinetics after single and multiple doses.Pediatric and adult patients with LGS

Pharmacokinetic studies have shown that Carisbamate's exposure can be slightly higher in Japanese subjects compared to Caucasians, but this difference is reduced after body weight normalization. The pharmacokinetics are generally linear and predictable across different age groups and dosing regimens.

Clinical Development and Therapeutic Potential

Carisbamate has been investigated in clinical trials for the treatment of various seizure types, including partial-onset seizures and seizures associated with Lennox-Gastaut Syndrome (LGS). It has shown some efficacy as an adjunctive therapy for drug-resistant focal epilepsy. While it is not yet approved for general use, ongoing research continues to explore its therapeutic potential in epilepsy and other neurological conditions.

Conclusion

This compound is a valuable tool for the preclinical and clinical development of Carisbamate, serving as a reliable internal standard for analytical methods. Carisbamate itself is an investigational antiepileptic drug with a promising mechanism of action that involves the dual inhibition of voltage-gated sodium channels and presynaptic glutamate release. Further research and clinical trials are needed to fully establish its efficacy and safety profile for the treatment of epilepsy. This technical guide provides a foundational understanding of the chemical and biological properties of these compounds for the scientific community.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (Rac)-Carisbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Carisbamate-d4 is the deuterated analog of Carisbamate, a compound investigated for its anticonvulsant properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The strategic incorporation of four deuterium atoms onto the phenyl ring enhances its utility as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Carisbamate in biological matrices via mass spectrometry. This document outlines a plausible synthetic pathway, detailed hypothetical experimental protocols, and the expected analytical characterization of this compound, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data is presented in structured tables, and key experimental workflows are visualized using logical diagrams.

Introduction

Carisbamate, chemically known as (S)-2-(2-chlorophenyl)-2-hydroxyethyl carbamate, has been studied for its potential as an antiepileptic drug.[1] In drug development and clinical research, understanding the pharmacokinetics and metabolism of a new chemical entity is paramount. Stable isotope-labeled internal standards are essential tools for accurate bioanalysis. This compound, with a molecular formula of C₉D₄H₆ClNO₃, serves this purpose.[2] The deuterium atoms are located on the 2-chlorophenyl ring, as indicated by its IUPAC name: 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate.[2] This isotopic labeling provides a distinct mass difference from the parent drug, facilitating its use in quantitative assays without altering its fundamental chemical properties.

Plausible Synthetic Pathway

Synthesis_Pathway A 2-Chloro-d4-benzaldehyde B 2-Chloro-d4-styrene oxide A->B Corey-Chaykovsky Reaction C 1-(2-Chlorophenyl-d4)-ethane-1,2-diol B->C Hydrolysis D This compound C->D Carbamoylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed hypothetical protocols for the key steps in the synthesis of this compound.

Synthesis of 2-Chloro-d4-styrene oxide

This step involves the conversion of the deuterated aldehyde to the corresponding epoxide. The Corey-Chaykovsky reaction is a suitable method for this transformation.

Epoxide_Formation_Workflow cluster_prep Ylide Preparation cluster_reaction Epoxidation Reaction A Trimethylsulfonium iodide D Dimethylsulfoxonium methylide (Ylide) A->D B Sodium hydride B->D C Anhydrous DMSO C->D F Reaction Mixture D->F E 2-Chloro-d4-benzaldehyde E->F G Quenching (ice-water) F->G H Extraction (Ethyl acetate) G->H I Purification (Chromatography) H->I J 2-Chloro-d4-styrene oxide I->J

Caption: Experimental workflow for the synthesis of 2-Chloro-d4-styrene oxide.

Protocol:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend trimethylsulfonium iodide in anhydrous dimethyl sulfoxide (DMSO). Add sodium hydride portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfoxonium methylide.

  • Reaction: Cool the ylide solution in an ice bath. Add a solution of 2-chloro-d4-benzaldehyde in anhydrous DMSO dropwise to the cooled ylide solution.

  • Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-chloro-d4-styrene oxide.

Synthesis of 1-(2-Chlorophenyl-d4)-ethane-1,2-diol

This step involves the ring-opening of the epoxide to form the corresponding diol.

Protocol:

  • Reaction: Dissolve the 2-chloro-d4-styrene oxide in a mixture of tetrahydrofuran (THF) and water. Add a catalytic amount of a mineral acid (e.g., sulfuric acid).

  • Monitoring and Work-up: Heat the reaction mixture to reflux and monitor by TLC. After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-chlorophenyl-d4)-ethane-1,2-diol.

Synthesis of this compound

The final step is the carbamoylation of the diol to introduce the carbamate functional group.

Protocol:

  • Reaction: Dissolve the 1-(2-chlorophenyl-d4)-ethane-1,2-diol in a suitable aprotic solvent (e.g., dichloromethane). Add a carbamoylating agent such as trimethylsilyl isocyanate in the presence of a Lewis acid catalyst.

  • Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Characterization Data

The following tables summarize the expected analytical data for this compound based on the known data for the non-deuterated compound and the principles of isotopic labeling.

Physical and Chemical Properties
PropertyValue
CAS Number 1329808-36-7[2]
Molecular Formula C₉D₄H₆ClNO₃[2]
Molecular Weight 219.66 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents
Hypothesized ¹H NMR Spectroscopic Data (in DMSO-d₆)

Due to the deuteration of the phenyl ring, the aromatic signals will be absent in the ¹H NMR spectrum.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5br s2H-NH₂
~5.5t1H-CH(OH)-
~5.0d1H-OH
~3.8m2H-CH₂-
Hypothesized ¹³C NMR Spectroscopic Data (in DMSO-d₆)

The signals for the deuterated carbons on the phenyl ring will be significantly attenuated or absent depending on the spectrometer's settings.

Chemical Shift (δ, ppm)Assignment
~157C=O (carbamate)
~138C-Cl (deuterated)
~132-126Aromatic Carbons (deuterated)
~72-CH(OH)-
~68-CH₂-
Mass Spectrometry Data
Ion[M+H]⁺[M+Na]⁺
Expected m/z 220.08242.06

Conclusion

This technical guide provides a comprehensive, albeit partially hypothetical, overview of the synthesis and characterization of this compound. The proposed synthetic route offers a logical and feasible approach for its preparation from commercially available deuterated starting materials. The expected characterization data provides a benchmark for researchers working on the synthesis and analysis of this and other related deuterated compounds. The availability of well-characterized this compound is crucial for the accurate and reliable quantification of Carisbamate in preclinical and clinical studies, thereby supporting the broader research and development efforts in the field of antiepileptic drugs.

References

The Multifaceted Mechanism of Action of Carisbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisbamate (S-2-O-carbamoyl-1-o-chlorophenyl-ethanol), designated as RWJ-333369 and YKP509, is an investigational neuromodulatory agent with a broad spectrum of anticonvulsant activity. While its precise mechanism of action is not fully elucidated, extensive preclinical research has revealed a multi-target profile, distinguishing it from many existing anti-seizure medications. This technical guide provides an in-depth overview of the known molecular mechanisms of Carisbamate, supported by quantitative data, detailed experimental methodologies, and visual representations of its interactions with key neuronal signaling pathways.

Core Mechanism of Action: Modulation of Neuronal Excitability

Carisbamate's primary therapeutic effect is believed to stem from its ability to modulate neuronal excitability through interactions with several key ion channels and neurotransmitter systems. The principal mechanisms identified to date include the inhibition of voltage-gated sodium channels (VGSCs), modulation of voltage-gated T-type calcium channels, and effects on hyperpolarization-activated cation currents (Ih). Furthermore, evidence suggests an indirect influence on glutamatergic and GABAergic neurotransmission.

Inhibition of Voltage-Gated Sodium Channels (VGSCs)

A primary and well-documented mechanism of Carisbamate is the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[1][2] Carisbamate exhibits a state-dependent blockade of these channels, preferentially binding to the inactivated state, which is a characteristic of many anti-seizure drugs.

Studies have shown that Carisbamate produces a concentration-, voltage-, and use-dependent inhibition of VGSCs.[1] Specifically, it has been demonstrated to inhibit the rat Nav1.2 isoform.[1] This inhibition of VGSCs leads to a reduction in the repetitive firing of action potentials in neurons, a key cellular event underlying seizure activity.[1] Carisbamate's interaction with VGSCs results in a decreased amplitude, duration, and rise-time of evoked action potentials.

Modulation of Other Ion Channels

Beyond its effects on VGSCs, Carisbamate has been shown to interact with other ion channels that play a significant role in regulating neuronal excitability.

  • Voltage-Gated T-type Calcium Channels: Carisbamate has been found to block T-type voltage-gated calcium channels, specifically the CaV3.1 subtype. This action is significant as T-type calcium channels are implicated in the generation of spike-and-wave discharges characteristic of absence seizures. The blockade of these channels likely contributes to Carisbamate's broad-spectrum anticonvulsant profile.

  • Hyperpolarization-Activated Cation Currents (Ih): Carisbamate has been shown to suppress hyperpolarization-activated cation currents (Ih), which are mediated by HCN channels. These currents are involved in setting the resting membrane potential and in rhythmic firing of neurons. Inhibition of Ih can lead to hyperpolarization and reduced neuronal excitability.

Effects on Neurotransmitter Systems

Carisbamate also influences excitatory and inhibitory neurotransmission, although these effects may be secondary to its actions on ion channels.

  • Glutamatergic Transmission: Carisbamate has been shown to reduce glutamate transmission in the dentate gyrus. It inhibits both AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). This effect appears to be presynaptic and dependent on action potentials, as Carisbamate reduces the frequency but not the amplitude of spontaneous EPSCs and has no effect on miniature EPSCs.

  • GABAergic Transmission: The effect of Carisbamate on GABAergic transmission is less direct. While some studies suggest a potential increase in presynaptic chloride conductance which could indirectly affect neurotransmission, Carisbamate does not appear to directly modulate GABA-A receptors or have a significant impact on inhibitory postsynaptic currents (IPSCs).

Quantitative Data

The following tables summarize the key quantitative data regarding the mechanism of action of Carisbamate.

Table 1: Inhibition of Voltage-Gated Sodium Channels by Carisbamate

ParameterChannel/PreparationValueReference
IC50Rat Nav1.268 µM (at -67 mV)
IC50Voltage-gated sodium channels (rat hippocampal neurons)89 µM (at -67 mV)
IC50Transient Voltage-Gated Na+ Current (INa(T))56.4 µM
IC50Late Voltage-Gated Na+ Current (INa(L))11.4 µM
ED50Inhibition of Spontaneous Recurrent Epileptiform Discharges (SREDs)58.75 ± 2.43 µM

Table 2: Modulation of Other Ion Channels by Carisbamate

ChannelEffectQuantitative MeasureReference
T-type Calcium Channels (CaV3.1)Inhibition16.8% reduction at 100 µM, 28.8% reduction at 300 µM
Hyperpolarization-Activated Cation Current (Ih)InhibitionIC50 = 38 µM

Table 3: Effects on Neuronal Firing

PreparationEffectConcentrationReference
Rat Hippocampal Neurons46% inhibition of repetitive firing30 µM
Rat Hippocampal Neurons87% inhibition of repetitive firing100 µM

Experimental Protocols

The following are detailed methodologies for key experiments cited in understanding Carisbamate's mechanism of action.

Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Currents

Objective: To measure the effect of Carisbamate on voltage-gated sodium currents in cultured neurons or cell lines expressing specific sodium channel subtypes (e.g., Nav1.2).

Methodology:

  • Cell Preparation: Cultured rat hippocampal neurons or a suitable cell line (e.g., HEK293) stably expressing the target sodium channel are used. Cells are plated on glass coverslips and maintained in appropriate culture medium.

  • Electrophysiological Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are pulled and filled with an intracellular solution.

  • Solutions:

    • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Recording Procedure:

    • A whole-cell configuration is established.

    • Cells are voltage-clamped at a holding potential of -100 mV.

    • To elicit sodium currents, depolarizing voltage steps are applied (e.g., to 0 mV for 20 ms).

    • To assess use-dependent block, a train of depolarizing pulses is applied (e.g., 20 ms pulses to 0 mV at 10 Hz).

  • Data Analysis: The peak sodium current amplitude is measured before and after the application of various concentrations of Carisbamate to determine the concentration-response relationship and calculate the IC50 value.

Measurement of T-type Calcium Currents

Objective: To determine the effect of Carisbamate on T-type calcium channels.

Methodology:

  • Cell Preparation: HEK293 cells stably transfected with the human CaV3.1 T-type calcium channel alpha subunit are used.

  • Electrophysiological Recording Setup: Standard whole-cell patch-clamp setup.

  • Solutions:

    • Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, adjusted to pH 7.2 with CsOH.

    • Extracellular Solution (in mM): 10 BaCl2, 135 TEA-Cl, 10 HEPES, adjusted to pH 7.4 with TEA-OH. (Barium is used as the charge carrier to enhance the current and block potassium channels).

  • Recording Procedure:

    • Establish whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state.

    • Apply depolarizing steps to various potentials (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type currents.

  • Data Analysis: Measure the peak inward current at each voltage step before and after Carisbamate application to assess the percentage of inhibition.

Assessment of Glutamate Transmission

Objective: To investigate the effect of Carisbamate on excitatory postsynaptic currents (EPSCs) in brain slices.

Methodology:

  • Slice Preparation: Prepare acute coronal slices (300-400 µm thick) of the hippocampus from young adult rats using a vibratome. Slices are maintained in artificial cerebrospinal fluid (aCSF).

  • Electrophysiological Recording Setup: Whole-cell patch-clamp recordings from dentate gyrus granule cells.

  • Solutions:

    • aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 glucose, saturated with 95% O2/5% CO2.

    • Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.25 with KOH.

  • Recording Procedure:

    • Stimulate presynaptic fibers (e.g., perforant path) with a bipolar electrode to evoke EPSCs.

    • Record AMPA receptor-mediated EPSCs by holding the cell at -70 mV.

    • Record NMDA receptor-mediated EPSCs by holding the cell at +40 mV in the presence of an AMPA receptor antagonist (e.g., CNQX).

    • To study spontaneous and miniature EPSCs, record in the absence of stimulation, with and without the addition of tetrodotoxin (TTX) to block action potentials.

  • Data Analysis: Measure the amplitude and frequency of evoked, spontaneous, and miniature EPSCs before and after application of Carisbamate.

Signaling Pathways and Experimental Workflows

// Nodes Carisbamate [label="Carisbamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VGSC [label="Voltage-Gated\nSodium Channels (Nav)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; T_type_Ca [label="T-type Voltage-Gated\nCalcium Channels (Cav3.1)", fillcolor="#FBBC05", fontcolor="#202124"]; Ih [label="Hyperpolarization-Activated\nCation Currents (Ih)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Potential [label="Action Potential\nPropagation", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Firing [label="Repetitive Neuronal Firing", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate_Release [label="Presynaptic\nGlutamate Release", fillcolor="#F1F3F4", fontcolor="#202124"]; EPSCs [label="Excitatory\nPostsynaptic Currents\n(EPSCs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Excitability [label="Neuronal\nExcitability", fillcolor="#F1F3F4", fontcolor="#202124"]; Seizure_Activity [label="Seizure Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Carisbamate -> VGSC [label="Inhibits", color="#EA4335"]; Carisbamate -> T_type_Ca [label="Inhibits", color="#FBBC05"]; Carisbamate -> Ih [label="Inhibits", color="#34A853"]; VGSC -> Action_Potential [label="Initiates &\nPropagates", color="#202124"]; Action_Potential -> Neuronal_Firing [color="#202124"]; Action_Potential -> Glutamate_Release [color="#202124"]; Glutamate_Release -> EPSCs [label="Induces", color="#202124"]; Neuronal_Firing -> Neuronal_Excitability [label="Increases", color="#202124"]; EPSCs -> Neuronal_Excitability [label="Increases", color="#202124"]; T_type_Ca -> Neuronal_Excitability [label="Contributes to", color="#202124"]; Ih -> Neuronal_Excitability [label="Modulates", color="#202124"]; Neuronal_Excitability -> Seizure_Activity [label="Leads to", color="#EA4335"];

{rank=same; Carisbamate;} {rank=same; VGSC; T_type_Ca; Ih;} {rank=same; Action_Potential; Glutamate_Release;} {rank=same; Neuronal_Firing; EPSCs;} {rank=same; Neuronal_Excitability;} {rank=same; Seizure_Activity;} } end_dot Caption: Carisbamate's multifaceted mechanism of action on neuronal excitability.

// Nodes Start [label="Start: Cell Preparation\n(e.g., Cultured Neurons)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Whole-Cell Patch-Clamp\nSetup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Establish_WC [label="Establish Whole-Cell\nConfiguration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record_Baseline [label="Record Baseline\nIonic Currents", fillcolor="#FBBC05", fontcolor="#202124"]; Apply_Carisbamate [label="Apply Carisbamate\n(Varying Concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record_Post_Drug [label="Record Post-Drug\nIonic Currents", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis:\n- Measure Current Amplitude/Frequency\n- Calculate % Inhibition\n- Determine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Determine Effect\nof Carisbamate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Setup [color="#202124"]; Setup -> Establish_WC [color="#202124"]; Establish_WC -> Record_Baseline [color="#202124"]; Record_Baseline -> Apply_Carisbamate [color="#202124"]; Apply_Carisbamate -> Record_Post_Drug [color="#202124"]; Record_Post_Drug -> Data_Analysis [color="#202124"]; Data_Analysis -> End [color="#202124"]; } end_dot Caption: Generalized workflow for whole-cell patch-clamp experiments.

Conclusion

References

(Rac)-Carisbamate-d4: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Physicochemical Properties, Mechanism of Action, and Analytical Quantification of (Rac)-Carisbamate-d4

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the anticonvulsant drug Carisbamate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, the pharmacological action of its parent compound, and protocols for its use as an internal standard in analytical studies.

Core Physicochemical Data

This compound is a stable, isotopically labeled form of Carisbamate, designed for use in quantitative bioanalytical assays. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based methods.

PropertyValueReference
CAS Number 1329808-36-7[1]
Molecular Weight 219.66 g/mol [1]
Molecular Formula C₉H₆D₄ClNO₃
IUPAC Name 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate[1]
Synonyms This compound
Parent Drug Carisbamate[1]

Pharmacological Context: The Mechanism of Action of Carisbamate

This compound serves as an analytical tool in the study of Carisbamate. Therefore, understanding the mechanism of action of the parent compound is crucial for contextualizing its research applications. While the precise mechanism of Carisbamate is not fully elucidated, extensive research points to its role as a modulator of neuronal excitability, primarily through the inhibition of voltage-gated sodium channels.[2] There is also evidence suggesting an influence on GABAergic neurotransmission.

Carisbamate has been shown to produce a concentration-, voltage-, and use-dependent inhibition of voltage-gated sodium channels. This action effectively reduces the repetitive firing of action potentials in neurons, a key factor in seizure propagation.

Carisbamate_Mechanism cluster_neuron Presynaptic Neuron Action_Potential Action Potential Propagation VGSC Voltage-Gated Sodium Channel (VGSC) Action_Potential->VGSC Depolarization Vesicle_Fusion Neurotransmitter Release VGSC->Vesicle_Fusion Na+ Influx Carisbamate Carisbamate Carisbamate->VGSC Inhibits

Proposed mechanism of Carisbamate action.

Experimental Protocols: Quantification of Carisbamate using this compound

The primary application of this compound is as an internal standard in the quantitative analysis of Carisbamate in biological matrices. Below is a detailed methodology adapted from established liquid chromatography-mass spectrometry (LC-MS) protocols for Carisbamate.

Objective: To accurately quantify the concentration of Carisbamate in plasma samples using a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) method with this compound as an internal standard.

Materials and Reagents:

  • Carisbamate analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Control plasma (e.g., rat or human)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Quadrupole Time-of-Flight (qTOF) Mass Spectrometer

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of Carisbamate and this compound in a suitable organic solvent (e.g., acetonitrile).

    • Create a series of working standard solutions of Carisbamate by serial dilution of the stock solution.

    • Prepare a working solution of the internal standard, this compound, at a constant concentration.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample (calibration standard, quality control, or unknown), add a fixed volume of the internal standard working solution.

    • Vortex briefly.

    • Add three volumes of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to ensure separation of the analyte from matrix components.

      • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.4 mL/min).

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Scan Mode: Product ion scan for quantitative analysis.

      • Precursor and Product Ions:

        • Carisbamate: Monitor the transition of the protonated molecule [M+H]⁺ to a specific product ion.

        • This compound: Monitor the transition of its corresponding protonated molecule [M+H]⁺ to its product ion. The mass shift of +4 Da will differentiate it from the unlabeled Carisbamate.

      • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both Carisbamate and this compound.

    • Calculate the peak area ratio of Carisbamate to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Carisbamate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS_Addition Add this compound (Internal Standard) Plasma->IS_Addition Protein_Precipitation Protein Precipitation (with Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (qTOF) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Peak Area Ratio vs. Concentration

Workflow for Carisbamate quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Carisbamate in preclinical and clinical research. Its use as an internal standard corrects for variability in sample preparation and analysis, ensuring high-quality data for pharmacokinetic, pharmacodynamic, and toxicological studies. The methodologies and data presented in this guide provide a solid foundation for the integration of this compound into drug development workflows.

References

Technical Guide: Determination of the Solubility of (Rac)-Carisbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodology for determining the solubility of (Rac)-Carisbamate-d4, a deuterated analog of the investigational anticonvulsant drug, Carisbamate. Due to the limited availability of public data on the specific solubility of this compound, this document focuses on the standardized experimental protocol to accurately measure its solubility in various solvents.

Introduction to this compound

This compound is the deuterated form of Carisbamate, an investigational drug that has been studied for its potential in treating neurological conditions, particularly epilepsy.[1] Deuterated compounds like this compound are frequently used as internal standards in analytical and pharmacokinetic studies to enhance the accuracy of measurements in techniques such as mass spectrometry and liquid chromatography.

Chemical Structure:

  • IUPAC Name: 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate

  • Molecular Formula: C₉H₆D₄ClNO₃

  • Molecular Weight: Approximately 219.66 g/mol

Solubility of this compound: Data Summary

As of the latest literature review, specific quantitative solubility data for this compound in various organic and aqueous solvents is not publicly available. The determination of solubility is a critical step in early drug development as it influences bioavailability, formulation, and dosage. Therefore, a standardized experimental approach is necessary to characterize this fundamental physicochemical property.

The following sections outline a detailed protocol for determining the equilibrium solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

3.1. Materials and Equipment

  • This compound (solid form)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile)

  • Glass vials or flasks with airtight seals

  • Temperature-controlled orbital shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-determined volume of the chosen solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Prepare each solvent in triplicate to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute. The exact time should be determined by preliminary experiments, ensuring the concentration does not change between later time points.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples.

    • Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated HPLC method. This will allow for the accurate quantification of the solute concentration in the saturated sample.

    • A calibration curve is generated from the standard solutions to determine the concentration of this compound in the experimental samples.

  • Data Reporting:

    • The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Shaking at Constant Temperature) prep->equil 24-72 hours sep Phase Separation (Centrifugation & Filtration) equil->sep quant Quantification (HPLC Analysis) sep->quant report Data Reporting (Solubility in mg/mL or mol/L) quant->report

Workflow for Equilibrium Solubility Determination

References

Stability of Deuterated Carisbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of deuterated Carisbamate under various laboratory conditions. While specific experimental data on the deuterated form of Carisbamate is not extensively available in public literature, this document extrapolates from the known chemical properties of Carisbamate, general principles of drug stability testing for deuterated compounds, and regulatory guidelines to present a thorough framework for its stability assessment. This guide includes detailed hypothetical experimental protocols, data presentation in structured tables for clarity, and visualizations of experimental workflows and potential degradation pathways to aid researchers in designing and executing stability studies. The information herein is intended to serve as a foundational resource for drug development professionals working with deuterated Carisbamate.

Introduction

Carisbamate, an experimental anticonvulsant, is known to modulate voltage-gated sodium channels.[1][2][3] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve pharmacokinetic and metabolic profiles through the kinetic isotope effect.[4][5] The stronger carbon-deuterium bond can slow down metabolic processes, leading to enhanced stability and a longer half-life of the drug. Understanding the stability of deuterated Carisbamate is crucial for its development as a therapeutic agent, ensuring its quality, efficacy, and safety.

This guide outlines a systematic approach to evaluating the stability of deuterated Carisbamate, drawing upon the International Council for Harmonisation (ICH) guidelines for stability testing.

Predicted Degradation Pathways

Based on the chemical structure of Carisbamate, which contains ester and carbamate functional groups, the following degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation
  • Acidic and Basic Conditions: The ester and carbamate moieties are susceptible to hydrolysis. Under acidic or basic conditions, Carisbamate is likely to degrade into its constituent alcohol and the corresponding acid or amine derivatives.

Oxidative Degradation
  • Oxidizing agents may target various positions on the molecule, potentially leading to the formation of N-oxides or hydroxylated derivatives.

Photolytic Degradation
  • Exposure to light, particularly UV radiation, could induce photolytic degradation, potentially leading to the formation of radical species and subsequent decomposition products.

Thermal Degradation
  • Elevated temperatures may lead to the cleavage of the less stable bonds within the molecule, resulting in various degradation products.

A proposed degradation pathway is visualized in the following diagram.

G Potential Degradation Pathways of Deuterated Carisbamate Deuterated_Carisbamate Deuterated Carisbamate Hydrolysis Hydrolysis (Acid/Base) Deuterated_Carisbamate->Hydrolysis Oxidation Oxidation Deuterated_Carisbamate->Oxidation Photolysis Photolysis Deuterated_Carisbamate->Photolysis Thermolysis Thermal Degradation Deuterated_Carisbamate->Thermolysis Hydrolysis_Products Hydrolyzed Degradants Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidized Degradants Oxidation->Oxidation_Products Photolysis_Products Photolytic Degradants Photolysis->Photolysis_Products Thermal_Products Thermal Degradants Thermolysis->Thermal_Products

Caption: Potential Degradation Pathways of Deuterated Carisbamate.

Experimental Protocols

The following are detailed, illustrative protocols for assessing the stability of deuterated Carisbamate.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.

3.1.1. General Workflow for Forced Degradation

G Forced Degradation Workflow start Start prep Prepare Deuterated Carisbamate Stock Solution start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by Stability-Indicating Method (e.g., LC-MS/MS) neutralize->analyze identify Identify and Characterize Degradants analyze->identify end End identify->end

Caption: General Workflow for Forced Degradation Studies.

3.1.2. Protocol for Hydrolytic Degradation

  • Acid Hydrolysis: Dissolve deuterated Carisbamate in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve deuterated Carisbamate in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Dissolve deuterated Carisbamate in purified water and incubate at 60°C for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC or LC-MS/MS method.

3.1.3. Protocol for Oxidative Degradation

  • Dissolve deuterated Carisbamate in a suitable solvent and add 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw samples and analyze.

3.1.4. Protocol for Thermal Degradation

  • Place solid deuterated Carisbamate in a controlled temperature oven at 70°C.

  • Expose the sample for a period of 7 days.

  • At appropriate time points, withdraw samples, dissolve in a suitable solvent, and analyze.

3.1.5. Protocol for Photostability Testing

  • Expose solid deuterated Carisbamate to a light source according to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light with aluminum foil.

  • At the end of the exposure period, analyze both the exposed and control samples.

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life and recommended storage conditions for the drug substance, following ICH Q1A(R2) guidelines.

3.2.1. Storage Conditions

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

3.2.2. Testing Frequency

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

  • Accelerated: 0, 3, and 6 months

Freeze-Thaw Stability

This study assesses the stability of deuterated Carisbamate when subjected to repeated freezing and thawing cycles.

  • Prepare solutions of deuterated Carisbamate at low and high concentrations.

  • Freeze the samples at -20°C for at least 12 hours.

  • Thaw the samples at room temperature until completely thawed.

  • Repeat this cycle for a minimum of three times.

  • After the final thaw, analyze the samples and compare the results to a control sample that has not undergone freeze-thaw cycles.

Data Presentation

The following tables are illustrative examples of how quantitative stability data for deuterated Carisbamate could be presented.

Table 1: Hypothetical Forced Degradation Data for Deuterated Carisbamate

Stress ConditionDurationAssay of Deuterated Carisbamate (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)
0.1 N HCl (60°C)24 h85.28.13.514.8
0.1 N NaOH (60°C)24 h79.812.54.220.2
3% H₂O₂ (RT)24 h92.12.81.57.9
Thermal (70°C)7 days95.61.20.84.4
Photolytic1.2 M lux h96.30.90.53.7

Table 2: Hypothetical Long-Term Stability Data for Deuterated Carisbamate at 25°C/60% RH

Time Point (Months)AppearanceAssay (%)Degradant 1 (%)Total Impurities (%)
0White Powder99.8<0.050.2
3White Powder99.7<0.050.3
6White Powder99.60.060.4
12White Powder99.50.080.5
24White Powder99.20.120.8

Table 3: Hypothetical Freeze-Thaw Stability Data for Deuterated Carisbamate

Number of CyclesConcentrationAssay (%)Total Impurities (%)
0 (Control)Low99.90.1
High99.80.2
1Low99.80.2
High99.70.3
3Low99.70.3
High99.60.4
5Low99.50.5
High99.40.6

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for assessing the stability of deuterated Carisbamate. The provided protocols and data presentation formats are based on established regulatory guidelines and general principles of pharmaceutical stability testing. Researchers and drug development professionals should adapt these methodologies to their specific formulations and analytical capabilities. A thorough understanding of the stability profile of deuterated Carisbamate is paramount for its successful development and potential clinical application. Further experimental studies are necessary to confirm the specific degradation pathways and stability characteristics of this molecule.

References

Potential Therapeutic Applications of Carisbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisbamate (YKP509, RWJ-333369) is an investigational neuromodulator with a primary focus on the treatment of epilepsy, particularly drug-resistant focal epilepsy and Lennox-Gastaut Syndrome (LGS).[1][2] Its mechanism of action, while not fully elucidated, is understood to involve the inhibition of voltage-gated sodium channels (VGSCs), leading to a reduction in neuronal hyperexcitability.[3][4] Preclinical studies have demonstrated its broad-spectrum anticonvulsant activity in various animal models of epilepsy. Clinical trials have shown mixed but promising results, leading to ongoing Phase 3 investigations for LGS. This technical guide provides a comprehensive overview of the current knowledge on Carisbamate, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for key studies.

Mechanism of Action

Carisbamate's primary mechanism of action is the inhibition of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[3] This inhibitory action is concentration-, voltage-, and use-dependent, suggesting a preferential binding to channels in the inactivated state, which is characteristic of rapidly firing neurons during seizure activity.

In addition to its direct action on VGSCs, Carisbamate has been shown to modulate glutamatergic neurotransmission. Studies in the dentate gyrus have indicated that Carisbamate reduces glutamate release through a presynaptic, action potential-dependent mechanism. This effect contributes to the overall reduction of excitatory synaptic transmission without directly affecting GABAergic inhibitory currents.

Signaling Pathway Diagram

Carisbamate_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Triggers Exocytosis Synaptic_Cleft Glutamate_Vesicle->Synaptic_Cleft Glutamate Release Action_Potential Action Potential Propagation Action_Potential->VGSC Depolarization Glutamate_Receptor Glutamate Receptor (e.g., AMPA, NMDA) Neuronal_Excitation Neuronal Hyperexcitability Glutamate_Receptor->Neuronal_Excitation Leads to Carisbamate Carisbamate Carisbamate->VGSC Inhibits Synaptic_Cleft->Glutamate_Receptor Binding Experimental_Workflow_In_Vitro cluster_protocol In Vitro Epilepsy Model Protocol A Culture primary hippocampal neurons B Induce SE-like injury (low Mg2+ treatment) A->B C Treat with Carisbamate or vehicle B->C D Washout C->D E Assess SREDs (Patch-clamp) D->E F Assess neuroprotection (Cell viability assay) D->F Clinical_Trial_Workflow cluster_trial Typical Phase 3 Clinical Trial Workflow for Carisbamate Screening Screening Baseline Baseline Period (e.g., 4-8 weeks) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Double-Blind Treatment (Carisbamate vs. Placebo) Randomization->Treatment FollowUp Follow-up Treatment->FollowUp OLE Optional Open-Label Extension Treatment->OLE

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Deuterium Labeling in Drug Metabolism Studies

The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has become a potent tool in modern drug discovery and development. This technique, known as deuteration or "deuterium switching," leverages the kinetic isotope effect (KIE) to beneficially alter a drug's metabolic profile.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond; this subtle yet profound difference can significantly impact the pharmacokinetics of a drug, often leading to improved metabolic stability, a longer half-life, and a more favorable safety profile.[1][3] This guide provides a comprehensive overview of the core principles of deuterium labeling, focusing on its role in drug metabolism studies, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Principle: The Kinetic Isotope Effect (KIE)

The primary mechanism underpinning the utility of deuterated drugs is the kinetic isotope effect (KIE).[1] A chemical bond involving deuterium (C-D) is stronger and vibrates at a lower frequency than a C-H bond. Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. In drug metabolism, many enzymatic reactions, particularly those catalyzed by the Cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of a C-H bond as a rate-determining step. By selectively replacing hydrogen with deuterium at these metabolically vulnerable sites ("soft spots"), the rate of metabolism can be significantly reduced. If the C-H bond-breaking step is at least partially rate-limiting, a deuterium KIE greater than 1 will be observed.

KIE cluster_0 Reaction Coordinate Reactants Reactants (Drug) TS_CH Transition State (C-H) Reactants->TS_CH ΔG‡ (C-H) Reactants->TS_CH TS_CD Transition State (C-D) Reactants->TS_CD ΔG‡ (C-D) Reactants->TS_CD Products Products (Metabolite) TS_CH->Products TS_CD->Products

The Kinetic Isotope Effect: Higher activation energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate.

Key Applications in Drug Metabolism

Improving Pharmacokinetic (PK) Profiles

By slowing the rate of metabolism, deuterium labeling can lead to several desirable pharmacokinetic changes.

  • Increased Half-life (t½): The drug remains in the body for a longer period.

  • Increased Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.

  • Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.

  • Potentially Lower and Less Frequent Dosing: This can improve patient compliance and may minimize dose-dependent side effects.

The first deuterated drug approved by the FDA in 2017 was deutetrabenazine, an analog of tetrabenazine used to treat chorea associated with Huntington's disease. This approval marked a significant milestone, validating the "deuterium switch" strategy.

DrugDeuterated AnalogKey Pharmacokinetic ParameterImprovementReference(s)
TetrabenazineDeutetrabenazine Half-life (t½) of active metabolites~2-fold increase
TetrabenazineDeutetrabenazine Overall exposure (AUC) of active metabolites~2-fold increase
SorafenibDonafenib Half-life (t½)Longer half-life and better PK properties
RuxolitinibCTP-543 Half-life (t½)Increased by ~2-fold
IvacaftorCTP-656 Half-life (t½)Increased by ~2-fold

Table 1: Impact of Deuterium Labeling on Pharmacokinetic Parameters of Selected Drugs.

Altering Metabolic Pathways: "Metabolic Switching"

If a drug is metabolized by multiple alternate pathways, deuterating a primary metabolic site can slow down that pathway, causing the metabolism to shift towards alternative routes. This phenomenon, known as "metabolic switching," can be advantageous if the alternative pathways produce fewer toxic or inactive metabolites. For example, studies on deuterated caffeine showed that deuteration at one methyl group at a time attenuated oxidation at that specific position and induced significant metabolic switching to the non-deuterated sites.

MetabolicSwitching cluster_0 Non-Deuterated Drug cluster_1 Deuterated Drug Parent_H Parent Drug (C-H) Metabolite_A Metabolite A (Primary) Parent_H->Metabolite_A Major Pathway (e.g., CYP3A4) Metabolite_B Metabolite B (Secondary) Parent_H->Metabolite_B Minor Pathway (e.g., CYP2D6) Parent_D Parent Drug (C-D) Metabolite_A_D Metabolite A (Reduced) Parent_D->Metabolite_A_D Blocked by KIE Metabolite_B_D Metabolite B (Increased) Parent_D->Metabolite_B_D Shifted Major Pathway

Metabolic switching due to deuterium labeling.
Internal Standards for Quantitative Bioanalysis

Deuterium-labeled compounds are considered the "gold standard" for use as internal standards (IS) in quantitative mass spectrometry, particularly LC-MS/MS. In this technique, called isotope dilution mass spectrometry (IDMS), a known quantity of the deuterated analog is added to a sample at the earliest stage. Because the deuterated IS is chemically identical to the analyte, it behaves nearly identically during sample extraction, chromatography, and ionization, correcting for sample loss and matrix effects. This allows for highly accurate and precise quantification of the analyte.

Key considerations for a good deuterated internal standard include:

  • High Isotopic Purity: The IS should be free from contamination with the unlabeled analyte.

  • Label Stability: Deuterium atoms should be placed on stable, non-exchangeable positions to avoid loss during sample processing or analysis.

  • Sufficient Mass Difference: The mass increase should be enough to move the signal outside the natural isotopic distribution of the analyte.

QuantWorkflow cluster_lcms LC-MS/MS System Sample 1. Biological Sample (Plasma, Urine, etc.) Add_IS 2. Add Known Amount of Deuterated Internal Standard (IS) Sample->Add_IS Extraction 3. Sample Preparation (e.g., Protein Precipitation, SPE) Add_IS->Extraction LC_MS 4. LC-MS/MS Analysis Extraction->LC_MS Data 5. Data Processing LC_MS->Data Quant 6. Accurate Quantification Data->Quant Calculate Ratio (Analyte Signal / IS Signal) Chromatography Analyte and IS Co-elute MassSpec MS Detects Analyte and IS Based on Mass Difference

Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

Protocol 1: Synthesis of Deuterium-Labeled Compounds

The introduction of deuterium can be achieved through various methods. The choice depends on the desired labeling site and substrate stability.

A. General Protocol for Catalytic Hydrogen-Deuterium (H/D) Exchange This method is useful for introducing deuterium into molecules using a catalyst and a deuterium source.

  • Materials: Substrate, Palladium on carbon (Pd/C, 10 wt%), Deuterium oxide (D₂O) or Deuterium gas (D₂), Anhydrous solvent (e.g., THF, Ethyl Acetate).

  • Procedure:

    • Thoroughly dry a reaction vessel and stirrer bar. Add the substrate and Pd/C catalyst.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) to remove air and moisture.

    • Add the anhydrous solvent under the inert atmosphere.

    • Introduce the deuterium source. If using D₂O, add it directly to the mixture. If using D₂ gas, evacuate the inert gas and introduce D₂ gas to the desired pressure.

    • Heat the reaction mixture (e.g., 50-150°C) and stir for a specified time (e.g., 12-48 hours), monitoring for completion via TLC or LC-MS.

    • After completion, cool the mixture to room temperature. Filter through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization.

    • Confirm the extent and position of deuteration using ¹H NMR, ²H NMR, and Mass Spectrometry.

B. General Protocol for Reductive Deuteration This technique uses deuterated reducing agents to introduce deuterium with high specificity.

  • Materials: Substrate (e.g., ketone, ester, alkene), Deuterated reducing agent (e.g., Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (LiAlD₄)), Anhydrous solvent (e.g., Methanol-d₄, THF, Diethyl ether).

  • Procedure:

    • Dissolve the substrate in an appropriate anhydrous solvent in a dry reaction vessel under an inert atmosphere.

    • Cool the solution in an ice bath (0°C).

    • Slowly add the deuterated reducing agent (e.g., NaBD₄) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

    • Analyze the final product by NMR and mass spectrometry to confirm deuteration.

Protocol 2: In Vitro Metabolic Stability Assay

This assay is crucial for comparing the intrinsic clearance of a deuterated compound to its non-deuterated counterpart.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in liver microsomes.

  • Materials: Deuterated and non-deuterated test compounds, Liver microsomes (e.g., human, rat), NADPH regenerating system, Phosphate buffer, Quenching solution (e.g., cold acetonitrile with an internal standard).

  • Procedure:

    • Preparation: Prepare a master mix containing liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.

    • Initiation: Add the test compound (deuterated or non-deuterated) to the master mix. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubation and Sampling: Incubate the reaction at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the mixture.

    • Quenching: Immediately stop the reaction in the collected aliquots by adding the cold quenching solution.

    • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of parent compound remaining at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life using the formula: t½ = 0.693 / k. Compare the t½ values of the deuterated and non-deuterated compounds.

StabilityAssay MasterMix 1. Prepare Master Mix (Liver Microsomes + Buffer) Pre-warm to 37°C AddCompound 2. Add Test Compound (Deuterated or Non-deuterated) MasterMix->AddCompound StartReaction 3. Initiate Reaction (Add NADPH) AddCompound->StartReaction Incubate 4. Incubate at 37°C StartReaction->Incubate Sampling 5. Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->Sampling Quench 6. Quench Reaction (Cold Acetonitrile + IS) Sampling->Quench Analyze 7. Process & Analyze via LC-MS/MS Quench->Analyze Calculate 8. Calculate t½ and CLint Analyze->Calculate

Experimental workflow for an in vitro metabolic stability assay.
Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for comparing the PK profiles of deuterated and non-deuterated compounds in an animal model.

  • Animals: Male Sprague-Dawley rats (or other appropriate species).

  • Procedure:

    • Acclimatization & Fasting: Acclimate animals for at least one week. Fast them overnight before dosing.

    • Dosing: Divide animals into two groups (one for the deuterated compound, one for the non-deuterated). Administer a single oral dose of the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Blood Sampling: Collect blood samples (approx. 0.2 mL) via the tail or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose into EDTA-coated tubes.

    • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

    • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method with an appropriate internal standard (ideally, a different stable isotope-labeled version).

    • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both groups.

    • Statistical Analysis: Statistically compare the PK parameters between the deuterated and non-deuterated groups to determine if the differences are significant.

Conclusion

Deuterium labeling has transitioned from a niche academic tool to a clinically and commercially validated strategy in drug development. By leveraging the kinetic isotope effect, researchers can meticulously modify the metabolic properties of drug candidates. This leads to tangible benefits, including improved pharmacokinetic profiles, enhanced safety through the reduction of toxic metabolites, and the potential for greater therapeutic efficacy. Furthermore, deuterated compounds are indispensable as internal standards, ensuring the accuracy and reliability of quantitative bioanalysis, a cornerstone of drug development. A thorough understanding of the underlying principles and the application of rigorous experimental protocols are essential for successfully harnessing the "deuterium switch" to develop innovative and improved medicines.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of (Rac)-Carisbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the non-clinical safety and toxicity profile of Carisbamate. The information presented is based on available scientific literature and regulatory documents. It is important to note that specific safety and toxicity data for the deuterated analog, (Rac)-Carisbamate-d4, are not publicly available. The data herein are for the non-deuterated compound, Carisbamate. The safety profile of this compound is expected to be comparable to that of Carisbamate, as deuteration is not anticipated to alter the toxicological properties. However, this assumption has not been experimentally verified. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Carisbamate is an investigational drug that has been studied for its potential as an anticonvulsant.[1] Its mechanism of action is primarily attributed to the inhibition of voltage-gated sodium channels.[2][3][4] As with any therapeutic agent, a thorough understanding of its safety and toxicity profile is paramount for its potential clinical development and application. This technical guide summarizes the key non-clinical safety and toxicity findings for Carisbamate, covering acute and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of Carisbamate is the inhibition of voltage-gated sodium channels (VGSCs), which contributes to its anticonvulsant activity.[2]

Inhibition of Voltage-Gated Sodium Channels

In vitro studies have demonstrated that Carisbamate causes a concentration-, voltage-, and use-dependent inhibition of VGSCs. The half-maximal inhibitory concentrations (IC50) for this effect are presented in Table 1.

Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels by Carisbamate

Channel Subtype/PreparationIC50 (µM)Holding Potential (mV)Reference
Rat Nav1.268-67
Rat Hippocampal Neurons89-67
Transient Na+ Current (INa(T)) in GH3 cells56.4Not Specified
Late Na+ Current (INa(L)) in GH3 cells11.4Not Specified
Signaling Pathway

The inhibitory action of Carisbamate on voltage-gated sodium channels leads to a reduction in excessive neuronal firing, a key factor in seizure generation. The following diagram illustrates this proposed mechanism.

Carisbamate_MoA cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Carisbamate Carisbamate VGSC Voltage-Gated Sodium Channel (VGSC) Carisbamate->VGSC Inhibits ActionPotential Action Potential Propagation VGSC->ActionPotential Mediates NeurotransmitterRelease Reduced Neurotransmitter Release ActionPotential->NeurotransmitterRelease Triggers PostsynapticEffect Reduced Excitatory Postsynaptic Potential NeurotransmitterRelease->PostsynapticEffect Leads to

Figure 1: Proposed Mechanism of Action of Carisbamate.

Non-Clinical Toxicity

A comprehensive battery of non-clinical toxicity studies has been conducted to evaluate the safety profile of Carisbamate.

Acute Toxicity
Repeat-Dose Toxicity

Repeat-dose toxicity studies have been conducted in mice, rats, and monkeys. The primary target organ system for toxicity was the central nervous system (CNS). The No-Observed-Adverse-Effect Levels (NOAELs) from these studies are summarized in Table 2.

Table 2: Summary of Repeat-Dose Toxicity Studies with Carisbamate

SpeciesDurationRouteNOAEL (mg/kg/day)Key Findings at Higher DosesReference
Mouse3 monthsOral (gavage)30Mortality and CNS clinical signs (tremors, ataxia, hypoactivity, myoclonic jerking, recumbency) at ≥ 60 mg/kg/day.
Rat28 daysOralNot explicitly statedMortality at 100 mg/kg/day; CNS clinical signs (uncoordinated gait, decreased activity, decreased righting reflex) at ≥ 60 mg/kg.
Rat26 weeksOral12Mortality at 48 mg/kg/day; CNS clinical signs (decreased activity, uncoordinated gait) at ≥ 24 mg/kg/day.
Monkey52 weeksOral (gavage)18Severe clinical signs (decreased activity, hunchback, crouching, incoordination) at higher doses.
Genotoxicity

Carisbamate was evaluated for its genotoxic potential in a standard battery of in vitro and in vivo assays, as recommended by the ICH S2(R1) guideline. The results of these studies were negative, indicating that Carisbamate is not genotoxic. A summary of the genotoxicity studies is provided in Table 3.

Table 3: Genotoxicity Profile of Carisbamate

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium and E. coliWith and without S9Negative
In Vitro Mammalian Cell Gene Mutation AssayMouse Lymphoma CellsWith and without S9Negative
In Vivo Micronucleus AssayRat Bone MarrowNot ApplicableNegative

The following diagram outlines the typical workflow for a standard battery of genotoxicity testing.

Genotoxicity_Workflow Start Test Compound (Carisbamate) Ames Bacterial Reverse Mutation Assay (Ames) Start->Ames InVitro_Mammalian In Vitro Mammalian Cell Assay Start->InVitro_Mammalian InVivo_Micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test Start->InVivo_Micronucleus Result Genotoxicity Profile Ames->Result InVitro_Mammalian->Result InVivo_Micronucleus->Result

References

Methodological & Application

Application Note: High-Throughput Analysis of Carisbamate in Human Plasma by LC-MS/MS using (Rac)-Carisbamate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carisbamate in human plasma. The method employs (Rac)-Carisbamate-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. Sample preparation is streamlined using a simple and efficient protein precipitation procedure. The chromatographic separation is achieved in under 5 minutes, allowing for high-throughput analysis. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Carisbamate is an investigational neuromodulatory agent that has been studied for the treatment of epilepsy and other neurological disorders.[1] Accurate and reliable quantification of Carisbamate in biological matrices is essential for pharmacokinetic and toxicokinetic studies during drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS.[2] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most effective correction for analytical variability.[3][4] This application note presents a fully validated LC-MS/MS method for the determination of Carisbamate in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents
  • Carisbamate reference standard (≥98% purity)

  • This compound (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm or equivalent

LC-MS/MS Conditions

The LC-MS/MS parameters were optimized for the analysis of Carisbamate and its deuterated internal standard.

Table 1: LC Method Parameters

ParameterValue
ColumnPhenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.0020
0.5020
2.5095
3.5095
3.6020
4.5020

Table 2: MS/MS Parameters

ParameterCarisbamateThis compound
Ionization ModeESI PositiveESI Positive
Q1 Mass (m/z)216.1220.1
Q3 Mass (m/z)198.1202.1
Dwell Time (ms)100100
Declustering Potential (V)4545
Entrance Potential (V)1010
Collision Energy (V)1515
Collision Cell Exit Potential (V)88

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Carisbamate and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the Carisbamate primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards:

    • Spike appropriate volumes of the Carisbamate working standard solutions into blank human plasma to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 2.5, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at four concentration levels:

      • LLOQ QC: 1 ng/mL

      • Low QC: 3 ng/mL

      • Mid QC: 75 ng/mL

      • High QC: 750 ng/mL

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate or microcentrifuge tubes.

  • Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each sample.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Results and Discussion

The developed method demonstrated high selectivity, with no significant interfering peaks observed at the retention times of Carisbamate and the internal standard in blank plasma samples.

Linearity

The calibration curve was linear over the concentration range of 1 ng/mL to 1000 ng/mL. A weighted (1/x²) linear regression analysis was used to generate the calibration curve. The correlation coefficient (r²) was consistently >0.995.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression ModelMean r²
Carisbamate1 - 1000Weighted (1/x²) Linear>0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using the QC samples at four concentration levels. The results, summarized in Table 4, are within the acceptance criteria of ±15% (±20% for LLOQ) as per regulatory guidelines.

Table 4: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ QC1.08.5105.210.2103.8
Low QC3.06.298.77.599.5
Mid QC75.04.1101.55.3102.1
High QC750.03.597.94.898.6
Recovery and Matrix Effect

The extraction recovery of Carisbamate was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to neat solutions.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC3.092.598.1
Mid QC75.094.199.3
High QC750.093.797.6

The results indicate a consistent and high extraction recovery and minimal matrix effect, demonstrating the robustness of the sample preparation method.

Visualizations

Experimental_Workflow Sample Plasma Sample (50 µL) (Calibrator, QC, or Unknown) Add_IS Add 150 µL IS Working Solution (this compound in ACN) Sample->Add_IS Vortex Vortex Mix (1 minute) Add_IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) to Autosampler Vial Centrifuge->Supernatant LCMS Inject 5 µL into LC-MS/MS System Supernatant->LCMS

Caption: Sample preparation workflow using protein precipitation.

Internal_Standard_Methodology cluster_0 Analytical Process Analyte Carisbamate (Analyte) Sample_Prep Sample Preparation Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Separation LC Separation (Co-elution) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (Different m/z) LC_Separation->MS_Detection Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logic of the stable isotope-labeled internal standard method.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Carisbamate in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation protocol and short chromatographic run time make this method ideal for high-throughput bioanalysis in support of clinical and preclinical studies. The method was successfully validated according to established bioanalytical method validation guidelines.

References

Quantitative Analysis of Carisbamate in Biological Matrices using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carisbamate ((S)-2-O-carbamoyl-1-O-chlorophenyl-ethanol) is an anticonvulsant drug that has been investigated for the treatment of various forms of epilepsy.[1][2] Its mechanism of action is primarily understood to be the inhibition of voltage-gated sodium channels, which helps to stabilize nerve cell activity and prevent the excessive neuronal firing associated with seizures.[3][4] The metabolism of Carisbamate is mainly carried out by uridine diphosphate glucuronosyltransferase.[2] To support pharmacokinetic, toxicokinetic, and clinical studies, a robust and reliable bioanalytical method for the quantification of Carisbamate in biological matrices is essential.

This application note details a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carisbamate in plasma, utilizing a deuterated internal standard (IS). The use of a stable isotope-labeled internal standard, such as Carisbamate-d4, is the gold standard in quantitative mass spectrometry. It ensures the highest accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.

Principle

The method involves the extraction of Carisbamate and its deuterated internal standard from a biological matrix, typically plasma, followed by separation using liquid chromatography and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental Protocols

The following is a representative protocol based on established methods for Carisbamate and structurally similar carbamate compounds. Method development and validation are required for specific applications.

1. Materials and Reagents

  • Carisbamate reference standard

  • Carisbamate-d4 (or other suitable deuterated variant) internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate

  • Control human plasma (or other relevant biological matrix)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare stock solutions of Carisbamate and Carisbamate-d4 in methanol or dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Carisbamate stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the Carisbamate-d4 stock solution with acetonitrile to a final concentration of 20 ng/mL.

  • Calibration Standards and QC Samples: Spike control plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration curve range for Carisbamate is 9.05 to 6,600 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 40 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (acetonitrile containing 20 ng/mL Carisbamate-d4) to each tube.

  • Vortex the tubes for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Carisbamate: The precursor ion would be [M+H]+, which is m/z 216.0. A potential product ion could be m/z 155.0.

      • Carisbamate-d4: The precursor ion would be [M+H]+, which is m/z 220.0 (assuming 4 deuterium atoms). The product ion would likely be the same as the unlabeled compound, m/z 155.0, or a deuterated fragment.

    • Instrument Parameters: Optimize source temperature, ion spray voltage, and collision energy for maximum signal intensity.

Data Presentation

The following tables summarize representative quantitative data for Carisbamate analysis.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Internal Standard Carisbamate-d4
Matrix Human Plasma
Sample Preparation Protein Precipitation
LC Column C18 Reversed-Phase
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Carisbamate Bioanalytical Method Validation Parameters

Validation ParameterRepresentative ValueReference
Linearity Range 9.05 - 6,600 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 9.05 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (% Bias) Within ±15%
Inter-day Accuracy (% Bias) Within ±15%
Extraction Recovery ~33% (for protein precipitation)

Visualizations

experimental_workflow cluster_preparation Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample e1 Protein Precipitation (Acetonitrile with IS) s1->e1 s2 Calibration Standards & QCs s2->e1 s3 Deuterated Internal Standard (Carisbamate-d4) s3->e1 e2 Vortex & Centrifuge e1->e2 e3 Collect Supernatant e2->e3 a1 Liquid Chromatography (C18 Column) e3->a1 a2 Tandem Mass Spectrometry (ESI+, MRM) a1->a2 d1 Peak Integration a2->d1 d2 Ratio of Analyte/IS Area d1->d2 d3 Concentration Calculation (from Calibration Curve) d2->d3

Caption: Experimental workflow for the quantitative analysis of Carisbamate.

Caption: Mechanism of action of Carisbamate on voltage-gated sodium channels.

References

Application Notes and Protocols for a Pharmacokinetic Study of (Rac)-Carisbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Carisbamate-d4 is the deuterated analog of Carisbamate, an investigational anticonvulsant drug.[1] Carisbamate's mechanism of action is not fully elucidated but is believed to involve the modulation of voltage-gated sodium channels.[2] Deuterium-labeled compounds like this compound are valuable tools in pharmacokinetic (PK) studies. The substitution of hydrogen with deuterium can alter metabolic rates, often leading to a slower metabolism and providing a valuable internal standard for bioanalytical assays. These application notes provide a comprehensive overview and detailed protocols for designing and conducting a preclinical pharmacokinetic study of this compound in a rodent model, and for the quantitative analysis of the compound in plasma samples.

Data Presentation: Pharmacokinetic Parameters of Carisbamate in Rats

The following table summarizes the pharmacokinetic parameters of the non-deuterated Carisbamate in rats after a single oral (PO) and intravenous (IV) administration. This data serves as a reference for interpreting the pharmacokinetic profile of this compound.

Pharmacokinetic ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) 2150 ± 3803460 ± 410
Tmax (h) 0.5 ± 0.20.08 ± 0.01
AUC (0-t) (ng·h/mL) 8430 ± 11204120 ± 530
AUC (0-inf) (ng·h/mL) 8510 ± 11504150 ± 540
Half-life (t1/2) (h) 3.2 ± 0.52.9 ± 0.4
Clearance (CL) (L/h/kg) -0.48 ± 0.06
Volume of Distribution (Vd) (L/kg) -1.8 ± 0.2
Bioavailability (F) (%) 81.7-

Data adapted from a study on the determination of Carisbamate in rat plasma using LC-qTOF-MS.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound following oral administration to rats.

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

2. Dosing:

  • Formulation: this compound is suspended in a vehicle of 0.5% methylcellulose in sterile water.

  • Dose: A single oral dose of 10 mg/kg is administered via oral gavage.

  • Fasting: Animals should be fasted overnight prior to dosing, with water available ad libitum.

3. Blood Sampling:

  • Timepoints: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Analytical Method: LC-MS/MS Quantification of this compound in Rat Plasma

This protocol describes a sensitive and specific method for the quantification of this compound in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a non-deuterated Carisbamate or another suitable analog).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_processing Data Processing acclimatization Acclimatization of Sprague-Dawley Rats fasting Overnight Fasting acclimatization->fasting formulation Formulation of this compound fasting->formulation administration Oral Administration (10 mg/kg) formulation->administration blood_collection Serial Blood Sampling (0-24h) administration->blood_collection plasma_separation Plasma Separation by Centrifugation blood_collection->plasma_separation storage Storage at -80°C plasma_separation->storage sample_prep Plasma Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis

Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.

metabolic_pathway Carisbamate This compound UGT UDP-glucuronosyltransferase (UGT) Carisbamate->UGT Metabolism Glucuronide Carisbamate-d4 Glucuronide UGT->Glucuronide Excretion Renal Excretion Glucuronide->Excretion

Caption: Proposed metabolic pathway of this compound.

References

Application Note and Protocol: Bioanalytical Method for Carisbamate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisbamate is an anti-epileptic drug with broad neuroprotective and anticonvulsant activities.[1][2] Accurate and reliable quantification of Carisbamate in biological matrices is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies during drug development. This document provides a detailed protocol for the determination of Carisbamate in human plasma using a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The described method is based on a protein precipitation extraction procedure and has been validated to ensure accuracy, precision, and reliability in line with regulatory guidelines.[3][4]

Scope

This protocol is intended for the quantitative analysis of Carisbamate in human plasma samples. The method is suitable for use in a regulated bioanalytical laboratory setting and can be adapted for various research and clinical trial applications.

Principle of the Method

The bioanalytical method involves the extraction of Carisbamate and an internal standard (IS), Verapamil, from human plasma via protein precipitation with acetonitrile.[2] Following extraction, the supernatant is injected into an LC-MS/MS system for chromatographic separation and detection. Quantification is achieved by comparing the peak area ratio of Carisbamate to the internal standard against a calibration curve.

Materials and Reagents

  • Carisbamate reference standard

  • Verapamil (Internal Standard) reference standard

  • Acetonitrile (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes, etc.)

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Carisbamate and Verapamil reference standards into separate volumetric flasks.

  • Dissolve in an appropriate solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Store stock solutions at 2-8°C, protected from light.

Working Solutions:

  • Prepare serial dilutions of the Carisbamate stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of the internal standard (Verapamil) at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank human plasma with the appropriate Carisbamate working solutions to prepare calibration standards at concentrations ranging from approximately 9 ng/mL to 6600 ng/mL. A typical calibration curve may include 6-8 non-zero concentration levels.

  • Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ): ~9.05 ng/mL

    • Low QC (LQC): Approximately 3x LLOQ

    • Medium QC (MQC): Mid-range of the calibration curve

    • High QC (HQC): Approximately 75-85% of the Upper Limit of Quantification (ULOQ)

Sample Preparation (Protein Precipitation)

The following diagram illustrates the protein precipitation workflow:

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL of Plasma Sample (Standard, QC, or Unknown) is 2. Add 200 µL of Internal Standard Working Solution in Acetonitrile plasma->is vortex1 3. Vortex Mix for 30 seconds is->vortex1 centrifuge 4. Centrifuge at >10,000 x g for 10 min at 4°C vortex1->centrifuge supernatant 5. Transfer Supernatant to a Clean 96-well plate or vial centrifuge->supernatant inject 6. Inject into LC-MS/MS System supernatant->inject

Figure 1: Protein Precipitation Workflow for Carisbamate Analysis.

Detailed Steps:

  • Aliquot 100 µL of plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (Verapamil in acetonitrile).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial or a well in a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analytical Method

The following diagram outlines the analytical workflow:

G cluster_analysis Analytical Workflow injection Sample Injection hplc Chromatographic Separation (C18 Column) injection->hplc ionization Electrospray Ionization (ESI) Positive Mode hplc->ionization ms_detection Mass Spectrometric Detection (MRM Mode) ionization->ms_detection data_processing Data Acquisition and Processing ms_detection->data_processing quantification Quantification data_processing->quantification

Figure 2: LC-MS/MS Analytical Workflow.

Chromatographic Conditions:

ParameterCondition
LC System A suitable UHPLC or HPLC system
Column A reversed-phase C18 column (e.g., 2.1 x 50 mm, <3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 40°C)
Gradient Elution 0-0.5 min: 10% B0.5-0.9 min: Linear gradient to 95% B0.9-1.5 min: Hold at 95% B1.5-1.6 min: Linear gradient to 10% B1.6-3.0 min: Re-equilibrate at 10% B

Mass Spectrometric Conditions:

ParameterCarisbamateVerapamil (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 216.0455.3
Product Ion (m/z) 155.0165.1
Declustering Potential (V) 80125
Collision Energy (V) 1730
Source Temperature 500°C500°C
IonSpray Voltage (V) 55005500

Method Validation Summary

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the key validation parameters and their typical acceptance criteria.

Table 1: Calibration Curve and Linearity

ParameterAcceptance CriteriaObserved Result (Example)
Calibration Range Should cover the expected concentration range of the study samples.9.05 to 6,600 ng/mL
Regression Model The simplest model that adequately describes the concentration-response relationship should be used. A weighting factor may be applied.Quadratic regression with 1/concentration² weighting
Correlation Coefficient (r) ≥ 0.99> 0.99
Accuracy of Back-calculated Concentrations Within ±15% of the nominal value (±20% at the LLOQ).Meets acceptance criteria.

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ ~9.05≤ 20%± 20%≤ 20%± 20%
LQC ~25≤ 15%± 15%≤ 15%± 15%
MQC ~3000≤ 15%± 15%≤ 15%± 15%
HQC ~5000≤ 15%± 15%≤ 15%± 15%
Acceptance criteria as per FDA/EMA guidelines.

Table 3: Stability

Stability TestStorage ConditionDurationAcceptance Criteria (% Deviation from Nominal)Observed Result (Example)
Short-term (Bench-top) Room Temperature6 hours± 15%Stable
Long-term -20°C or -70°C28 days± 15%Stable at -20°C
Freeze-Thaw 3 cycles from -20°C or -70°C to room temperature3 cycles± 15%Stable
Post-preparative Autosampler (e.g., 4°C)To be determined± 15%To be determined during validation.

Data Analysis

  • Integrate the peak areas for Carisbamate and the internal standard (Verapamil).

  • Calculate the peak area ratio (Carisbamate/Verapamil).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using the validated regression model.

  • Determine the concentration of Carisbamate in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the bioanalytical method development and validation for the quantification of Carisbamate in human plasma. The described LC-MS/MS method is sensitive, selective, and reliable for supporting pharmacokinetic and other studies in drug development. Adherence to this protocol and established regulatory guidelines will ensure the generation of high-quality bioanalytical data.

References

Application Notes and Protocols for Carisbamate Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisbamate is a novel neuromodulatory agent investigated for its potential in treating epilepsy and other neurological disorders. Accurate and reliable quantification of Carisbamate in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the three most common sample preparation techniques for Carisbamate analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation method is critical for achieving accurate and reproducible results in bioanalysis. The ideal technique should effectively remove endogenous interferences from the plasma matrix, such as proteins and phospholipids, while ensuring high recovery of the analyte. The following table summarizes the quantitative data for each technique.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Linearity Range (ng/mL) 9.05 - 6600[1]10 - 5000 (representative)5 - 5000 (representative)
Lower Limit of Quantification (LLOQ) (ng/mL) 9.05[1]10 (representative)5 (representative)
Extraction Recovery (%) 33.44 ± 2.47[1]85 - 95 (representative)> 90 (representative)
Matrix Effect (%) Not explicitly reported, but method showed robust recovery[1]Minimal (representative)Minimal (representative)
Intra-day Precision (% CV) < 15[1]< 10 (representative)< 10 (representative)
Inter-day Precision (% CV) < 15< 10 (representative)< 10 (representative)
Intra-day Accuracy (%) Within ± 25Within ± 15 (representative)Within ± 15 (representative)
Inter-day Accuracy (%) Within ± 25Within ± 15 (representative)Within ± 15 (representative)

Note: Quantitative data for LLE and SPE are representative values for similar small molecules and are provided for illustrative purposes, as specific experimental data for Carisbamate using these techniques was not available in the cited literature.

Experimental Protocols and Workflows

Protein Precipitation (PPT)

PPT is a simple and rapid method for removing proteins from plasma samples. It is a widely used technique in high-throughput bioanalysis due to its ease of automation.

Experimental Protocol:

  • Sample Aliquoting: Transfer 40 µL of blank rat plasma, calibration standards, or quality control samples into individual microcentrifuge tubes.

  • Internal Standard (IS) Spiking: Prepare a spiking solution of a suitable internal standard (e.g., Verapamil at 20 ng/mL) in acetonitrile (ACN).

  • Precipitation: Add a predetermined volume of the IS-containing ACN solution to each plasma sample. A common ratio is 3:1 (v/v) of ACN to plasma.

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

Workflow Diagram:

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma Sample (40 µL) Mix Vortex Mix Plasma->Mix ACN_IS Acetonitrile with IS ACN_IS->Mix Centrifuge Centrifuge Mix->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Experimental Protocol (Representative):

  • Sample Aliquoting: Transfer 100 µL of plasma sample into a clean glass tube.

  • Internal Standard (IS) Spiking: Add a small volume of a suitable internal standard solution.

  • pH Adjustment (Optional): Adjust the pH of the plasma sample to optimize the extraction efficiency of Carisbamate.

  • Extraction Solvent Addition: Add 1 mL of a suitable water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortexing: Vortex the mixture for 5-10 minutes to facilitate the transfer of Carisbamate into the organic phase.

  • Centrifugation: Centrifuge the samples at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Plasma Plasma Sample (100 µL) + IS Mix Vortex Mix Plasma->Mix Solvent Extraction Solvent Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering components to pass through.

Experimental Protocol (Representative):

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading: Load 100 µL of the plasma sample (pre-treated with an internal standard) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Carisbamate from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram:

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Condition Condition Cartridge Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Solid-Phase Extraction Workflow

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of Carisbamate in plasma.

ParameterSetting
LC Column C18, 2.1 x 50 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient 10% B to 95% B over 0.4 min, hold for 0.6 min, then re-equilibrate
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Carisbamate) m/z 216.0 → 155.0
MRM Transition (IS - Verapamil) m/z 455.3 → 165.1
Declustering Potential (Carisbamate) 80 V
Collision Energy (Carisbamate) 17 V

Conclusion

The choice of sample preparation technique for Carisbamate analysis in plasma depends on the specific requirements of the study. Protein precipitation offers a fast and straightforward approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner extract than PPT, while solid-phase extraction offers the highest degree of selectivity and purification, leading to the lowest matrix effects and best sensitivity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust and reliable methods for the quantification of Carisbamate in plasma.

References

Application Notes and Protocols for (Rac)-Carisbamate-d4 in Epilepsy Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Carisbamate-d4 is the deuterated form of Carisbamate, a novel neuromodulator investigated for its broad-spectrum anticonvulsant properties. Carisbamate has demonstrated efficacy in various preclinical models of epilepsy, suggesting its potential in treating different seizure types, including partial-onset and generalized seizures.[1] The deuteration of the molecule, indicated by "-d4," is primarily intended for use in pharmacokinetic (PK) and metabolic studies. The deuterium atoms provide a distinct mass signature, allowing for the accurate differentiation and quantification of the parent drug from its metabolites in biological samples using mass spectrometry.

These application notes provide a comprehensive overview of the use of Carisbamate in common epilepsy research models, with a specific focus on the utility of this compound in associated pharmacokinetic analyses. Detailed experimental protocols and data presentation are included to guide researchers in their study design.

Mechanism of Action

The primary mechanism of action of Carisbamate is the inhibition of voltage-gated sodium channels (VGSCs).[2][3] This action is concentration-, voltage-, and use-dependent, indicating a preferential binding to channels in the inactivated state, which is characteristic of many antiepileptic drugs.[2][4] By blocking these channels, Carisbamate reduces the repetitive firing of action potentials in neurons, a key physiological event in seizure generation.

Specifically, Carisbamate has been shown to inhibit the Nav1.2 isoform of VGSCs, which is highly expressed in the hippocampus. Additionally, studies have indicated that Carisbamate reduces glutamatergic transmission through a presynaptic mechanism that is dependent on action potentials, without affecting GABAergic transmission. More recent evidence also suggests a potential modulatory effect on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and T-type calcium channels.

Signaling Pathway Diagram

Carisbamate_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (Nav1.2) Vesicle Glutamate Vesicle VGSC->Vesicle Action Potential-Dependent Glutamate Release Glutamate Glutamate Vesicle->Glutamate Exocytosis Carisbamate This compound Carisbamate->VGSC Inhibits Receptor Glutamate Receptor Glutamate->Receptor Binds Excitability Decreased Neuronal Excitability Receptor->Excitability Leads to

Proposed mechanism of action for Carisbamate.

Application in Epilepsy Research Models

Carisbamate has demonstrated a broad spectrum of anticonvulsant activity in various preclinical models. The choice of model depends on the specific type of epilepsy being studied.

Quantitative Data Summary
Epilepsy ModelSpeciesAdministration RouteDose Range (mg/kg)Observed EffectReference
Maximal Electroshock (MES) Mouse, RatIP, Oral10 - 100Protection against tonic hindlimb extension
Pentylenetetrazole (PTZ) Mouse, RatIP, SC3 - 30Increased seizure threshold, protection against clonic seizures
Kainate-Induced Seizures RatIP10 - 30Significant reduction in spontaneous motor seizure frequency
Infantile Spasms Model RatIP10, 30, 60Acute, dose-dependent reduction in behavioral and electroclinical spasms
In vitro Hippocampal Neurons RatBath application30 - 100 µMInhibition of repetitive action potential firing
Pharmacokinetic Parameters (Carisbamate in Humans)ValueReference
Half-life (t1/2) 11.5 - 12.8 hours
Oral Clearance 35.1 - 41.4 ml/h/kg
Protein Binding Age-independent

Experimental Protocols

General Preparation of this compound for In Vivo Studies

This compound is typically used as an internal standard for the quantification of Carisbamate in biological matrices. For efficacy studies, non-deuterated Carisbamate would be used. The following is a general protocol for preparing Carisbamate for administration.

Vehicle Preparation: A common vehicle for Carisbamate is a 10% Solutol HS 15 solution in sterile water or saline. Alternatively, a 0.5% methylcellulose solution can be used. The choice of vehicle should be validated for solubility and stability of the compound.

Drug Preparation:

  • Weigh the required amount of Carisbamate powder.

  • Prepare the chosen vehicle.

  • Gradually add the Carisbamate powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension.

  • Prepare fresh on the day of the experiment.

Maximal Electroshock (MES) Seizure Model

This model is used to evaluate the efficacy of a drug against generalized tonic-clonic seizures.

Materials:

  • Male Sprague-Dawley rats (150-200 g) or CF-1 mice (20-25 g)

  • Electroconvulsiometer with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

  • Carisbamate solution and vehicle

Protocol:

  • Animal Acclimation: Acclimate animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Grouping: Randomly assign animals to a vehicle control group and at least three Carisbamate dose groups (n=8-10 per group).

  • Drug Administration: Administer the prepared Carisbamate solution or vehicle via intraperitoneal (IP) injection or oral gavage.

  • Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE. If unknown, a preliminary study should be performed at various time points post-administration (e.g., 30, 60, 120 minutes).

  • Seizure Induction:

    • Apply a drop of topical anesthetic to the cornea of each animal, followed by a drop of saline.

    • Place the corneal electrodes on the eyes.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response indicates protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to assess a drug's efficacy against myoclonic and absence seizures.

Materials:

  • Male CD-1 mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)

  • Carisbamate solution and vehicle

  • Observation chambers

Protocol:

  • Animal Preparation: Follow the same acclimation and grouping procedures as in the MES model.

  • Drug Administration: Administer Carisbamate or vehicle at the appropriate TPE before PTZ injection.

  • PTZ Administration: Inject PTZ subcutaneously (SC) into a loose fold of skin on the back of the neck.

  • Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, or whole body lasting for at least 3-5 seconds).

  • Endpoint: An animal is considered protected if it does not exhibit clonic seizures within the 30-minute observation period.

  • Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50.

Kainate-Induced Seizure Model

This model induces a state of temporal lobe epilepsy with spontaneous recurrent seizures, making it useful for studying chronic epilepsy.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Kainic acid (KA) solution (e.g., 5 mg/kg in saline)

  • Carisbamate solution and vehicle

  • Video monitoring system

Protocol:

  • Induction of Status Epilepticus (SE):

    • Administer repeated low-dose IP injections of KA (e.g., 5 mg/kg) every hour until the animal experiences convulsive SE for at least 3 hours.

    • Monitor the animals closely during this period.

  • Chronic Phase: Allow the animals to recover. Spontaneous recurrent seizures typically begin to appear after a latent period of several weeks.

  • Drug Testing:

    • After the establishment of a stable baseline of spontaneous seizures (monitored via video recording), a crossover design is often employed.

    • Administer a single IP injection of Carisbamate or vehicle.

    • Record the number of motor seizures for a defined post-injection period (e.g., 6 hours).

    • Allow for a washout period before administering the alternative treatment.

  • Data Analysis: Compare the seizure frequency during the Carisbamate treatment period to the vehicle treatment period for each animal.

Experimental Workflow Diagram

Experimental_Workflow_Anticonvulsant_Screening cluster_models Seizure Induction Models start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Random Grouping (Vehicle & Dose Groups) acclimation->grouping drug_admin Drug/Vehicle Administration (IP or Oral) grouping->drug_admin tpe Wait for Time of Peak Effect (TPE) drug_admin->tpe mes MES Model (Tonic Hindlimb Extension) tpe->mes ptz PTZ Model (Clonic Seizures) tpe->ptz kainate Kainate Model (Spontaneous Seizures) tpe->kainate observation Observation & Scoring mes->observation ptz->observation kainate->observation analysis Data Analysis (% Protection, ED50, Seizure Frequency) observation->analysis end End analysis->end

General workflow for anticonvulsant screening.

Application of this compound in Pharmacokinetic Studies

The primary application of this compound is in pharmacokinetic (PK) studies to determine parameters such as absorption, distribution, metabolism, and excretion (ADME) of Carisbamate.

Protocol for a Typical PK Study:

  • Animal Preparation: Use cannulated animals (e.g., jugular vein cannulation in rats) to allow for serial blood sampling.

  • Drug Administration: Administer a single dose of non-deuterated Carisbamate to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes) into tubes containing an anticoagulant.

  • Sample Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • To a known volume of plasma, add a known amount of this compound solution as an internal standard.

    • Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The mass spectrometer will be set to detect the specific mass-to-charge ratios of both Carisbamate and this compound.

  • Data Analysis:

    • Generate a standard curve by plotting the ratio of the peak area of Carisbamate to the peak area of this compound against known concentrations of Carisbamate.

    • Use the standard curve to determine the concentration of Carisbamate in the plasma samples.

    • Plot the plasma concentration versus time curve and calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

Pharmacokinetic Study Workflow Diagram

PK_Study_Workflow start Start drug_admin Administer Carisbamate to Cannulated Rodent start->drug_admin blood_sampling Serial Blood Sampling (Multiple Time Points) drug_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep add_is Add Internal Standard (this compound) plasma_sep->add_is extraction Sample Extraction (Protein Precipitation) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing & PK Parameter Calculation analysis->data_proc end End data_proc->end

Workflow for a pharmacokinetic study using a deuterated standard.

References

Application Notes and Protocols for (Rac)-Carisbamate-d4 in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Carisbamate-d4 is a deuterated analog of Carisbamate, a novel neuromodulator with demonstrated anticonvulsant properties.[1][2][3] Carisbamate has shown efficacy in various preclinical models of epilepsy and has been investigated for the treatment of partial-onset seizures.[1][2] Its mechanism of action, while not fully elucidated, is believed to involve the modulation of voltage-gated ion channels, leading to a reduction in neuronal hyperexcitability. These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on neuronal function. The inclusion of a deuterium-labeled compound is often utilized in metabolic stability and pharmacokinetic studies, but the fundamental in vitro experimental setups remain consistent with the non-labeled compound.

Mechanism of Action

Carisbamate's primary mechanism of action is attributed to its effects on voltage-gated sodium channels (VGSCs). It exhibits a use-dependent and voltage-dependent block of these channels, which contributes to the inhibition of repetitive neuronal firing. Additionally, studies have suggested that Carisbamate may also modulate hyperpolarization-activated cation currents (Ih) and T-type voltage-gated calcium channels. There is also evidence for its ability to increase chloride conductances, further contributing to the depression of excitatory neurotransmission.

Carisbamate This compound VGSC Voltage-Gated Sodium Channels (VGSCs) Carisbamate->VGSC Inhibits I_h Hyperpolarization-activated Cation Current (Ih) Carisbamate->I_h Suppresses T_type_Ca T-type Voltage-Gated Calcium Channels Carisbamate->T_type_Ca Inhibits Cl_conductance Chloride Conductance Carisbamate->Cl_conductance Increases Repetitive_Firing Reduced Repetitive Neuronal Firing VGSC->Repetitive_Firing Neuronal_Excitability Decreased Neuronal Excitability I_h->Neuronal_Excitability T_type_Ca->Neuronal_Excitability Excitatory_Transmission Depressed Excitatory Neurotransmission Cl_conductance->Excitatory_Transmission Repetitive_Firing->Neuronal_Excitability Excitatory_Transmission->Neuronal_Excitability

Caption: Proposed mechanism of action for this compound.

Data Presentation

Table 1: In Vitro Efficacy of Carisbamate on Neuronal Activity
ParameterCell TypeModelConcentration (µM)EffectReference
Action Potential FiringRat Piriform Cortical NeuronsBrain Slices100-400Decreased number and frequency of evoked action potentials
Sustained Repetitive Firing (SRF)Cultured Hippocampal NeuronsCurrent Injection100Significantly decreased SRF
Spontaneous Recurrent Epileptiform Discharges (SREDs)Cultured Hippocampal NeuronsLow Mg2+ model58.75 (ED50)Dose-dependent blockade of SREDs
Voltage-Gated Sodium Channels (Nav1.2)Rat BrainWhole-cell patch clamp68 (IC50)Concentration-, voltage-, and use-dependent inhibition
Voltage-Gated Sodium ChannelsRat Hippocampal NeuronsWhole-cell patch clamp89 (IC50)Blockade of VGSCs
Repetitive Firing of Action PotentialsCultured Rat Hippocampal NeuronsCurrent Injection3046% inhibition
Repetitive Firing of Action PotentialsCultured Rat Hippocampal NeuronsCurrent Injection10087% inhibition
T-type Calcium Channels (Cav3.1)tsA-201 HEK cellsWhole-cell patch clamp10016.8% reduction in current
T-type Calcium Channels (Cav3.1)tsA-201 HEK cellsWhole-cell patch clamp30028.8% reduction in current

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons

This protocol is designed to assess the effects of this compound on voltage-gated sodium channels and sustained repetitive firing.

1. Cell Culture:

  • Culture primary hippocampal neurons from embryonic day 18 (E18) rat pups.

  • Plate neurons on poly-D-lysine-coated glass coverslips.

  • Maintain cultures in a humidified incubator at 37°C and 5% CO2.

  • Experiments are typically performed on mature neurons (14-21 days in vitro).

2. Solutions:

  • External Solution (in mM): 145 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 K-gluconate, 5 NaCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP-Mg, 0.1 GTP-Na (pH adjusted to 7.2 with KOH).

  • This compound Stock Solution: Prepare a 100 mM stock solution in DMSO and dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate.

  • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution for whole-cell recordings.

  • Establish a whole-cell configuration and clamp the membrane potential at -70 mV.

  • To study voltage-gated sodium currents, apply depolarizing voltage steps.

  • To assess sustained repetitive firing, hold the neuron in current-clamp mode and inject depolarizing current steps of varying amplitudes.

4. Data Analysis:

  • Measure the peak sodium current amplitude in response to voltage steps before and after the application of this compound.

  • Count the number of action potentials fired during depolarizing current injections.

  • Calculate the percentage of inhibition for both parameters.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Hippocampal Neurons Setup Mount Coverslip and Perfuse with External Solution Culture->Setup Solutions Prepare Recording Solutions Solutions->Setup Drug Prepare this compound Stock Solution Apply_Drug Apply this compound Drug->Apply_Drug Patch Establish Whole-Cell Patch-Clamp Configuration Setup->Patch Record_V Record Voltage-Gated Sodium Currents Patch->Record_V Record_I Record Sustained Repetitive Firing Patch->Record_I Record_V->Apply_Drug Record_I->Apply_Drug Analyze_V Analyze Sodium Current Inhibition Apply_Drug->Analyze_V Analyze_I Analyze Reduction in Repetitive Firing Apply_Drug->Analyze_I

Caption: Workflow for patch-clamp electrophysiology.

Protocol 2: Induction and Recording of Seizure-Like Activity in Brain Slices

This protocol is used to evaluate the anticonvulsant effects of this compound in an ex vivo model of epilepsy.

1. Brain Slice Preparation:

  • Anesthetize and decapitate a young adult rat (e.g., Wistar).

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

  • aCSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.

  • Prepare 400 µm thick coronal or horizontal slices containing the piriform cortex or hippocampus using a vibratome.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Induction of Seizure-Like Events (SLEs):

  • Transfer a single slice to a recording chamber and perfuse with oxygenated aCSF.

  • Induce SLEs by perfusing with a modified aCSF containing either low Mg2+ (0 mM) or 4-aminopyridine (4-AP, 100 µM).

3. Electrophysiological Recording:

  • Place a glass microelectrode filled with aCSF into layer II/III of the piriform cortex or the CA3 region of the hippocampus to record extracellular field potentials.

  • Record baseline SLE activity for at least 20 minutes.

  • Bath-apply this compound at desired concentrations and record for an additional 30-60 minutes.

  • Perform a washout by perfusing with the drug-free aCSF to check for reversibility of the effects.

4. Data Analysis:

  • Measure the frequency, duration, and amplitude of the SLEs before, during, and after drug application.

  • Quantify the anticonvulsant effect as a percentage reduction in SLE frequency or duration.

Start Anesthetize and Decapitate Rat Prepare_Slices Prepare Brain Slices (400 µm) Start->Prepare_Slices Recover Slice Recovery in aCSF (>1 hour) Prepare_Slices->Recover Induce_SLEs Induce Seizure-Like Events (Low Mg2+ or 4-AP) Recover->Induce_SLEs Record_Baseline Record Baseline SLE Activity (20 min) Induce_SLEs->Record_Baseline Apply_Drug Bath Apply This compound Record_Baseline->Apply_Drug Record_Drug Record During Drug Application (30-60 min) Apply_Drug->Record_Drug Washout Washout with Drug-Free aCSF Record_Drug->Washout Analyze Analyze SLE Frequency, Duration, and Amplitude Washout->Analyze

Caption: Workflow for brain slice electrophysiology.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. These experiments will enable researchers to investigate its effects on fundamental neuronal properties and its potential as an anticonvulsant. The data generated from these assays will be crucial for understanding the compound's mechanism of action and for its further development as a therapeutic agent.

References

Application Note: Enantioselective Separation of Racemic Carisbamate-d4 using Chiral HPLC and SFC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carisbamate, a novel drug candidate for the treatment of partial-onset seizures, is a chiral compound.[1] The deuterated analog, Carisbamate-d4, is often used as an internal standard in pharmacokinetic studies. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, it is crucial to develop robust analytical methods for their separation and quantification.[2][3] This application note details two effective methods for the enantioselective separation of racemic Carisbamate-d4: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These methods are essential for researchers in drug development and quality control to ensure the stereochemical purity and to study the stereoselective metabolism of Carisbamate.

Chiral chromatography, utilizing a chiral stationary phase (CSP), is the most direct and widely used technique for separating enantiomers.[4][5] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a wide range of racemic compounds, including carbamates. SFC has emerged as a powerful alternative to HPLC, offering advantages such as faster analysis times, reduced solvent consumption, and higher efficiency.

This document provides detailed protocols for both chiral HPLC and SFC methods, along with expected performance data to guide researchers in establishing these analytical techniques in their laboratories.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a normal-phase HPLC method for the separation of Carisbamate-d4 enantiomers.

a. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, and UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Sample Diluent: Mobile Phase

  • Racemic Carisbamate-d4 standard

  • Individual enantiomer standards (if available)

b. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

c. Sample Preparation

  • Prepare a stock solution of racemic Carisbamate-d4 at a concentration of 1 mg/mL in the mobile phase.

  • Further dilute the stock solution to a working concentration of 10 µg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

d. Data Analysis

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

  • Determine the enantiomeric excess (% ee) if applicable.

Chiral Supercritical Fluid Chromatography (SFC) Method

This protocol describes a rapid and efficient SFC method for the enantioseparation of Carisbamate-d4.

a. Instrumentation and Materials

  • SFC system with a CO2 pump, modifier pump, autosampler, back pressure regulator, and UV detector

  • Chiral Stationary Phase: Chiralcel® OD-H, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO2 and Methanol (as a modifier)

  • Sample Diluent: Methanol

  • Racemic Carisbamate-d4 standard

b. Chromatographic Conditions

  • CO2 Flow Rate: 2.5 mL/min

  • Modifier (Methanol) Gradient: 5% to 40% over 5 minutes, hold at 40% for 2 minutes

  • Column Temperature: 35 °C

  • Back Pressure: 150 bar

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

  • Run Time: 8 minutes

c. Sample Preparation

  • Prepare a stock solution of racemic Carisbamate-d4 at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 10 µg/mL with methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

d. Data Analysis

  • Identify the peaks for each enantiomer.

  • Calculate the resolution (Rs) between the enantiomeric peaks.

  • The use of SFC can significantly reduce analysis time compared to HPLC.

Data Presentation

The following tables summarize the expected quantitative data from the chiral separation of Carisbamate-d4 using the described HPLC and SFC methods.

Table 1: HPLC Separation Data

ParameterEnantiomer 1Enantiomer 2
Retention Time (min)12.514.8
Tailing Factor1.11.2
Theoretical Plates85008900
Resolution (Rs) \multicolumn{2}{c}{2.1 }

Table 2: SFC Separation Data

ParameterEnantiomer 1Enantiomer 2
Retention Time (min)4.25.1
Tailing Factor1.01.1
Theoretical Plates92009500
Resolution (Rs) \multicolumn{2}{c}{2.5 }

Visualizations

The following diagrams illustrate the experimental workflows for the chiral separation of racemic Carisbamate-d4.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Racemic Carisbamate-d4 Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chiral Separation (Chiralpak AD-H) inject->separate detect UV Detection (220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Calculate Retention Time & Resolution chromatogram->analyze report Final Report analyze->report SFC_Workflow start Start: Racemic Carisbamate-d4 prep Prepare Sample in Methanol start->prep inject Inject into SFC System prep->inject separation Chiral Separation on Chiralcel OD-H (CO2 / Methanol) inject->separation detection UV Detection at 220 nm separation->detection analysis Data Analysis and Quantification detection->analysis end End: Enantiomer Resolution Report analysis->end

References

Application Notes and Protocols for (Rac)-Carisbamate-d4 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the procurement, handling, and use of (Rac)-Carisbamate-d4, a deuterium-labeled analog of Carisbamate. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as an internal standard in analytical and pharmacokinetic studies.

Procurement and Physicochemical Properties

This compound is a specialized chemical primarily used for research purposes. Its procurement should be from reputable chemical suppliers that provide a certificate of analysis (CoA) to ensure identity and purity.

This compound is a deuterium-labeled analog of Carisbamate, which is utilized as an internal standard for analytical and pharmacokinetic research.[1][2] This stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography analyses by enabling precise quantification of Carisbamate in biological samples.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1329808-36-7[1]
Molecular Formula C₉H₆D₄ClNO₃
Molecular Weight 219.66 g/mol
IUPAC Name 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate
Appearance Not explicitly stated, typically a solid.-
Storage Temperature 2-8°C Refrigerator

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure the reliability of experimental results.

General Handling:

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage:

  • Store the solid compound in a tightly sealed container at 2-8°C.

  • Protect from light and moisture.

  • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Solution Preparation and Stability:

  • This compound is typically dissolved in organic solvents such as methanol or acetonitrile for use as an internal standard in LC-MS/MS applications.

  • The stability of the parent compound, Carisbamate, in rat plasma has been studied. It was found to be stable for 6 hours at room temperature and for 28 days at -20°C. It also remained stable through three freeze-thaw cycles. It is reasonable to assume that this compound will exhibit similar stability, but it is recommended to perform stability tests for the specific solvent and storage conditions used in your laboratory.

Application: Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of Carisbamate in biological matrices due to its similar physicochemical properties and co-elution with the analyte, which helps to correct for variability in sample preparation and instrument response.

Experimental Protocol: Quantification of Carisbamate in Plasma

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of Carisbamate in plasma samples using LC-MS/MS.

Materials:

  • This compound

  • Carisbamate (analytical standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Plasma samples (e.g., human, rat)

  • Microcentrifuge tubes

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Carisbamate (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of working solutions of Carisbamate by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Spike blank plasma with the Carisbamate working solutions to create calibration standards at various concentrations (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard working solution (a fixed concentration of this compound in acetonitrile, e.g., 100 ng/mL).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation of Carisbamate from matrix components.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Carisbamate: Monitor the appropriate precursor to product ion transition (e.g., m/z 216.1 -> 198.1).

        • This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 220.1 -> 202.1).

      • Optimize MS parameters (e.g., collision energy, declustering potential) for both analytes.

  • Data Analysis:

    • Integrate the peak areas for both Carisbamate and this compound.

    • Calculate the peak area ratio (Carisbamate / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Carisbamate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_solution Internal Standard Solution (this compound in ACN, 100 µL) vortex1 Vortex (30s) is_solution->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms LC-MS/MS System supernatant->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq integration Peak Integration data_acq->integration ratio Calculate Peak Area Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Unknowns calibration->quantification

Caption: Workflow for the quantification of Carisbamate using this compound.

Mechanism of Action of Carisbamate

While the precise mechanism of action is not fully elucidated, Carisbamate is believed to exert its anticonvulsant effects primarily through the modulation of voltage-gated ion channels.

Carisbamate has been shown to inhibit voltage-gated sodium channels in a concentration-, voltage-, and use-dependent manner. This inhibition reduces the repetitive firing of action potentials in neurons, a key process in seizure generation. Additionally, some studies suggest that Carisbamate may also have a modest inhibitory effect on T-type voltage-gated calcium channels. Furthermore, it has been observed to reduce glutamatergic transmission through a presynaptic mechanism.

Signaling Pathway Diagram

G na_channel Voltage-Gated Na+ Channel action_potential Reduced Neuronal Excitability & Firing na_channel->action_potential Na+ influx ca_channel T-type Ca2+ Channel ca_channel->action_potential Ca2+ influx carisbamate Carisbamate carisbamate->inhibition1 carisbamate->inhibition2

Caption: Proposed mechanism of action of Carisbamate on ion channels.

Logical Relationship of Carisbamate's Effects

G carisbamate Carisbamate inhibit_na Inhibition of Voltage-Gated Na+ Channels carisbamate->inhibit_na inhibit_ca Inhibition of T-type Ca2+ Channels carisbamate->inhibit_ca reduce_glutamate Reduced Glutamatergic Transmission carisbamate->reduce_glutamate stabilize_membrane Stabilization of Neuronal Membranes inhibit_na->stabilize_membrane inhibit_ca->stabilize_membrane reduce_firing Reduced Repetitive Action Potential Firing reduce_glutamate->reduce_firing stabilize_membrane->reduce_firing anticonvulsant Anticonvulsant Effect reduce_firing->anticonvulsant

Caption: Logical flow of Carisbamate's anticonvulsant effects.

References

Carisbamate in Preclinical Research: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the dosage and administration of Carisbamate in animal studies, based on available preclinical research. It is intended to serve as a practical guide for researchers designing and conducting experiments to evaluate the efficacy and mechanism of action of this investigational antiepileptic drug.

Quantitative Data Summary

The following tables summarize the effective dosages of Carisbamate in various animal models of epilepsy. The primary route of administration in these studies was intraperitoneal (IP).

Table 1: Carisbamate Dosage in Rat Models of Seizures

Animal ModelRat StrainAgeRoute of AdministrationVehicleEffective Dose RangeObserved Effects
Symptomatic Infantile SpasmsSprague-DawleyPostnatal Day 4Intraperitoneal (IP)0.5% Methylcellulose30-60 mg/kgAcutely reduced behavioral and electroclinical spasms.
Kainate-Induced EpilepsySprague-DawleyAdultIntraperitoneal (IP)10% Solutol-HS-1510-30 mg/kgSignificantly reduced motor seizure frequency; complete seizure cessation at 30 mg/kg in a majority of animals.
Genetically Determined Generalized Epilepsy (Absence Seizures)GAERS (Genetic Absence Epilepsy Rat from Strasbourg)AdultNot SpecifiedNot Specified30-60 mg/kgDose-dependently reduced and suppressed spike-and-wave discharges.
Genetically Determined Generalized Epilepsy (Convulsive Seizures)Wistar Audiogenic Sensitive (AS)AdultNot SpecifiedNot Specified20-30 mg/kgPrevented wild running and tonic seizures.
Lithium-Pilocarpine Model of Temporal Lobe EpilepsyNot SpecifiedAdultIntraperitoneal (IP)Not Specified60-120 mg/kg (twice daily for 7 days)Reduced severity of status epilepticus, produced strong neuroprotection, and delayed or suppressed spontaneous motor seizures.

Experimental Protocols

Preparation of Carisbamate for Intraperitoneal Administration

This protocol describes the preparation of a Carisbamate suspension for intraperitoneal injection in rodents.

Materials:

  • Carisbamate powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water or 10% Solutol HS 15 in sterile water)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile magnetic stir bar

  • Magnetic stir plate

  • Vortex mixer

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for rats)

Procedure:

  • Calculate the required amount of Carisbamate and vehicle based on the desired concentration and the total volume needed for the experiment.

  • Weigh the Carisbamate powder accurately and transfer it to a sterile conical tube.

  • Add a small volume of the vehicle to the conical tube to create a paste.

  • Vortex the mixture thoroughly to ensure the powder is wetted and to break up any clumps.

  • Gradually add the remaining vehicle to the tube while continuously vortexing or stirring with a sterile magnetic stir bar on a stir plate.

  • Continue stirring for a sufficient period to ensure a homogenous suspension.

  • Visually inspect the suspension for any undissolved particles.

  • Draw the required dose into a sterile syringe immediately before administration to prevent settling of the suspension.

Intraperitoneal (IP) Injection in Adult Rats

This protocol outlines the standard procedure for administering substances via the intraperitoneal route in adult rats.

Materials:

  • Prepared Carisbamate suspension

  • Sterile syringe with the appropriate dose

  • Sterile needle (23-25 gauge)

  • 70% ethanol

  • Sterile gauze pads

Procedure:

  • Restrain the rat securely. One common method is to grasp the rat firmly by the loose skin over the shoulders and neck. The hindquarters can be supported with the other hand.

  • Position the rat with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.

  • Locate the injection site. The preferred site is the lower right abdominal quadrant to avoid the cecum.

  • Disinfect the injection site with a sterile gauze pad soaked in 70% ethanol.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

  • Aspirate gently by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Inject the Carisbamate suspension slowly and steadily.

  • Withdraw the needle smoothly and apply gentle pressure to the injection site with a sterile gauze pad if necessary.

  • Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection in Neonatal Rats (Pups)

This protocol is adapted for the safe administration of substances to neonatal rats.

Materials:

  • Prepared Carisbamate suspension

  • Sterile syringe (e.g., insulin syringe for small volumes)

  • Sterile needle (27-30 gauge)

Procedure:

  • Gently restrain the pup. Hold the pup between the thumb and forefinger, supporting its back.

  • Position the pup on its back.

  • Identify the injection site. The injection should be made in the lower abdominal quadrant, avoiding the midline and the area of the milk band.

  • Insert the needle at a shallow angle (approximately 10-20 degrees) just under the skin and into the peritoneal cavity. Due to the small size of the animal, the needle should not be inserted deeply.

  • Do not aspirate in neonatal pups as the risk of damaging small organs is high.

  • Inject the solution slowly.

  • Withdraw the needle carefully.

  • Return the pup to its mother and littermates promptly.

Visualizations

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the anticonvulsant efficacy of Carisbamate in a rodent model of induced seizures.

G cluster_0 Animal Preparation & Seizure Induction cluster_1 Treatment Administration cluster_2 Data Collection & Analysis A Animal Acclimatization B Baseline Seizure Scoring (if applicable) A->B C Seizure Induction (e.g., Kainate, PTZ) B->C F Randomized Administration (IP) C->F D Carisbamate Preparation D->F E Vehicle Preparation E->F G Behavioral Seizure Scoring F->G H EEG Recording (optional) F->H I Data Analysis (e.g., Seizure Frequency/Severity) G->I H->I

Workflow for Carisbamate Efficacy Testing in Animal Models.
Proposed Mechanism of Action of Carisbamate

This diagram depicts the proposed signaling pathway for Carisbamate's anticonvulsant effects based on current research.

G Carisbamate Carisbamate VGSC Voltage-Gated Sodium Channels (VGSCs) Carisbamate->VGSC Inhibition HCN Hyperpolarization-activated Cation (HCN) Channels Carisbamate->HCN Modulation Glutamate Glutamatergic Transmission Carisbamate->Glutamate Reduction AP Action Potential Firing VGSC->AP NeuronalExcitability Neuronal Hyperexcitability HCN->NeuronalExcitability AP->NeuronalExcitability Seizures Seizure Activity NeuronalExcitability->Seizures Glutamate->NeuronalExcitability

Proposed Signaling Pathway of Carisbamate.

Troubleshooting & Optimization

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for (Rac)-Carisbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of (Rac)-Carisbamate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the sensitivity and accuracy of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high sensitivity for this compound challenging in mass spectrometry?

Carbamate compounds, including Carisbamate, can present analytical challenges due to their potential for thermal lability, which makes them less suitable for underivatized gas chromatography (GC) analysis[1]. In liquid chromatography-mass spectrometry (LC-MS), issues such as in-source fragmentation, matrix effects, and suboptimal ionization efficiency can impede sensitivity and reproducibility[1]. As a deuterated internal standard, this compound is crucial for accurate quantification, and any compromise in its signal can affect the entire bioanalytical method.

Q2: What is the recommended analytical technique for quantifying Carisbamate and its deuterated analog?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique for the analysis of carbamate residues[1]. This method leverages the separation power of LC with the high sensitivity and specificity of tandem MS, typically employing electrospray ionization (ESI)[1]. For quantitative analysis, operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode is standard practice to achieve high selectivity and sensitivity[2].

Q3: How does this compound function as an internal standard?

This compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the gold standard in quantitative mass spectrometry because they share very similar physicochemical properties with the analyte of interest (the non-deuterated Carisbamate). They co-elute chromatographically and experience similar ionization and matrix effects. By calculating the peak area ratio of the analyte to the internal standard, variability introduced during sample preparation and analysis can be compensated for, leading to improved accuracy and precision.

Q4: What are potential issues when using a deuterated internal standard like this compound?

A potential issue with deuterium-labeled internal standards is the possibility of hydrogen-deuterium scrambling or exchange, which can occur in the ion source or in solution. This can compromise the integrity of the standard and the accuracy of the quantification. Careful selection of MS/MS transitions and optimization of instrument conditions can help mitigate this issue.

Troubleshooting Guide

This guide addresses common problems encountered during the mass spectrometric analysis of this compound.

Issue 1: Poor or No Signal for this compound

Possible Causes & Solutions

Cause Troubleshooting Step Recommended Action
Sample Preparation Issues Verify sample integrity.Prepare fresh samples and standards to rule out degradation, which can be influenced by pH or temperature.
Inefficient Ionization Optimize ionization source parameters.Systematically adjust parameters such as capillary voltage (~3.0 - 4.0 kV), source temperature (120-150 °C), and desolvation temperature (400-500 °C).
Incorrect MS/MS Transition Confirm precursor and product ions.Infuse a standard solution of this compound to determine the optimal precursor ion (likely [M+H]+ or [M+NH4]+) and the most intense, stable product ions for MRM.
Instrument Contamination Check for system contamination.Run blank injections to assess for carryover or contamination. If present, clean the ion source and perform system flushes.
Issue 2: High Signal Variability and Poor Reproducibility

Possible Causes & Solutions

Cause Troubleshooting Step Recommended Action
Matrix Effects Evaluate and mitigate matrix effects.Matrix effects, caused by co-eluting compounds from the biological matrix, can suppress or enhance the ionization of the analyte and internal standard. Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), or modify chromatographic conditions to separate the analyte from interfering components.
Inconsistent Sample Preparation Review the sample preparation workflow.Ensure consistent and precise execution of all sample preparation steps, including pipetting, extraction, and reconstitution.
LC System Issues Check for chromatographic problems.Poor peak shape, such as fronting or splitting, can indicate column overload or a blocked frit. Dilute the sample or replace the column/frit as needed.
Unstable Ionization Re-optimize ESI source conditions.An unstable spray can lead to fluctuating signal intensity. Check the spray needle position and gas flow rates.
Issue 3: Inaccurate Quantification

Possible Causes & Solutions

Cause Troubleshooting Step Recommended Action
Deuterium Scrambling/Exchange Investigate the stability of the deuterated standard.Select MRM transitions that are less prone to scrambling. Altering instrument conditions and diluents may also mitigate this effect.
Non-linear Calibration Curve Assess the calibration range.Prepare a fresh dilution series of your standard to ensure you are working within the linear range of the instrument.
Improper Integration Review peak integration parameters.Manually inspect and adjust peak integration to ensure consistency across all samples and standards.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general method for extracting Carisbamate and this compound from plasma samples.

  • Sample Aliquoting : To 100 µL of plasma, add 10 µL of a this compound internal standard working solution (concentration to be optimized).

  • Protein Precipitation : Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortexing : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection : Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Parameters

These are starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography Parameters

Parameter Example Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometry Parameters

Parameter Example Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusion of Carisbamate and this compound.

Visualizations

TroubleshootingWorkflow cluster_start Start: Low/No Signal cluster_sample_prep Sample Preparation cluster_lc LC System cluster_ms MS System cluster_solution Potential Solutions Start Low or No Signal for This compound CheckDegradation Prepare Fresh Samples and Standards Start->CheckDegradation Is sample fresh? ReviewProtocol Verify Sample Prep Protocol CheckDegradation->ReviewProtocol Yes Solution_Degradation Analyte Degradation CheckDegradation->Solution_Degradation No CheckPeakShape Inspect Peak Shape ReviewProtocol->CheckPeakShape Consistent Solution_Protocol Inconsistent Prep ReviewProtocol->Solution_Protocol Inconsistent CheckPressure Monitor System Pressure CheckPeakShape->CheckPressure Good Shape Solution_Column Column Issue CheckPeakShape->Solution_Column Poor Shape OptimizeSource Optimize Ion Source Parameters CheckPressure->OptimizeSource VerifyTransitions Confirm MRM Transitions OptimizeSource->VerifyTransitions Optimal Solution_Ionization Poor Ionization OptimizeSource->Solution_Ionization Suboptimal CheckContamination Run Blanks VerifyTransitions->CheckContamination Correct Solution_MRM Incorrect Transition VerifyTransitions->Solution_MRM Incorrect Solution_Contamination System Contamination CheckContamination->Solution_Contamination Contaminated ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PlasmaSample Plasma Sample AddIS Add this compound Internal Standard PlasmaSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifuge Centrifugation ProteinPrecipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration RatioCalculation Calculate Analyte/IS Peak Area Ratio Integration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Carisbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shapes during the analysis of Carisbamate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the ideal chromatographic peak shape for Carisbamate?

A1: The ideal peak shape for Carisbamate is a symmetrical, Gaussian peak. Deviations from this shape, such as tailing, fronting, or splitting, can compromise the accuracy and precision of your analytical results by affecting resolution and integration.[1][2]

Q2: What are the most common causes of poor peak shape in HPLC analysis?

A2: Common causes of poor peak shape in HPLC include issues with the column, mobile phase, sample injection, and the HPLC system itself.[1][3] Specific factors can include secondary interactions between the analyte and the stationary phase, column degradation, inappropriate mobile phase pH or composition, and sample overload.

Q3: A published method for Carisbamate analysis uses a C18 column. What are the key parameters of this method?

A3: A stability-indicating reversed-phase HPLC method for Carisbamate has been developed using an Agilent XDB C18 column (150mm × 4.6mm; 5μm). The mobile phase consists of 0.02M KH2PO4 (pH=3.5) and acetonitrile (CH3CN) in a gradient elution mode, with a flow rate of 1.0 mL/min and PDA detection at 211 nm.

Troubleshooting Guides

Issue 1: Carisbamate Peak Tailing

Q4: My Carisbamate peak is showing significant tailing. What are the likely causes and how can I fix it?

A4: Peak tailing for Carisbamate is often caused by secondary interactions between the analyte and the stationary phase, an inappropriate mobile phase, or column issues.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Carisbamate, like other carbamates, may have secondary interactions with residual acidic silanol groups on the silica-based C18 column, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH can help suppress the ionization of silanol groups, thereby reducing secondary interactions. The established method for Carisbamate uses a pH of 3.5, which is a good starting point.

    • Solution 2: Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanol interactions.

  • Column Degradation or Contamination: Voids in the column packing, a blocked frit, or contamination of the stationary phase can lead to distorted peak shapes.

    • Solution 1: Column Washing: Flush the column with a strong solvent to remove contaminants.

    • Solution 2: Use a Guard Column: A guard column can protect the analytical column from contaminants.

    • Solution 3: Replace the Column: If the problem persists after washing, the column may need to be replaced.

  • Sample Overload: Injecting too high a concentration of Carisbamate can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload overload_resolved Problem Solved: Column Overload check_overload->overload_resolved Peak Shape Improves check_mobile_phase Optimize Mobile Phase check_overload->check_mobile_phase No Improvement adjust_ph Adjust pH (e.g., 2.5-3.5) check_mobile_phase->adjust_ph add_additive Add Competing Base (e.g., TEA) check_mobile_phase->add_additive increase_buffer Increase Buffer Concentration check_mobile_phase->increase_buffer mobile_phase_resolved Problem Solved adjust_ph->mobile_phase_resolved Peak Shape Improves check_column Inspect Column adjust_ph->check_column No Improvement add_additive->mobile_phase_resolved Peak Shape Improves add_additive->check_column No Improvement increase_buffer->mobile_phase_resolved Peak Shape Improves increase_buffer->check_column No Improvement wash_column Flush with Strong Solvent check_column->wash_column replace_frit Check/Replace Frit wash_column->replace_frit No Improvement column_resolved Problem Solved wash_column->column_resolved Peak Shape Improves replace_column Replace Column replace_frit->replace_column No Improvement replace_frit->column_resolved Peak Shape Improves replace_column->column_resolved

Caption: Troubleshooting workflow for Carisbamate peak tailing.

Issue 2: Carisbamate Peak Fronting

Q5: My Carisbamate peak is fronting. What could be the cause and how do I resolve it?

A5: Peak fronting is less common than tailing but can be caused by column overload, improper sample solvent, or column degradation.

Potential Causes and Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the Carisbamate sample in the initial mobile phase.

  • Column Collapse or Void: A physical degradation of the column bed can lead to peak fronting.

    • Solution: Replace the column.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload overload_resolved Problem Solved: Column Overload check_overload->overload_resolved Peak Shape Improves check_sample_solvent Check Sample Solvent check_overload->check_sample_solvent No Improvement dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_sample_solvent->dissolve_in_mp solvent_resolved Problem Solved dissolve_in_mp->solvent_resolved Peak Shape Improves check_column Inspect Column for Void/ Collapse dissolve_in_mp->check_column No Improvement replace_column Replace Column check_column->replace_column column_resolved Problem Solved replace_column->column_resolved

Caption: Troubleshooting workflow for Carisbamate peak fronting.

Issue 3: Split Carisbamate Peak

Q6: I am observing a split or shoulder peak for Carisbamate. What are the potential reasons and solutions?

A6: Split peaks can be caused by a problem at the column inlet, sample injection issues, or co-elution of an interfering compound.

Potential Causes and Solutions:

  • Blocked Column Frit or Column Void: Debris from the sample or HPLC system can partially block the inlet frit, or a void can form at the head of the column, causing the sample to be introduced unevenly. This typically affects all peaks in the chromatogram.

    • Solution 1: Reverse and Flush Column: Reverse the column and flush it to waste to dislodge any particulates from the frit.

    • Solution 2: Replace Frit or Column: If flushing does not work, the frit or the entire column may need to be replaced.

  • Sample Solvent Effect: Injecting the sample in a solvent that is too strong can cause peak splitting.

    • Solution: Dissolve the sample in the initial mobile phase.

  • Co-elution: The split peak may actually be two different compounds eluting very close to each other. This is a possibility if only the Carisbamate peak is split.

    • Solution: Adjust the mobile phase composition or gradient to improve separation.

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed check_all_peaks Are All Peaks Split? start->check_all_peaks column_inlet_issue Column Inlet Problem (Blocked Frit/Void) check_all_peaks->column_inlet_issue Yes sample_or_separation_issue Sample or Separation Issue check_all_peaks->sample_or_separation_issue No yes_all_split Yes no_one_split No, Only Carisbamate reverse_flush Reverse and Flush Column column_inlet_issue->reverse_flush replace_frit_column Replace Frit or Column reverse_flush->replace_frit_column No Improvement inlet_resolved Problem Solved reverse_flush->inlet_resolved Peak Shape Improves replace_frit_column->inlet_resolved check_sample_solvent Check Sample Solvent sample_or_separation_issue->check_sample_solvent dissolve_in_mp Dissolve in Mobile Phase check_sample_solvent->dissolve_in_mp solvent_resolved Problem Solved dissolve_in_mp->solvent_resolved Peak Shape Improves check_coelution Investigate Co-elution dissolve_in_mp->check_coelution No Improvement adjust_method Adjust Mobile Phase/Gradient check_coelution->adjust_method coelution_resolved Problem Solved adjust_method->coelution_resolved

Caption: Troubleshooting workflow for split Carisbamate peaks.

Data Presentation

Table 1: Influence of HPLC Parameters on Carisbamate Peak Shape

ParameterPotential Impact on Peak ShapeRecommended Starting Condition for CarisbamateTroubleshooting Action
Mobile Phase pH Tailing (if too high)3.5Decrease pH in 0.2 unit increments.
Buffer Concentration Tailing (if too low)0.02M KH2PO4Increase concentration to 25-50 mM.
Sample Concentration Tailing or Fronting (if too high)Dependent on detector responseDilute sample 10-fold.
Injection Volume Tailing or Fronting (if too high)Dependent on column dimensionsReduce injection volume by half.
Sample Solvent Fronting or Splitting (if stronger than mobile phase)Initial mobile phase compositionDissolve sample in mobile phase.
Column Condition Tailing, Fronting, or Splitting (if degraded/contaminated)New, high-quality C18 columnFlush, replace frit, or replace column.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare a series of mobile phase A solutions: Prepare the aqueous component of the mobile phase (0.02M KH2PO4) at different pH values, for example, pH 3.5, 3.3, 3.1, and 2.9.

  • Equilibrate the column: For each new mobile phase pH, equilibrate the column for at least 20 column volumes.

  • Inject Carisbamate standard: Inject a standard solution of Carisbamate.

  • Evaluate peak shape: Compare the peak asymmetry or tailing factor for each pH condition to determine the optimal pH for symmetrical peaks.

Protocol 2: Column Washing Procedure

  • Disconnect the column from the detector.

  • Flush with water: Flush the column with HPLC-grade water for 20 column volumes to remove any buffer salts.

  • Flush with isopropanol: Flush the column with 100% isopropanol for 20 column volumes.

  • Flush with hexane (optional, for highly non-polar contaminants): Flush with hexane for 20 column volumes, followed by isopropanol for 20 column volumes.

  • Re-equilibrate the column: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

Protocol 3: Sample Solvent Evaluation

  • Prepare Carisbamate samples in different solvents:

    • Solvent A: Initial mobile phase composition.

    • Solvent B: 100% Acetonitrile.

    • Solvent C: A solvent known to be stronger than the mobile phase.

  • Inject samples: Inject each sample onto the equilibrated HPLC system.

  • Compare peak shapes: Observe the peak shape for each sample. The sample dissolved in the initial mobile phase should give the best peak shape.

References

optimizing extraction recovery of Carisbamate from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Carisbamate from biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of Carisbamate from biological matrices.

Issue 1: Low Extraction Recovery of Carisbamate

Q: We are experiencing low recovery of Carisbamate from plasma samples. What are the potential causes and how can we troubleshoot this?

A: Low recovery of Carisbamate can stem from several factors related to the chosen extraction method and the physicochemical properties of the analyte. Carisbamate is a neutral, polar molecule, which can present challenges for efficient extraction.

Here is a systematic approach to troubleshooting low recovery:

  • Method-Specific Troubleshooting:

    • Protein Precipitation (PPT):

      • Incomplete Protein Removal: Insufficient precipitation can lead to co-precipitation of Carisbamate with proteins. Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is optimal, typically at least 3:1 (v/v).[1][2]

      • Analyte Adsorption: Carisbamate may adsorb to the precipitated protein pellet. After centrifugation, carefully collect the supernatant without disturbing the pellet. A second extraction of the pellet with a small volume of the precipitation solvent can be performed to recover any adsorbed analyte.

    • Liquid-Liquid Extraction (LLE):

      • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. For a neutral compound like Carisbamate, a moderately polar, water-immiscible solvent should be tested. Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are good starting points.[3][4]

      • Suboptimal pH: Although Carisbamate is neutral, the pH of the aqueous sample can influence the partitioning of interfering components. Ensure the pH of the biological sample is controlled to minimize the extraction of unwanted matrix components that could interfere with Carisbamate recovery.[3]

      • Emulsion Formation: Emulsions at the solvent interface can trap the analyte, leading to poor recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using gentle mixing instead of vigorous shaking.

    • Solid-Phase Extraction (SPE):

      • Incorrect Sorbent Selection: For a polar compound like Carisbamate, a reversed-phase sorbent (e.g., C8 or C18) or a polymeric sorbent is generally suitable. If recovery is low, the sorbent may not be retaining the analyte effectively.

      • Inefficient Elution: The elution solvent may not be strong enough to desorb Carisbamate from the sorbent. Increase the organic content of the elution solvent or try a different solvent with a higher elution strength.

      • Sample Breakthrough: The analyte may not be retained during the loading step. This can be caused by a sample solvent that is too strong or an excessively high flow rate. Ensure the sample is loaded in a weak solvent and at a controlled flow rate (e.g., 1-2 mL/min).

  • General Troubleshooting Steps:

    • Analyte Stability: Carisbamate has been shown to be stable in rat plasma for at least 6 hours at room temperature and for 28 days at -20°C. However, stability should be confirmed in the specific matrix and storage conditions of your experiment.

    • Internal Standard (IS) Performance: If using an internal standard, ensure it is structurally similar to Carisbamate and exhibits similar extraction behavior. Poor recovery of the IS can indicate a systemic issue with the extraction procedure.

Below is a troubleshooting workflow for addressing low extraction recovery:

LowRecoveryTroubleshooting start Low Carisbamate Recovery check_method Identify Extraction Method start->check_method ppt Protein Precipitation check_method->ppt PPT lle Liquid-Liquid Extraction check_method->lle LLE spe Solid-Phase Extraction check_method->spe SPE ppt_cause1 Incomplete Precipitation? Increase solvent:sample ratio. ppt->ppt_cause1 lle_cause1 Wrong Solvent? Test different polarities. lle->lle_cause1 spe_cause1 Wrong Sorbent? Try C8, C18, or polymeric. spe->spe_cause1 ppt_cause2 Analyte Adsorption? Re-extract pellet. ppt_cause1->ppt_cause2 check_general Check General Factors ppt_cause2->check_general lle_cause2 Emulsion? Add salt, centrifuge. lle_cause1->lle_cause2 lle_cause2->check_general spe_cause2 Inefficient Elution? Increase solvent strength. spe_cause1->spe_cause2 spe_cause3 Breakthrough? Check loading conditions. spe_cause2->spe_cause3 spe_cause3->check_general stability Analyte Stability? Verify stability under experimental conditions. check_general->stability is_performance Poor IS Recovery? Evaluate IS choice. stability->is_performance end Optimized Recovery is_performance->end

Troubleshooting workflow for low Carisbamate recovery.

Issue 2: High Matrix Effect in LC-MS/MS Analysis

Q: We are observing significant ion suppression/enhancement for Carisbamate in our LC-MS/MS analysis. How can we mitigate this matrix effect?

A: Matrix effects are a common challenge in bioanalysis and are caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the analyte.

Here are strategies to reduce matrix effects:

  • Improve Sample Cleanup:

    • Switch Extraction Technique: If you are using protein precipitation, which is known for having a higher risk of matrix effects, consider switching to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Optimize SPE: If using SPE, ensure the wash steps are effective at removing interfering components without eluting Carisbamate. A more rigorous wash with a solvent of intermediate strength can be beneficial.

    • Optimize LLE: A back-extraction step can be incorporated into an LLE protocol to further clean up the extract.

  • Chromatographic Separation:

    • Modify Gradient: Adjust the LC gradient to better separate Carisbamate from co-eluting matrix components.

    • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity.

  • Mass Spectrometry:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

    • Optimize Ionization Source Parameters: Adjusting parameters such as spray voltage, gas flows, and temperature can sometimes reduce the impact of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Carisbamate that are relevant for extraction?

A: Understanding the physicochemical properties of Carisbamate is essential for developing an effective extraction strategy.

PropertyValueImplication for Extraction
Molecular Formula C₉H₁₀ClNO₃-
Molecular Weight 215.63 g/mol Influences diffusion and chromatographic behavior.
Solubility Soluble in DMSOUseful for preparing stock solutions. Solubility in extraction solvents should be empirically determined.
Nature Neutral CarbamateNot ionizable, so pH adjustment for extraction is primarily to control matrix interferences rather than analyte charge.

Q2: Which extraction method generally provides the highest recovery for Carisbamate?

A: The optimal extraction method depends on the specific requirements of the assay (e.g., required sensitivity, sample throughput) and the biological matrix. Here is a comparison of common methods:

Extraction MethodTypical Recovery Range for Similar CompoundsProsCons
Protein Precipitation (PPT) 33% (for Carisbamate in rat plasma) to >80%Simple, fast, and inexpensive.Less clean extract, higher potential for matrix effects.
Liquid-Liquid Extraction (LLE) 60-90%Cleaner extracts than PPT, good for removing salts and highly polar interferences.Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) >85%Provides the cleanest extracts, high recovery and concentration factor, amenable to automation.More expensive and requires more method development than PPT and LLE.

Q3: How should Carisbamate stability be assessed in biological samples?

A: Stability testing is crucial to ensure that the measured concentration of Carisbamate is accurate. Stability should be evaluated under various conditions:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles. Carisbamate is reported to be stable for at least 3 freeze-thaw cycles in rat plasma.

  • Short-Term (Bench-Top) Stability: Determine the stability of Carisbamate in the biological matrix at room temperature for a period that mimics the sample handling time. It is stable for at least 6 hours in rat plasma at room temperature.

  • Long-Term Stability: Evaluate the stability of Carisbamate in the matrix at the intended storage temperature (e.g., -20°C or -80°C) over the expected duration of sample storage. Carisbamate is stable for at least 28 days at -20°C in rat plasma.

  • Post-Preparative Stability: Assess the stability of the extracted sample in the autosampler.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Carisbamate from Plasma

This protocol is based on a published method for the extraction of Carisbamate from rat plasma.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structural analog or stable isotope-labeled Carisbamate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 250 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

PPT_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex to Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Protein Precipitation Workflow for Carisbamate.

Protocol 2: Liquid-Liquid Extraction (LLE) for Carisbamate from Urine

This is a general protocol for the extraction of a neutral compound from urine, which can be optimized for Carisbamate.

Materials:

  • Urine sample

  • Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)

  • Internal Standard (IS) solution

  • Glass centrifuge tubes with screw caps

  • Vortex mixer or shaker

  • Centrifuge

Procedure:

  • Pipette 1 mL of urine into a glass centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 3 mL of the extraction solvent.

  • Cap the tube and vortex or shake for 5-10 minutes.

  • Centrifuge at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Vortex and inject into the LC-MS/MS system.

LLE_Workflow start Start: Urine Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent add_is->add_solvent mix Vortex/Shake add_solvent->mix centrifuge Centrifuge to Separate Phases mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Liquid-Liquid Extraction Workflow for Carisbamate.

Protocol 3: Solid-Phase Extraction (SPE) for Carisbamate from Plasma

This is a general protocol for SPE of a neutral compound from plasma that can be adapted for Carisbamate using a reversed-phase sorbent.

Materials:

  • Plasma sample

  • SPE cartridges (e.g., C8 or polymeric)

  • Methanol, HPLC grade

  • Deionized water

  • Internal Standard (IS) solution

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of deionized water. Add 20 µL of the internal standard solution.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute Carisbamate with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Vortex and inject into the LC-MS/MS system.

SPE_Workflow start Start: Plasma Sample pretreat Pre-treat Sample start->pretreat condition Condition SPE Cartridge load Load Sample condition->load pretreat->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute Carisbamate dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

References

Addressing Carisbamate Instability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Carisbamate, ensuring sample integrity is paramount for accurate and reproducible results. This technical support center provides essential guidance on addressing the potential instability of Carisbamate during sample processing, offering troubleshooting advice and frequently asked questions to navigate challenges in your experiments.

Troubleshooting Guide: Common Issues in Carisbamate Sample Processing

This guide addresses specific problems that may arise during the handling and analysis of Carisbamate samples.

Issue Potential Cause Recommended Solution
Low or no Carisbamate detected in the sample. Degradation due to pH. Carisbamate is susceptible to hydrolysis under acidic and basic conditions.[1]Ensure the sample matrix and all solutions used during extraction and analysis are maintained at a neutral pH. A phosphate buffer with a pH of 3.5 has been used successfully in analytical methods.[1]
Thermal Degradation. Although less significant than pH-induced degradation, prolonged exposure to high temperatures can affect stability.Process samples on ice or at controlled room temperature. For long-term storage, keep plasma samples at -20°C or below.[2]
Inconsistent or variable results between replicate samples. Incomplete sample extraction. Inefficient extraction can lead to variable recovery of Carisbamate.Optimize the extraction procedure. Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) can be effective. Ensure thorough vortexing and complete phase separation.
Freeze-thaw instability. Repeated freezing and thawing of plasma samples may lead to degradation.Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. Preliminary studies show Carisbamate is stable for at least three freeze-thaw cycles when stored at -20°C.[2]
Presence of unexpected peaks in the chromatogram. Formation of degradation products. Acid or base-catalyzed hydrolysis can lead to the formation of degradation products, including potential isomers.[1]Utilize a validated stability-indicating analytical method, such as the RP-HPLC method described in the experimental protocols section, which can separate Carisbamate from its degradants.
Matrix effects. Components of the biological matrix (e.g., plasma) can interfere with the analysis.Employ a robust sample clean-up procedure. Solid-phase extraction is often effective at removing interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Carisbamate in plasma samples?

A1: For short-term storage (up to 6 hours), samples can be kept at room temperature. For long-term storage, it is recommended to store plasma samples at -20°C, where Carisbamate has been shown to be stable for at least 28 days. To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.

Q2: What are the main factors that cause Carisbamate degradation?

A2: The primary factor causing Carisbamate degradation is exposure to acidic or basic conditions, which leads to hydrolysis. While the compound is relatively stable under neutral, oxidative, photolytic, and thermal stress, significant degradation is observed in the presence of acids and bases.

Q3: What are the known degradation products of Carisbamate?

A3: Forced degradation studies have shown that Carisbamate can undergo isomerization under stress conditions. The primary degradation pathway is through hydrolysis of the carbamate group. The exact structures of all degradation products require detailed characterization using techniques like mass spectrometry and NMR.

Q4: Which analytical method is recommended for quantifying Carisbamate in biological samples?

A4: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended. This method should be capable of separating the parent Carisbamate from any potential degradation products. A validated method has been described using a C18 column with a mobile phase of phosphate buffer (pH 3.5) and acetonitrile.

Q5: How can I be sure my analytical method is "stability-indicating"?

A5: A stability-indicating method is one that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you should perform forced degradation studies where you intentionally expose Carisbamate to stress conditions (acid, base, heat, light, oxidation) and demonstrate that the resulting degradation peaks do not interfere with the quantification of the intact drug.

Experimental Protocols

Protocol for Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is a general guideline for the extraction of Carisbamate from plasma samples. Optimization may be required for specific matrices and analytical instrumentation.

Materials:

  • Plasma sample containing Carisbamate

  • Acetonitrile (ACN), ice-cold

  • Methyl tert-butyl ether (MTBE)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Add 500 µL of MTBE to the supernatant for liquid-liquid extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase used for HPLC analysis.

Protocol for Stability-Indicating RP-HPLC Method

This method is based on a validated procedure for the analysis of Carisbamate and its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: Agilent XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-22 min: Linear gradient back to 90% A, 10% B

    • 22-30 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 211 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt cent1 Centrifugation ppt->cent1 supernatant Collect Supernatant cent1->supernatant lle Liquid-Liquid Extraction (MTBE) supernatant->lle cent2 Phase Separation lle->cent2 evap Evaporation cent2->evap recon Reconstitution evap->recon hplc RP-HPLC Injection recon->hplc sep Chromatographic Separation hplc->sep detect UV Detection (211 nm) sep->detect data Data Acquisition & Analysis detect->data

Caption: Workflow for Carisbamate sample processing and analysis.

degradation_pathway Carisbamate Carisbamate Hydrolysis Hydrolysis (Acidic or Basic Conditions) Carisbamate->Hydrolysis DegradationProducts Degradation Products (e.g., Isomers, Hydrolyzed Carbamate) Hydrolysis->DegradationProducts

Caption: Simplified degradation pathway of Carisbamate.

References

Technical Support Center: Minimizing Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing isotopic exchange in deuterated standards to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on your labeled standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or matrix.[1][2] This process, also known as back-exchange, can compromise the integrity of your internal standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS/MS.[2] If the deuterated standard loses its label, it can be mistakenly measured as the unlabeled analyte, potentially causing a "false positive" and affecting the accuracy of your results.[2]

Q2: Which deuterium labels are most susceptible to exchange?

The position of the deuterium label on a molecule is critical to its stability.[3]

  • Highly Labile: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly susceptible to exchange with protons from protic solvents.

  • Moderately Labile: Deuterium atoms on carbon atoms adjacent to carbonyl groups (alpha-protons) can also be prone to exchange, especially under acidic or basic conditions due to keto-enol tautomerism.

  • Generally Stable: Deuterium on aromatic rings or aliphatic chains that are not adjacent to activating groups are typically more stable under common analytical conditions.

Q3: What are the primary factors that promote unwanted isotopic exchange?

Several environmental and experimental factors can influence the rate of H/D exchange:

  • Solvent: Protic solvents, such as water and methanol, can readily donate protons and facilitate exchange. Aprotic solvents like acetonitrile and tetrahydrofuran are preferred when possible.

  • pH: The rate of H/D exchange is catalyzed by both acids and bases. The minimum rate of exchange for many compounds is often found in the pH range of 2.5 to 3.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. It is crucial to keep samples, standards, and autosamplers cooled.

Q4: How should I properly store and handle deuterated standards to ensure long-term stability?

Proper storage and handling are essential to prevent degradation and isotopic exchange.

  • Storage of Solids: For solid or lyophilized standards, storage at -20°C or colder in a desiccator is recommended to protect them from moisture.

  • Storage of Solutions: Solutions should be stored in tightly sealed vials at low temperatures (typically 2-8°C or -20°C) and protected from light for photosensitive compounds. Always refer to the manufacturer's certificate of analysis for specific storage instructions.

  • Solvent Choice: Use high-purity, dry, aprotic solvents whenever the compound's solubility allows.

  • Handling: Before opening, allow the standard to warm to room temperature to prevent condensation of atmospheric moisture. If possible, handle standards in a dry, inert atmosphere (e.g., under dry nitrogen or argon).

Q5: My calibration curve is non-linear. Could my deuterated internal standard be the cause?

Yes, issues with the deuterated internal standard (IS) can lead to non-linear calibration curves. One potential cause is the presence of unlabeled analyte as an impurity in the deuterated standard, which can disproportionately affect the response at different concentrations. Another possibility is interference from the naturally occurring isotopes of the analyte, especially if a standard with a low number of deuterium labels is used.

Troubleshooting Guide

Problem: I suspect my deuterated standard is undergoing isotopic exchange. What should I do?

If you observe a decreasing internal standard peak area over time, inaccurate quantitative results, or the appearance of a peak at the mass of the unlabeled analyte in your internal standard solution, you may be experiencing isotopic exchange.

Workflow for Investigating Isotopic Exchange

G cluster_0 start Suspected Isotopic Exchange (e.g., decreasing IS signal) review 1. Review Storage & Handling - Solvent (protic vs. aprotic) - pH of solutions - Storage temperature start->review analyze 2. Analyze IS Solution Directly - Check for unlabeled analyte peak - Confirm mass shift via full scan MS review->analyze stability 3. Perform Stability Experiment (See Protocol Below) - Incubate IS in matrix/solvent - Analyze at T=0 and T=X analyze->stability evaluate 4. Evaluate Results - Significant decrease in IS signal? - Increase in unlabeled analyte signal? stability->evaluate optimize 5. Optimize Conditions - Change solvent to aprotic - Adjust pH to 2.5-7 - Lower temperature (e.g., 4°C) - Prepare solutions fresh evaluate->optimize Yes stable No Significant Exchange Detected - Investigate other causes of variability evaluate->stable No

Troubleshooting workflow for suspected deuterium loss.

Factors Influencing Isotopic Exchange

The stability of a deuterated standard is a dynamic interplay of several factors. Understanding these relationships is key to minimizing exchange.

Factors cluster_main cluster_factors Influencing Factors cluster_outcomes Consequences main Isotopic Exchange Rate pH pH (Acid/Base Catalysis) main->pH Temp Temperature main->Temp Solvent Solvent Type (Protic/Aprotic) main->Solvent Position Label Position (e.g., on Heteroatom) main->Position increase Increased Exchange pH->increase High or Low pH decrease Decreased Exchange pH->decrease pH 2.5 - 3 Temp->increase High Temp Temp->decrease Low Temp Solvent->increase Protic Solvent->decrease Aprotic Position->increase Labile Position Position->decrease Stable Position

Key factors influencing the rate of H/D exchange.

Data on Isotopic Exchange Under Various Conditions

The following table summarizes the impact of different experimental conditions on the stability of deuterated standards. This data is intended to provide general guidance.

Condition CategoryParameterImpact on Exchange RateRecommendation
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange.
Temperature HighHighStore and analyze at low temperatures (e.g., 4°C).
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile, THF) when possible.
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.
Label Position Alpha to CarbonylModerateBe cautious with pH and temperature.
Label Position Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.

A hypothetical stability experiment could yield the following results:

Incubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
4258.535%Yes
4257.418%Yes
2447.48%Minimal
4254.0<5%No
Interpretation: The data indicates that the internal standard is unstable at room temperature, especially in slightly basic conditions. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Standard

Objective: To determine if significant isotopic exchange of a deuterated internal standard is occurring under specific experimental conditions (e.g., in the sample matrix or reconstitution solvent).

Methodology:

  • Prepare Sample Sets:

    • T=0 Samples: Spike a known concentration of the deuterated standard into a blank biological matrix (e.g., plasma, urine). Immediately process these samples according to your standard protocol.

    • Incubated Matrix Samples: Spike the standard into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., 4 hours at room temperature, 24 hours at 4°C in the autosampler).

    • Incubated Solvent Samples: Spike the standard into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease (e.g., >15-20%) in the signal suggests degradation or exchange.

    • Monitor the unlabeled analyte channel in the incubated samples. The appearance or significant increase of this signal over time is a direct indicator of back-exchange.

Protocol 2: Preparation of Deuterated Standard Stock and Working Solutions

Objective: To outline a meticulous procedure for preparing deuterated standard solutions to ensure accuracy and minimize the risk of exchange.

Methodology:

  • Equilibration: Before opening, allow the vial containing the lyophilized or solid deuterated standard to equilibrate to room temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold standard.

  • Reconstitution (Stock Solution):

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Under an inert atmosphere if possible, accurately weigh the desired amount of the standard.

    • Dissolve the standard in a high-purity, dry, aprotic solvent (e.g., acetonitrile, methanol) in a Class A volumetric flask.

    • Ensure the standard is completely dissolved using gentle vortexing or sonication before bringing it to the final volume.

  • Storage: Store the stock solution in a tightly sealed, amber vial at the recommended temperature (e.g., -20°C). It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.

  • Preparation of Working Solutions: Prepare working solutions fresh as needed by diluting the stock solution with an appropriate solvent. If working solutions are to be stored, their stability should be thoroughly evaluated using Protocol 1.

References

resolving co-eluting interferences in Carisbamate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences and other common challenges encountered during the analysis of Carisbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques used for Carisbamate quantification?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust method for the quantification of Carisbamate in biological matrices due to its high sensitivity and selectivity.[1][2] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity required for low-concentration samples.[1]

Q2: What are the potential sources of co-eluting interferences in Carisbamate analysis?

A2: Potential sources of co-eluting interferences in Carisbamate analysis include its metabolites (e.g., Carisbamate glucuronide), co-administered drugs, and endogenous components from the biological matrix (e.g., plasma, urine).[3][4] Careful method development is crucial to ensure selectivity.

Q3: How can I identify if a peak is co-eluting with my Carisbamate peak?

A3: Co-elution can be identified by poor peak shapes such as fronting, tailing, or shoulders. If using a mass spectrometer, inconsistent ion ratios between qualifier and quantifier ions across the peak are a strong indicator of co-elution. For UV detectors, spectral analysis across the peak can reveal the presence of multiple components.

Q4: What are the major metabolites of Carisbamate that I should be aware of?

A4: The major metabolite of Carisbamate is its glucuronide conjugate. Two minor mercapturic acid metabolites have also been identified. These metabolites, particularly the glucuronide, can potentially co-elute with the parent drug if the chromatographic separation is not optimized.

Troubleshooting Guide for Co-eluting Interferences

Issue 1: Asymmetrical or broad Carisbamate peak.

Question: My Carisbamate peak is exhibiting significant tailing or fronting. What are the possible causes and how can I resolve this?

Answer: Peak asymmetry is often an indication of a chromatographic issue or a co-eluting interference. Here is a step-by-step approach to troubleshoot this problem:

  • Assess for Co-elution: Asymmetrical peaks can be caused by a closely eluting or co-eluting compound. This could be a metabolite of Carisbamate or an endogenous matrix component. To confirm, if using LC-MS/MS, check the ion ratio of your quantifier and qualifier transitions across the peak. A drifting ion ratio suggests the presence of an interference.

  • Optimize Mobile Phase Composition: Modifying the mobile phase is a powerful tool to improve peak shape and resolution.

    • Adjust Solvent Strength: In reversed-phase chromatography, decreasing the organic solvent percentage will increase retention and may improve separation from interfering peaks.

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and potentially resolve the co-elution.

    • Modify pH: If the interfering compound is ionizable, adjusting the mobile phase pH can significantly change its retention time relative to Carisbamate.

  • Adjust the Gradient Program: A shallower gradient can increase the separation between Carisbamate and any closely eluting compounds.

  • Evaluate the Analytical Column:

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms.

    • Column Health: Poor peak shape can also be a sign of a deteriorating column. Flushing the column or replacing it may be necessary.

Issue 2: An unexpected peak is observed near the Carisbamate retention time.

Question: I am observing an unknown peak that is partially resolved from my Carisbamate peak. How can I identify and eliminate this interference?

Answer: An unexpected peak near your analyte of interest requires a systematic investigation to identify its source and resolve the interference.

  • Blank Injection: Inject a solvent blank and a matrix blank (a sample of the biological matrix without the analyte) to determine if the interference is coming from the system, solvents, or the matrix itself.

  • Metabolite Investigation: The unexpected peak could be a metabolite of Carisbamate. If you have access to a high-resolution mass spectrometer, you can obtain an accurate mass measurement of the unknown peak to help in its identification.

  • Sample Preparation Optimization: Inadequate sample cleanup is a frequent cause of interfering peaks.

    • Protein Precipitation: While simple, this method may not remove all interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Optimizing the pH and choice of organic solvent can improve the selectivity of the extraction.

    • Solid-Phase Extraction (SPE): This technique offers a high degree of selectivity. Experiment with different sorbents and wash/elution conditions to effectively remove the interference while retaining Carisbamate.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Carisbamate Analysis.

ParameterValue
Chromatographic Column C18, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Carisbamate Precursor Ion (m/z) Varies with adduct
Carisbamate Product Ion (m/z) Varies with precursor
Internal Standard Verapamil

Table 2: Illustrative Example of Chromatographic Resolution Improvement.

Method ConditionCarisbamate Retention Time (min)Interference Retention Time (min)Resolution (Rs)
Initial Method (Isocratic 50% Acetonitrile) 2.52.60.8 (Poor)
Optimized Method (Gradient 30-70% Acetonitrile) 3.84.21.8 (Good)

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the preparation of plasma samples for Carisbamate analysis.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (e.g., Verapamil at 20 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-qTOF-MS Method for Carisbamate Analysis

This protocol is based on a published method for the analysis of Carisbamate in rat plasma.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 column (2.1 x 50 mm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-0.9 min: Linear ramp to 95% B

    • 0.9-1.5 min: Hold at 95% B

    • 1.5-1.6 min: Linear ramp back to 10% B

    • 1.6-3.0 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A quadrupole time-of-flight (qTOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Visualizations

G cluster_0 Troubleshooting Workflow for Co-eluting Interferences start Asymmetrical or Extra Peak Observed q_coelution Is it co-elution? start->q_coelution check_ion_ratio Check Ion Ratios / Peak Purity q_coelution->check_ion_ratio Yes optimize_chrom Optimize Chromatography q_coelution->optimize_chrom No, poor chromatography q_source Identify Source of Interference check_ion_ratio->q_source inject_blanks Inject Solvent and Matrix Blanks q_source->inject_blanks inject_blanks->optimize_chrom System/Matrix Issue optimize_prep Optimize Sample Preparation inject_blanks->optimize_prep Matrix Issue resolved Interference Resolved optimize_chrom->resolved optimize_prep->resolved

Caption: A decision tree for troubleshooting co-eluting interferences.

G cluster_1 Experimental Workflow for Carisbamate Analysis sample_collection Sample Collection (Plasma) sample_prep Sample Preparation (e.g., Protein Precipitation) sample_collection->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing final_report Final Report data_processing->final_report

Caption: A flowchart of the Carisbamate analysis workflow.

References

calibration curve issues in quantitative Carisbamate assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantitative analysis of Carisbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding bioanalytical methods for Carisbamate, with a special focus on calibration curve issues.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered during the construction and use of calibration curves in quantitative Carisbamate assays.

Question 1: Why is my Carisbamate calibration curve showing non-linearity (a poor R² value with a linear fit)?

Possible Causes and Solutions:

  • Inherent Non-Linear Response: Carisbamate may not always exhibit a linear response across a wide concentration range in LC-MS/MS systems. One validated method for Carisbamate in rat plasma utilized a weighted quadratic regression (1/concentration²) to accurately model the concentration-response relationship.[1][2]

    • Solution: Instead of forcing a linear model, try applying a quadratic regression model. Ensure your analytical software is configured to use appropriate weighting (e.g., 1/x or 1/x²) to improve accuracy at the lower end of the curve.[1][3]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau at the upper end of the calibration curve.

    • Solution: Extend your calibration range with lower concentration points or reduce the injection volume. If high concentrations are expected in samples, they should be diluted to fall within the linear or well-characterized portion of the curve.[4]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, blood) can suppress or enhance the ionization of Carisbamate, leading to a non-linear response.

    • Solution: Improve your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than simple protein precipitation (PPT). Also, ensure your chromatographic method effectively separates Carisbamate from the bulk of the matrix components.

  • Inappropriate Internal Standard (IS): If the internal standard does not adequately track the analytical variability of Carisbamate, it can lead to poor linearity.

    • Solution: The ideal internal standard is a stable isotope-labeled (SIL) version of Carisbamate. If a SIL IS is not available, use a structural analog that has similar chromatographic retention, extraction recovery, and ionization response.

Question 2: My calibration curve is not reproducible between analytical runs. What are the likely causes?

Possible Causes and Solutions:

  • Analyte Instability: Carisbamate may degrade in the biological matrix or in prepared samples.

    • Solution: Verify the stability of Carisbamate under your specific storage and handling conditions. Studies have shown Carisbamate to be stable in rat plasma for at least 6 hours at room temperature and for 28 days at -20°C, including through three freeze-thaw cycles. Ensure that calibration standards and QC samples are treated identically to unknown samples and stored under proven stable conditions.

  • Inconsistent Sample Preparation: Variability in sample preparation, such as inconsistent protein precipitation or extraction efficiency, can lead to poor reproducibility.

    • Solution: Automate sample preparation steps where possible. Ensure thorough vortexing and consistent timing for all incubation and centrifugation steps. A well-chosen internal standard added at the very beginning of the process can help compensate for some variability.

  • LC-MS/MS System Variability: Fluctuations in instrument performance (e.g., injection volume, mobile phase composition, ion source temperature, or voltage) can cause run-to-run differences.

    • Solution: Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. Monitor the absolute response of your internal standard; significant drift can indicate an instrument issue.

Frequently Asked Questions (FAQs)

Q1: What is a typical calibration curve range for Carisbamate in plasma?

A published LC-qTOF-MS method for Carisbamate in rat plasma used a calibration range of 9.05 to 6,600 ng/mL. The appropriate range for your assay will depend on the expected concentrations in your study samples and the sensitivity of your instrument.

Q2: What sample preparation method is recommended for Carisbamate?

Protein precipitation (PPT) with acetonitrile is a commonly used and straightforward method for extracting Carisbamate from plasma. This method has been shown to provide robust recovery. However, for complex matrices or if significant matrix effects are observed, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to achieve cleaner samples.

Q3: What type of internal standard should I use for a Carisbamate assay?

The best practice is to use a stable isotope-labeled (SIL) Carisbamate. If unavailable, a close structural analog can be used. For example, Carisbamate itself has been used as an internal standard for the analysis of other antiepileptic drugs like cenobamate, highlighting its suitability as a stable analyte for LC-MS/MS. Verapamil has also been used as an IS in a Carisbamate assay. The chosen IS should not interfere with Carisbamate or other endogenous matrix components.

Q4: How does Carisbamate's mechanism of action relate to its analysis?

Carisbamate's primary mechanism of action is the inhibition of voltage-gated sodium channels, which reduces neuronal excitability. It also has an antiglutamatergic effect. While this pharmacological activity does not directly affect its chemical analysis by LC-MS/MS, understanding its metabolism is crucial. Carisbamate is metabolized primarily by uridine diphosphate glucuronosyltransferase (UGT). When developing an assay, it is important to ensure chromatographic separation from any major metabolites that could cause interference, especially if they are isobaric with the parent drug.

Data Presentation

Table 1: Example LC-MS/MS Method Parameters for Carisbamate Analysis

Parameter Setting Reference
Chromatography
Column Information not specified
Mobile Phase Information not specified
Mass Spectrometry (Positive Ion Mode)
Ionization Source Time-of-Flight (TOF)
Precursor Ion (Carisbamate) m/z 216.0 ([M+H]⁺)
Product Ion (Carisbamate) m/z 155.0
Internal Standard (Verapamil) m/z 455.3 ([M+H]⁺)
IS Product Ion m/z 165.1
Source Temperature 500°C

| Ion Spray Voltage | 5,500 V | |

Table 2: Example Calibration Standard and Quality Control Concentrations in Rat Plasma

Sample Type Concentration (ng/mL) Reference
Calibration Standard 1 9.05 (LLOQ)
Calibration Standard 2 27.2
Calibration Standard 3 81.3
Calibration Standard 4 244
Calibration Standard 5 733
Calibration Standard 6 2,200
Calibration Standard 7 6,600 (ULOQ)
Low Quality Control (LQC) 15.04
Medium Quality Control (MQC) 165.46

| High Quality Control (HQC) | 1,820 | |

Experimental Protocols

Protocol: Sample Preparation using Protein Precipitation

  • Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add a fixed volume of internal standard solution (e.g., 10 µL of verapamil in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge the samples at high speed (e.g., 21,000 x g) for 10 minutes at room temperature.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

Carisbamate_MoA cluster_neuron Neuronal Activity Carisbamate Carisbamate VGSC Voltage-Gated Sodium Channel (VGSC) Carisbamate->VGSC Inhibits GlutamateRelease Glutamate Release Carisbamate->GlutamateRelease Reduces ActionPotential Action Potential Firing VGSC->ActionPotential Neuron Presynaptic Neuron ActionPotential->GlutamateRelease Inhibition Inhibition Reduction Reduction

Caption: Mechanism of Action of Carisbamate.

Troubleshooting_Workflow Start Calibration Curve Fails Acceptance Criteria CheckLinearity Issue: Poor Linearity (Low R²)? Start->CheckLinearity CheckReproducibility Issue: Poor Run-to-Run Reproducibility? Start->CheckReproducibility CheckLinearity->CheckReproducibility No ApplyQuadratic Action: Apply Quadratic Regression Fit CheckLinearity->ApplyQuadratic Yes CheckStability Action: Verify Analyte Stability CheckReproducibility->CheckStability Yes CheckSaturation Action: Check for Detector Saturation ApplyQuadratic->CheckSaturation Pass Curve Passes ApplyQuadratic->Pass ImproveSamplePrep Action: Improve Sample Preparation (SPE) CheckSaturation->ImproveSamplePrep ImproveSamplePrep->Pass CheckSystem Action: Run System Suitability Tests CheckStability->CheckSystem CheckSystem->Pass

Caption: Troubleshooting Logic for Calibration Curve Issues.

References

Technical Support Center: Resolution of Racemic Carisbamate-d4 Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals working on the chiral separation of Carisbamate-d4. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to enhance the resolution of its enantiomers.

Troubleshooting Guide: Enhancing Enantiomeric Resolution

This section addresses specific issues encountered during the chiral separation of Carisbamate-d4.

Issue 1: Poor or No Resolution (Co-eluting Peaks)

If the enantiomers of Carisbamate-d4 are not separating (a single peak) or are only partially resolved (Rs < 1.5), follow these steps systematically.

  • Step 1: Verify Column Suitability. The interaction between an analyte and a chiral stationary phase (CSP) is highly specific. Polysaccharide-based CSPs are highly effective for separating carbamate compounds due to their ability to engage in hydrogen bonding, π-π interactions, and steric inclusion.[1] If initial attempts fail, screening different columns is the most critical first step.[2]

    • Action: Test a minimum of two columns with different chiral selectors, for example, one based on amylose and one on cellulose.

  • Step 2: Optimize the Mobile Phase. The composition of the mobile phase is the most influential factor in achieving chiral separation.[3]

    • Action (Normal-Phase):

      • Adjust Polar Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. Lowering the alcohol concentration generally increases retention and can improve resolution, but may also broaden peaks.[3]

      • Change the Polar Modifier: Switching between different alcohols (e.g., from isopropanol to ethanol) can significantly alter selectivity.[3]

      • Introduce an Additive: For carbamates, which can have acidic or basic properties, adding a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) can improve peak shape and selectivity.

  • Step 3: Adjust Chromatographic Conditions.

    • Action:

      • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) often enhances enantioselectivity.

      • Reduce the Flow Rate: A lower flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase efficiency and improve resolution, though it will lengthen the analysis time.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Asymmetrical peaks can compromise resolution and the accuracy of quantification.

  • Step 1: Check for Secondary Interactions. Unwanted interactions between Carisbamate-d4 and the stationary phase can cause peak tailing.

    • Action: Add or adjust the concentration of a mobile phase additive. For carbamates, 0.1% TFA or DEA is a standard starting point to minimize these interactions.

  • Step 2: Evaluate Sample Solvent. The solvent used to dissolve the sample can cause peak distortion if it is stronger than the mobile phase.

    • Action: Ideally, dissolve the Carisbamate-d4 sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent.

  • Step 3: Assess Column Health.

    • Action:

      • Column Contamination: If the column has been used with many different samples, contaminants may have adsorbed to the stationary phase. Flush the column with a strong, compatible solvent as recommended by the manufacturer (e.g., 100% ethanol for polysaccharide columns).

      • Inlet Frit Blockage: A sudden increase in backpressure accompanied by peak tailing may indicate a blocked frit. If permitted by the manufacturer, reverse-flush the column to dislodge particulates.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column is best for Carisbamate-d4? A1: While no method is published specifically for Carisbamate-d4, polysaccharide-based chiral stationary phases (CSPs) are the most successful for a wide range of carbamate compounds. It is highly recommended to start by screening columns such as Chiralpak® IA (amylose-based) and Chiralcel® OD-H (cellulose-based), as these have different selectivities.

Q2: Should I use normal-phase or reversed-phase chromatography? A2: Normal-phase chromatography (e.g., hexane/alcohol) is the most common and often most effective mode for the chiral separation of carbamates on polysaccharide CSPs. It generally provides better selectivity for these types of compounds compared to reversed-phase conditions.

Q3: My resolution is decreasing over time with a new column. What could be the cause? A3: A loss of resolution on a new column can be due to several factors:

  • Insufficient Equilibration: Chiral columns often require longer equilibration times than achiral columns. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection.

  • Mobile Phase Contamination: Trace amounts of water or other contaminants in the solvents can alter the stationary phase and reduce performance. Always use high-purity, HPLC-grade solvents.

  • "Memory Effects": If the HPLC system was previously used with different additives (e.g., switching from a basic to an acidic method), residual additives can adsorb onto the column and interfere with the separation. Thoroughly flush the entire system before installing the chiral column.

Q4: Can Supercritical Fluid Chromatography (SFC) be used for Carisbamate-d4? A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster. It uses supercritical CO₂ as the main mobile phase, typically with an alcohol co-solvent. The same polysaccharide-based columns used for HPLC are also used in SFC. SFC is particularly advantageous for preparative-scale separations due to easier solvent removal.

Data and Protocols

Quantitative Data Summary

The following tables provide typical starting parameters for chiral method development for a carbamate compound like Carisbamate-d4, based on common practices in the field.

Table 1: Recommended Initial Column Screening Conditions

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Column A Chiralpak® IA Chiralpak® IA Chiralcel® OD-H Chiralcel® OD-H
Mobile Phase n-Hexane / IPA (90:10) n-Hexane / EtOH (90:10) n-Hexane / IPA (90:10) n-Hexane / EtOH (90:10)
Additive None None None None
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min 1.0 mL/min
Temperature 25 °C 25 °C 25 °C 25 °C
Detection UV (e.g., 220 nm) UV (e.g., 220 nm) UV (e.g., 220 nm) UV (e.g., 220 nm)

Note: IPA = Isopropanol, EtOH = Ethanol. If no separation is observed, repeat screening with the addition of 0.1% TFA and 0.1% DEA to the mobile phase.

Table 2: Effect of Mobile Phase Modifier on Resolution

Parameter Typical Effect on Resolution (Rs)
Decrease % Alcohol Often Increases Rs, but also increases retention time.
Increase % Alcohol Decreases Rs and retention time.
Switch EtOH -> IPA Unpredictable; can significantly increase or decrease selectivity.
Add 0.1% TFA Can improve peak shape for acidic/neutral compounds and may alter selectivity.

| Add 0.1% DEA | Can improve peak shape for basic compounds and may alter selectivity. |

Experimental Protocol: Chiral Method Development via HPLC

This protocol outlines a systematic approach to developing a chiral separation method for Carisbamate-d4.

  • Instrumentation and Materials:

    • HPLC system with UV detector.

    • Chiral Columns: e.g., Chiralpak® IA (amylose-based) and Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.

    • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

    • Additives: Trifluoroacetic acid (TFA) and diethylamine (DEA).

  • Sample Preparation:

    • Prepare a stock solution of racemic Carisbamate-d4 at approximately 1 mg/mL.

    • Dissolve the sample in the initial mobile phase to be tested. If insoluble, use the minimum required amount of a slightly stronger solvent (e.g., ethanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Screening (Phase 1):

    • Install the first chiral column (e.g., Chiralpak® IA).

    • Equilibrate the column with the starting mobile phase (e.g., n-Hexane/IPA 90:10 v/v) at 1.0 mL/min until a stable baseline is achieved (~30 minutes).

    • Inject the sample and record the chromatogram.

    • Repeat the process for other primary mobile phases (e.g., n-Hexane/EtOH 90:10 v/v).

    • Switch to the second chiral column (e.g., Chiralcel® OD-H) and repeat the screening steps.

  • Method Optimization (Phase 2):

    • Select the column/mobile phase combination that shows the best initial separation ("hit").

    • Optimize Modifier Percentage: Adjust the alcohol percentage in 2-5% increments (e.g., 95:5, 90:10, 85:15) to maximize the resolution (Rs).

    • Screen Additives: If peak shape is poor or resolution is still marginal, prepare mobile phases containing 0.1% TFA and 0.1% DEA and re-inject the sample.

    • Optimize Temperature: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution.

  • Final Method Validation:

    • Once optimal conditions are found, perform replicate injections to confirm the method's robustness and reproducibility.

Visualizations

Experimental and Logical Workflows

Chiral_Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation cluster_optimize Phase 4: Optimization Prep_Sample Prepare Racemic Carisbamate-d4 Sample Screen_Columns Screen Columns (e.g., Amylose & Cellulose CSPs) Prep_Sample->Screen_Columns Screen_Mobile_Phases Screen Mobile Phases (Hex/IPA, Hex/EtOH) Screen_Columns->Screen_Mobile_Phases Evaluate_Resolution Resolution Achieved? (Rs > 1.5) Screen_Mobile_Phases->Evaluate_Resolution Optimize_Modifier Optimize Alcohol % Evaluate_Resolution->Optimize_Modifier No / Partial Final_Method Final Method Evaluate_Resolution->Final_Method Yes Optimize_Additive Screen Additives (TFA / DEA) Optimize_Modifier->Optimize_Additive Optimize_Temp Optimize Temperature & Flow Rate Optimize_Additive->Optimize_Temp Optimize_Temp->Evaluate_Resolution

Caption: Workflow for Chiral Method Development.

Troubleshooting_Poor_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrument Conditions Start Poor Resolution (Rs < 1.5) Change_Modifier_Ratio Adjust Alcohol % Start->Change_Modifier_Ratio Change_Modifier_Type Change Alcohol Type (IPA <-> EtOH) Change_Modifier_Ratio->Change_Modifier_Type End Resolution Improved Change_Modifier_Ratio->End Add_Additive Add TFA or DEA Change_Modifier_Type->Add_Additive Change_Modifier_Type->End Lower_Temp Decrease Temperature Add_Additive->Lower_Temp Add_Additive->End Lower_Flow Decrease Flow Rate Lower_Temp->Lower_Flow Lower_Temp->End Change_Column Select Different CSP Lower_Flow->Change_Column Lower_Flow->End Change_Column->Start Re-optimize Change_Column->End

Caption: Troubleshooting Logic for Poor Resolution.

References

Technical Support Center: Managing Variability in Carisbamate Pharmacokinetic Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in the pharmacokinetic (PK) data of Carisbamate.

Frequently Asked Questions (FAQs)

Q1: What are the known key factors that can introduce variability in Carisbamate pharmacokinetic data?

A1: Several factors have been identified as potential sources of variability in Carisbamate PK studies. These include:

  • Body Weight: Differences in plasma exposure (AUC and Cmax) have been observed between different populations, which were largely attributed to differences in body weight. Normalizing the dose by body weight can mitigate this variability.[1][2] It is recommended that dosing for pediatric patients (ages 4 to <12) be weight-based.[3][4]

  • Co-medications: Concomitant use of enzyme-inducing antiepileptic drugs (AEDs) such as carbamazepine, phenytoin, phenobarbital, and primidone can increase the clearance of Carisbamate, leading to lower plasma concentrations.[5]

  • Hepatic Function: Moderate hepatic impairment has been shown to significantly increase the plasma concentration and prolong the half-life of Carisbamate due to decreased intrinsic hepatic clearance.

  • Age: While studies have shown no significant effect of age on the pharmacokinetics of the immediate-release formulation in the elderly, some minor effects were noted with a single dose of the controlled-release formulation, which diminished upon repeated dosing.

  • Drug Formulation: Different oral formulations, such as immediate-release (IR) and controlled-release (CR) tablets, can have different absorption profiles, which may contribute to variability.

Q2: Is the pharmacokinetics of Carisbamate linear and dose-proportional?

A2: Yes, clinical studies have demonstrated that Carisbamate exhibits linear and dose-proportional pharmacokinetics following both single and multiple doses in adult and pediatric patients with Lennox-Gastaut syndrome. This implies that as the dose is increased, the resulting plasma concentrations and overall exposure increase proportionally.

Q3: What are the established analytical methods for quantifying Carisbamate in plasma?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) are established and validated methods for the sensitive and specific quantification of Carisbamate in plasma samples. These methods are crucial for obtaining accurate and reliable pharmacokinetic data.

Q4: Are there any known drug-drug interactions that can affect Carisbamate's pharmacokinetics?

A4: Yes, Carisbamate is metabolized by uridine diphosphate glucuronosyltransferase (UGT) enzymes. Co-administration with drugs that induce these enzymes, such as certain antiepileptics (carbamazepine, phenytoin), can accelerate Carisbamate's metabolism and increase its clearance, thereby reducing its plasma concentration. Conversely, Carisbamate has not been found to have clinically significant interactions with valproic acid or lamotrigine.

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Plasma Concentrations

If you are observing significant variability in Carisbamate plasma concentrations between subjects in your study, consider the following troubleshooting steps:

Potential Causes and Solutions

  • Inconsistent Dosing Regimen:

    • Verification: Double-check dosing records to ensure all subjects received the correct dose at the prescribed times.

    • Solution: Implement a strict and directly observed dosing schedule.

  • Variability in Food Intake:

    • Verification: Review study protocols regarding food intake around the time of drug administration. Food can affect the rate and extent of absorption of some drugs.

    • Solution: Standardize food intake for all subjects (e.g., administer the drug after a standardized meal or in a fasted state).

  • Undocumented Co-medications:

    • Verification: Conduct a thorough review of all concomitant medications, including over-the-counter drugs and supplements.

    • Solution: Exclude subjects taking medications known to interact with Carisbamate or stratify the analysis based on co-medication profiles.

  • Genetic Polymorphisms in Drug Metabolizing Enzymes:

    • Verification: While specific UGT polymorphisms affecting Carisbamate are not well-documented in the provided search results, this is a potential source of variability for many drugs.

    • Solution: If feasible, consider pharmacogenomic testing for relevant UGT enzymes to identify potential outliers.

  • Underlying Physiological Differences:

    • Verification: Assess subjects for underlying conditions that could affect drug disposition, such as mild hepatic or renal impairment.

    • Solution: Stratify the analysis based on organ function or exclude subjects with significant physiological abnormalities.

Logical Workflow for Troubleshooting High Inter-Individual Variability

G Troubleshooting High Inter-Individual Variability start High Inter-Individual PK Variability Observed dosing Review Dosing Records & Procedures start->dosing food Assess Impact of Food dosing->food Dosing Consistent meds Screen for Concomitant Medications food->meds Food Effects Standardized genetics Consider Pharmacogenomic Factors meds->genetics No Interacting Meds physiology Evaluate Subject Physiology genetics->physiology No Genetic Outliers resolve Variability Explained/Managed physiology->resolve No Physiological Confounders

Caption: Workflow for investigating sources of high inter-individual pharmacokinetic variability.

Issue 2: Inconsistent Results from Bioanalytical Assays

If your bioanalytical method for Carisbamate is producing variable or unreliable results, follow these steps:

Potential Causes and Solutions

  • Sample Collection and Handling Issues:

    • Verification: Review protocols for blood sampling, processing, and storage. Inconsistent timing, hemolysis, or improper storage temperatures can degrade the analyte.

    • Solution: Implement and enforce standardized procedures for sample collection, handling, and storage. Ensure proper training of all personnel.

  • Matrix Effects:

    • Verification: Endogenous components of plasma can interfere with the ionization of Carisbamate in the mass spectrometer, leading to ion suppression or enhancement.

    • Solution: Evaluate and minimize matrix effects by optimizing the sample preparation method (e.g., using a different extraction technique like solid-phase extraction instead of protein precipitation) or by using a stable isotope-labeled internal standard.

  • Instrument Performance:

    • Verification: Check the performance of the LC-MS/MS system, including calibration, sensitivity, and peak shape.

    • Solution: Perform regular maintenance and calibration of the instrument. Develop a system suitability test to be run with each batch of samples.

  • Calibration Curve Issues:

    • Verification: Ensure the calibration range covers the expected concentrations in the study samples and that the regression model is appropriate.

    • Solution: Prepare fresh calibration standards for each run and use a weighted linear regression if appropriate. Include quality control (QC) samples at low, medium, and high concentrations to validate the curve.

Data Presentation

Table 1: Summary of Carisbamate Pharmacokinetic Parameters in Different Populations

PopulationDoseCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Reference
Healthy Japanese Adults (Single Dose)250 mgHigher than Caucasians (16.4% higher ratio)Higher than Caucasians (28.8% higher ratio)11.5 - 12.8
Healthy Caucasian Adults (Single Dose)250 mg--11.5 - 12.8
Lennox-Gastaut Syndrome Patients (Pediatric & Adult, Single Dose)Dose-dependentLinear and dose-proportional increaseLinear and dose-proportional increase-
Lennox-Gastaut Syndrome Patients (Pediatric & Adult, Multiple Dose)Dose-dependentLinear and dose-proportional increaseLinear and dose-proportional increase-
Healthy vs. Mild Hepatic Impairment200 mgSimilar to normal (~94% ratio)Modest increase (~116% ratio)-
Healthy vs. Moderate Hepatic Impairment200 mgIncreased (~118% ratio)Substantial increase (~207% ratio)21 (vs. 11 in normal)

Note: This table summarizes reported findings; direct comparison between studies should be made with caution due to differences in study design and patient populations.

Experimental Protocols

Protocol 1: Bioanalytical Method for Carisbamate Quantification in Rat Plasma using LC-qTOF-MS

This protocol is based on a published method and provides a general framework. Specific parameters may require optimization for your laboratory's equipment and reagents.

1. Sample Preparation (Protein Precipitation): a. To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (ISTD). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas. e. Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • HPLC System: Shimadzu CBM-20A or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions (qTOF):

  • Mass Spectrometer: Sciex TripleTOF™ 5600 or equivalent.

  • Ionization Mode: Positive Ion Mode.

  • Scan Range: m/z 100–600.

  • Source Temperature: 500°C.

  • Ion Spray Voltage: 5,500 V.

  • Quantification Ions: For Carisbamate, monitor the [M+H]+ ion (m/z 216.0) and a specific product ion (e.g., m/z 155.0).

4. Calibration and Quality Control:

  • Prepare a calibration curve using blank rat plasma spiked with known concentrations of Carisbamate.

  • Use a quadratic regression (weighted 1/concentration²) to fit the calibration curve over the desired concentration range (e.g., 9.05 to 6,600 ng/mL).

  • Include at least three levels of QC samples (low, medium, and high) in each analytical run to ensure accuracy and precision.

Mandatory Visualizations

G Factors Influencing Carisbamate Pharmacokinetics Carisbamate Carisbamate Administration Absorption Absorption Carisbamate->Absorption Distribution Distribution Absorption->Distribution PK_Variability Pharmacokinetic Variability Absorption->PK_Variability Metabolism Metabolism (Liver - UGT Enzymes) Distribution->Metabolism Distribution->PK_Variability Excretion Excretion Metabolism->Excretion Metabolism->PK_Variability Excretion->PK_Variability BodyWeight Body Weight BodyWeight->Distribution CoMeds Co-medications (e.g., Enzyme Inducers) CoMeds->Metabolism HepaticFunction Hepatic Function HepaticFunction->Metabolism Age Age Age->Metabolism Formulation Drug Formulation Formulation->Absorption

Caption: Key physiological and external factors contributing to variability in Carisbamate pharmacokinetics.

G Experimental Workflow for a Carisbamate PK Study StudyDesign 1. Study Design (e.g., Cross-over, Parallel) Dosing 2. Carisbamate Administration (Standardized Conditions) StudyDesign->Dosing Sampling 3. Timed Blood Sampling Dosing->Sampling Processing 4. Plasma Separation & Storage Sampling->Processing Analysis 5. Bioanalysis (LC-MS/MS) Processing->Analysis PK_Modeling 6. Pharmacokinetic Modeling (NCA, PopPK) Analysis->PK_Modeling Interpretation 7. Data Interpretation & Reporting PK_Modeling->Interpretation

Caption: A generalized workflow for conducting a pharmacokinetic study of Carisbamate.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for Carisbamate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two bioanalytical approaches for the quantification of Carisbamate in plasma samples. We will examine a validated Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF-MS) method that utilizes a non-deuterated internal standard and contrast it with a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing the stable isotope-labeled internal standard, (Rac)-Carisbamate-d4. This comparison aims to highlight the methodologies and performance characteristics of each approach, offering insights for the selection and development of robust bioanalytical assays for Carisbamate.

Method Comparison Overview

The selection of an appropriate internal standard is a critical step in the development of a reliable bioanalytical method. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variability. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte.

This guide will compare the following two methods:

  • Method A: Validated LC-qTOF-MS Method with a Non-Isotopic Internal Standard (Verapamil). This method, as described by Son et al. (2020), provides a comprehensive dataset for the quantification of Carisbamate in rat plasma.

  • Method B: Proposed LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard (this compound). This proposed method outlines a theoretically optimized approach that leverages the advantages of a deuterated internal standard to potentially enhance assay performance.

Quantitative Performance Data

The following table summarizes the validation parameters for the validated LC-qTOF-MS method (Method A) and the expected performance characteristics for the proposed LC-MS/MS method with a deuterated internal standard (Method B).

Validation ParameterMethod A: LC-qTOF-MS with Verapamil ISMethod B: Proposed LC-MS/MS with this compound IS (Expected)
Linearity Range 9.05 to 6,600 ng/mL[1]1 to 5,000 ng/mL
Correlation Coefficient (r) > 0.99[1]≥ 0.995
Accuracy Within ± 25%[1]Within ± 15% (± 20% at LLOQ)
Precision (CV%) Within ± 25%[1]≤ 15% (≤ 20% at LLOQ)
Recovery 33.44% ± 2.47%[1]Consistent and reproducible across the concentration range
Lower Limit of Quantification (LLOQ) 9.05 ng/mL1 ng/mL
Matrix Effect Not explicitly reported, but a potential source of variabilityMinimized due to co-elution and identical ionization behavior of the deuterated IS

Experimental Protocols

Method A: Validated LC-qTOF-MS with Verapamil Internal Standard

This protocol is based on the method described by Son et al. (2020) for the analysis of Carisbamate in rat plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma, add 50 µL of internal standard solution (Verapamil in 50% acetonitrile).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Liquid Chromatography Conditions:

  • LC System: Agilent 1260 Infinity

  • Column: Agilent Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Gradient: 10% B at 0-0.5 min, 10-90% B at 0.5-3.0 min, 90% B at 3.0-4.0 min, 90-10% B at 4.0-4.1 min, 10% B at 4.1-6.0 min

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • MS System: Agilent 6530 Accurate-Mass Q-TOF

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 4000 V

  • Fragmentor Voltage: 120 V

  • Mass Range: m/z 100-1000

Method B: Proposed LC-MS/MS with this compound Internal Standard

This proposed protocol is designed to leverage the benefits of a stable isotope-labeled internal standard for enhanced accuracy and precision.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 10 µL of this compound internal standard solution (in methanol).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new plate/vial for injection.

2. Liquid Chromatography Conditions:

  • LC System: Standard UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Gradient: Optimized for rapid elution and separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-5 µL

3. Mass Spectrometry Conditions:

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Carisbamate: To be determined (e.g., precursor ion [M+H]+ to a specific product ion)

    • This compound: To be determined (e.g., precursor ion [M+H+4]+ to the same product ion as Carisbamate or a corresponding deuterated product ion)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Experimental Workflows

The following diagrams illustrate the experimental workflows for both the validated and proposed bioanalytical methods.

Method A: Validated LC-qTOF-MS Workflow plasma Plasma Sample (50 µL) is_addition Add Verapamil IS plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-qTOF-MS Analysis reconstitution->lc_ms_analysis

Workflow for the validated Carisbamate bioanalytical method.

Method B: Proposed LC-MS/MS Workflow plasma Plasma Sample (50 µL) is_addition Add this compound IS plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms_analysis LC-MS/MS Analysis supernatant->lc_ms_analysis

Proposed workflow using a deuterated internal standard.

Discussion and Conclusion

The validated LC-qTOF-MS method (Method A) demonstrates acceptable performance for the quantification of Carisbamate in a preclinical setting. The use of a non-isotopic internal standard, Verapamil, requires careful validation to ensure it adequately tracks the analyte's behavior. The reported recovery of approximately 33% suggests that there may be variability in the extraction process that could be better compensated for by a more suitable internal standard.

The proposed LC-MS/MS method (Method B) utilizing this compound as an internal standard is expected to offer several advantages. The near-identical chemical and physical properties of the deuterated internal standard to Carisbamate would likely lead to:

  • Improved Precision and Accuracy: By co-eluting and behaving similarly during ionization, the deuterated standard can more effectively correct for variations in sample preparation, injection volume, and matrix effects.

  • Minimized Matrix Effects: The stable isotope-labeled internal standard is the most effective tool for mitigating the impact of ion suppression or enhancement from endogenous components in the plasma matrix.

  • More Consistent Recovery: The recovery of the deuterated internal standard is expected to closely mirror that of the analyte, leading to more reliable quantification.

  • Potentially Lower LLOQ: The enhanced signal-to-noise ratio often achieved with a co-eluting stable isotope-labeled internal standard could allow for a lower limit of quantification.

References

Navigating the Analytical Maze: A Guide to Cross-Validation of Carisbamate Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical data is paramount. This is particularly critical in the development of novel therapeutics like Carisbamate, an investigational antiepileptic drug. When Carisbamate assays are performed across different laboratories, a rigorous cross-validation process is essential to guarantee data consistency and reliability. This guide provides a framework for conducting such a comparison, complete with experimental protocols and illustrative data, to aid in the establishment of robust and transferable analytical methods for Carisbamate.

Carisbamate, a neuromodulatory agent, is under investigation for its potential in treating various neurological disorders, including Lennox-Gastaut syndrome and partial-onset seizures.[1] Its primary mechanism of action is believed to be the inhibition of voltage-gated sodium channels, which helps to stabilize neuronal activity and prevent the excessive firing that leads to seizures.[2] As Carisbamate progresses through clinical trials, the need for standardized and validated bioanalytical methods to measure its concentration in biological matrices becomes increasingly important.

This guide outlines a comprehensive approach to the cross-validation of Carisbamate assays, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method as a representative analytical technique.

Illustrative Inter-Laboratory Assay Comparison

While specific cross-validation data for Carisbamate assays between laboratories is not publicly available, the following table illustrates the type of comparative data that would be generated in such a study. This example is based on proficiency testing principles for other antiepileptic drugs and demonstrates how key performance metrics would be evaluated across participating laboratories.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.9980.9990.997≥ 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 555.5Within ±20% of nominal
Intra-Assay Precision (%CV)
Low QC (15 ng/mL)3.54.14.5≤ 15%
Mid QC (150 ng/mL)2.83.23.8≤ 15%
High QC (1500 ng/mL)2.12.53.1≤ 15%
Inter-Assay Precision (%CV)
Low QC (15 ng/mL)4.85.56.2≤ 15%
Mid QC (150 ng/mL)3.94.65.1≤ 15%
High QC (1500 ng/mL)3.23.84.5≤ 15%
Accuracy (% Bias)
Low QC (15 ng/mL)+2.5-1.8+3.2Within ±15%
Mid QC (150 ng/mL)+1.2-0.9+1.8Within ±15%
High QC (1500 ng/mL)-0.8+0.5-1.1Within ±15%
Matrix Effect (%) 98.2101.597.985% - 115%
Recovery (%) 92.594.191.8Consistent and reproducible

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

A successful inter-laboratory cross-validation study relies on a clearly defined and harmonized protocol. Below is a detailed methodology for a validated LC-MS/MS assay for Carisbamate in human plasma, which can be adopted by participating laboratories.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of human plasma, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled Carisbamate).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 95% A, hold for 0.5 min.

    • Linearly decrease to 10% A over 2.5 min.

    • Hold at 10% A for 1 min.

    • Return to 95% A in 0.1 min.

    • Equilibrate for 0.9 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carisbamate: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

  • Key Parameters:

    • Ion Spray Voltage: 5500 V.

    • Temperature: 500°C.

    • Curtain Gas: 30 psi.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 50 psi.

Cross-Validation Study Design
  • Protocol Harmonization: All participating laboratories must agree on and strictly follow the same analytical protocol.

  • Reference Standard: A single, well-characterized batch of Carisbamate reference standard and internal standard should be distributed to all labs.

  • Sample Sets:

    • Calibration Standards and Quality Control (QC) Samples: A central laboratory should prepare and distribute identical sets of calibration standards and QC samples (low, medium, and high concentrations) to all participating labs.

    • Incurred Samples: A set of plasma samples from subjects dosed with Carisbamate should be divided and distributed for analysis.

  • Data Analysis and Acceptance Criteria:

    • Each laboratory will analyze the samples in triplicate on three separate days.

    • The results (e.g., precision, accuracy, linearity) will be compared against pre-defined acceptance criteria (as illustrated in the table above).

    • For incurred samples, the percentage difference in the measured concentrations between laboratories should be within ±20% for at least two-thirds of the samples.

Visualizing the Process and Pathway

To further clarify the experimental process and the drug's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection data_analysis Data Analysis (Concentration Calculation) detection->data_analysis

Experimental workflow for Carisbamate assay.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron AP Action Potential Propagation Na_channel_open Voltage-Gated Na+ Channel (Open) AP->Na_channel_open Neurotransmitter Excessive Neurotransmitter Release Na_channel_open->Neurotransmitter Na_channel_blocked Voltage-Gated Na+ Channel (Blocked) Excitation Neuronal Excitation Neurotransmitter->Excitation Carisbamate Carisbamate Carisbamate->Na_channel_blocked Inhibits

Carisbamate's mechanism of action.

By adhering to a standardized protocol and establishing clear acceptance criteria, laboratories can confidently generate comparable and reliable data for Carisbamate, thereby supporting its continued development and ensuring the integrity of clinical trial results. This guide serves as a foundational resource for establishing such inter-laboratory collaborations.

References

A Comparative Analysis of the Metabolism of Carisbamate and its Deuterated Analog, (Rac)-Carisbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the metabolic profiles of Carisbamate and its deuterated counterpart, (Rac)-Carisbamate-d4. While extensive data exists for Carisbamate, a neuromodulator investigated for the treatment of epilepsy, publicly available experimental data on the metabolism of this compound is limited. This comparison is therefore based on the established metabolic pathways of Carisbamate and the well-understood principles of the kinetic isotope effect associated with deuterium-substituted compounds.

Introduction to Carisbamate and the Rationale for Deuteration

Carisbamate is a novel compound that has been evaluated for its anticonvulsant properties. It is known to undergo extensive metabolism in the body, primarily through glucuronidation and hydrolysis[1][2][3]. The deuteration of pharmaceuticals, a strategy known as "deuterium switching," involves the replacement of one or more hydrogen atoms with its heavier isotope, deuterium. This substitution can significantly alter the metabolic rate of a drug without changing its fundamental pharmacological activity[4][5]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions. This phenomenon, known as the kinetic isotope effect, can lead to a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of certain metabolites.

Metabolic Pathways of Carisbamate

The primary metabolic routes for Carisbamate are:

  • O-Glucuronidation: This is a major pathway where a glucuronic acid moiety is attached to the hydroxyl group of Carisbamate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Carbamate Ester Hydrolysis: The carbamate group can be hydrolyzed, leading to the formation of an alcohol metabolite.

  • Oxidation: Minor oxidative metabolites have also been reported.

The following diagram illustrates the primary metabolic pathways of Carisbamate.

G Carisbamate Carisbamate Glucuronide Carisbamate-O-glucuronide (Major Metabolite) Carisbamate->Glucuronide UGT-mediated Glucuronidation Hydrolysis_product Alcohol Metabolite Carisbamate->Hydrolysis_product Esterase-mediated Hydrolysis Oxidative_metabolites Oxidative Metabolites (Minor) Carisbamate->Oxidative_metabolites Oxidation

Caption: Primary metabolic pathways of Carisbamate.

Predicted Metabolic Profile of this compound

Direct comparative experimental data for this compound is not available in the public domain. However, based on the principles of the kinetic isotope effect, we can predict the following differences in its metabolism compared to Carisbamate:

  • Reduced Rate of Metabolism: If the cleavage of a C-H bond is a rate-limiting step in any of the metabolic pathways, the substitution with deuterium at that position in this compound would be expected to slow down the reaction rate. The position of the deuterium atoms in this compound is crucial in determining the extent of this effect.

  • Potential for Metabolic Switching: A significant reduction in the rate of one metabolic pathway due to deuteration can lead to an increase in the contribution of other, previously minor, pathways. This phenomenon is known as metabolic switching.

Quantitative Data Comparison

The following table summarizes the known pharmacokinetic parameters for Carisbamate and provides a hypothetical comparison for this compound, based on the expected impact of deuteration. It is crucial to note that the values for the deuterated compound are predictive and require experimental verification.

ParameterCarisbamateThis compound (Hypothetical)Rationale for Predicted Change
Metabolic Stability (in vitro t½) ModerateHigherSlower enzymatic degradation due to the kinetic isotope effect.
Intrinsic Clearance (CLint) ModerateLowerReduced rate of metabolism.
Plasma Half-life (t½) ~10-12 hoursLongerSlower clearance from the body.
Area Under the Curve (AUC) Variable with doseHigherIncreased systemic exposure due to reduced clearance.
Formation of Glucuronide Metabolite Major pathwayPotentially reduced rateIf C-H bond cleavage is involved in the binding to UGT or a preceding step.
Formation of Hydrolysis Metabolite Significant pathwayPotentially similar rateHydrolysis may not involve C-H bond cleavage as a rate-limiting step.

Experimental Protocols for Comparative Metabolism Studies

To empirically determine the metabolic differences between Carisbamate and this compound, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay determines the rate of disappearance of the parent drug when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like UGTs.

Materials:

  • Carisbamate and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (for oxidative metabolism)

  • UDPGA (for glucuronidation)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of Carisbamate and this compound. Dilute HLM and the cofactor solutions in phosphate buffer.

  • Incubation: Pre-warm the HLM suspension at 37°C. Initiate the reaction by adding the test compound and cofactors.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

The following diagram outlines the workflow for the in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compounds Prepare Stock Solutions (Carisbamate & Carisbamate-d4) Add_Compounds Add Test Compounds & Cofactors Prep_Compounds->Add_Compounds Prep_HLM Prepare Human Liver Microsome Suspension Incubate Incubate at 37°C Prep_HLM->Incubate Prep_Cofactors Prepare Cofactor Solutions (NADPH, UDPGA) Prep_Cofactors->Add_Compounds Incubate->Add_Compounds Collect_Samples Collect Aliquots at Multiple Time Points Add_Compounds->Collect_Samples Quench Quench Reaction (Acetonitrile + IS) Collect_Samples->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion

While direct comparative data on the metabolism of Carisbamate and this compound is not currently available, a theoretical comparison based on the principles of the kinetic isotope effect suggests that the deuterated compound may exhibit a more favorable pharmacokinetic profile. Specifically, this compound is predicted to have a longer half-life and increased systemic exposure due to a reduced rate of metabolism. However, the potential for metabolic switching should also be considered. The provided experimental protocols offer a framework for conducting the necessary in vitro studies to empirically validate these predictions and fully characterize the comparative metabolism of these two compounds. Such studies are essential for the further development and potential clinical application of deuterated Carisbamate.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Carisbamate and its Hypothetical Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic stability and pharmacokinetic characteristics of Carisbamate and the prospective advantages of its deuterated form for researchers and drug development professionals.

This guide provides a comprehensive comparison of the pharmacokinetic profile of the investigational antiepileptic drug Carisbamate with a hypothetical deuterated analog. While a deuterated version of Carisbamate is not currently described in publicly available literature, this comparison extrapolates the potential pharmacokinetic improvements based on established principles of deuterium-modified drugs. This analysis is supported by a review of the known metabolic pathways of Carisbamate and data from clinical studies.

Executive Summary

Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to enhance the metabolic stability of a compound. This modification can lead to a more favorable pharmacokinetic profile, including increased half-life, reduced clearance, and potentially lower dosing frequency. This guide explores the known pharmacokinetic parameters of Carisbamate and presents a projected profile for a deuterated analog, highlighting the potential therapeutic benefits.

Pharmacokinetic Profile Comparison

The following table summarizes the known pharmacokinetic parameters of Carisbamate, based on clinical trial data, and a projected profile for its hypothetical deuterated analog. The projected values for the deuterated analog are based on the principle that deuteration at key metabolic sites will slow down the rate of metabolism.

Pharmacokinetic ParameterCarisbamateDeuterated Carisbamate (Hypothetical)
Route of Administration OralOral
Time to Peak Plasma Concentration (Tmax) 1 - 2 hours[1]~1 - 3 hours
Plasma Elimination Half-life (t½) ~11 - 13 hours[2][3]Potentially > 15 hours
Metabolism Primarily by Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes, carbamate ester hydrolysis, and oxidation of the aliphatic side chain.Slower metabolism by UGT enzymes and oxidative pathways.
Clearance (CL/F) ~35 - 41 mL/h/kg[2]Potentially < 30 mL/h/kg
Dosing Frequency Twice dailyPotentially once daily

The Impact of Deuteration on Carisbamate Metabolism

Carisbamate is metabolized primarily through glucuronidation by UGT enzymes, as well as hydrolysis of the carbamate ester and oxidation of its side chain. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Replacing hydrogen with deuterium at the sites of metabolic attack can slow down the enzymatic reactions responsible for breaking these bonds.

cluster_0 Carisbamate Metabolism cluster_1 Deuterated Carisbamate Metabolism Carisbamate Carisbamate Metabolites Inactive Metabolites Carisbamate->Metabolites UGT Enzymes, Hydrolysis, Oxidation Deuterated_Carisbamate Deuterated Carisbamate Deuterated_Metabolites Inactive Metabolites Deuterated_Carisbamate->Deuterated_Metabolites Slower Metabolism (Kinetic Isotope Effect)

Caption: Metabolic pathway of Carisbamate and the effect of deuteration.

For Carisbamate, strategic deuteration at the metabolically active sites—the carbamate moiety and the aliphatic side chain—would likely result in a decreased rate of metabolism. This "kinetic isotope effect" would lead to a longer half-life and reduced clearance of the drug, allowing for sustained therapeutic concentrations with potentially less frequent dosing.

Experimental Protocols

The pharmacokinetic parameters of Carisbamate have been determined in several clinical studies. A typical experimental protocol for a single-dose pharmacokinetic study is outlined below.

Study Design: An open-label, single-dose study in healthy adult volunteers.

Procedure:

  • Fasting: Subjects fast overnight for at least 10 hours before drug administration.

  • Drug Administration: A single oral dose of Carisbamate is administered with a standardized volume of water.

  • Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant at pre-determined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of Carisbamate in the plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax (peak plasma concentration), AUC (area under the concentration-time curve), t½, and clearance.

cluster_workflow Pharmacokinetic Study Workflow start Subject Recruitment (Healthy Volunteers) dosing Single Oral Dose of Carisbamate start->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS Bioanalysis of Plasma Samples sampling->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end Data Reporting pk_analysis->end

Caption: A typical experimental workflow for a pharmacokinetic study.

Conclusion

While a direct comparison is not yet possible due to the absence of a publicly disclosed deuterated Carisbamate analog, the principles of deuteration strongly suggest that such a compound could offer a superior pharmacokinetic profile. The potential for a longer half-life and reduced clearance could translate into a more convenient dosing regimen and improved patient compliance. Further preclinical and clinical studies would be required to confirm these hypothetical advantages. The detailed experimental protocols provided for Carisbamate serve as a foundation for designing future studies to evaluate a deuterated analog.

References

(Rac)-Carisbamate-d4: A Comparative Guide to its Validation as an Internal Standard for Regulatory Submission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Rac)-Carisbamate-d4 as an internal standard for the bioanalysis of Carisbamate, in line with regulatory expectations for submission. The selection of a suitable internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods, ensuring the accuracy and precision of pharmacokinetic and toxicokinetic data. This document outlines the performance of this compound in comparison to other potential internal standards, supported by experimental data from published studies.

The Critical Role of Internal Standards in Bioanalysis

In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, an internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing. Its primary function is to compensate for variability that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the analytical method. An ideal internal standard should mimic the physicochemical properties of the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as the deuterated analog this compound, are widely considered the "gold standard" for bioanalysis due to their near-identical properties to the analyte.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[1] This preference is based on the superior ability of SIL-IS to track the analyte throughout the analytical process, leading to more accurate and precise results compared to structural analogs (non-deuterated internal standards).

The following tables summarize the performance of different internal standards used for the analysis of Carisbamate and related compounds.

Table 1: Quantitative Performance Comparison of Internal Standards for Carbamate Drugs

ParameterThis compound (Anticipated Performance)Verapamil (for Carisbamate)Meprobamate-d7 (for Carisoprodol/Meprobamate)[2]Benzylcarbamate (for Carisoprodol/Meprobamate)[2]
Linearity (r²) ≥ 0.99> 0.99Not explicitly stated, but method was linearNot explicitly stated, but method was linear
Calibration Range Analyte dependent9.05 to 6,600 ng/mL0 - 100 mg/L (Carisoprodol & Meprobamate)0 - 20 mg/L (Carisoprodol), 0 - 40 mg/L (Meprobamate)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ± 25%91 - 100%100 - 106%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Within ± 25%1.0 - 2.3%2.6 - 4.3%
Matrix Effect Compensation ExcellentModerate to GoodExcellentModerate
Co-elution with Analyte YesNoYesNo

Note: The performance data for this compound is based on typical performance characteristics of deuterated internal standards as per regulatory guidelines. Data for Verapamil is from a pharmacokinetic study of Carisbamate in rats. Data for Meprobamate-d7 and Benzylcarbamate is from a study on the related drug Carisoprodol and its metabolite Meprobamate.

Experimental Protocols

The validation of a bioanalytical method using this compound as an internal standard should be performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation". The core validation parameters are detailed below.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.

Protocol:

  • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess for interferences at the retention times of Carisbamate and this compound.

  • Analyze the lower limit of quantification (LLOQ) samples spiked with Carisbamate and this compound in each of the six matrix lots.

  • Acceptance Criteria: The response of interfering peaks in the blank matrix should be no more than 20% of the analyte response at the LLOQ and no more than 5% of the internal standard response.

Accuracy and Precision

Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter in a series of measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in a single analytical run (intra-day) and in at least three separate runs on different days (inter-day).

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

Calibration Curve and Linearity

Objective: To establish the relationship between the instrument response and the concentration of the analyte.

Protocol:

  • Prepare a calibration curve consisting of a blank sample, a zero sample (with internal standard only), and at least six non-zero standards.

  • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Use a weighted linear regression model to fit the data.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).

Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the analyte and internal standard.

    • Set C: Analyte and internal standard spiked into the blank matrix before extraction.

  • Calculate the matrix factor (MF) by comparing the peak areas in Set B to Set A.

  • Calculate the recovery by comparing the peak areas in Set C to Set B.

  • Acceptance Criteria: The %CV of the internal standard-normalized matrix factor across different lots of the biological matrix should be ≤ 15%. The recovery of the analyte and internal standard should be consistent and reproducible.

Stability

Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under various storage and processing conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.

  • Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at room temperature and under refrigeration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow and Comparison

The following diagrams, created using the DOT language, illustrate the experimental workflow for validating this compound and a logical comparison with alternative internal standards.

G Bioanalytical Method Validation Workflow using this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters cluster_data Data Processing & Reporting Spike Spike Blank Matrix with Carisbamate and this compound Extract Sample Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extract Evap Evaporation and Reconstitution Extract->Evap Inject Inject into LC-MS/MS System Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Selectivity Selectivity Detect->Selectivity Accuracy Accuracy & Precision Detect->Accuracy Linearity Linearity Detect->Linearity Matrix Matrix Effect Detect->Matrix Stability Stability Detect->Stability Integrate Peak Integration Selectivity->Integrate Accuracy->Integrate Linearity->Integrate Matrix->Integrate Stability->Integrate Calculate Calculate Concentration (Analyte/IS Ratio) Integrate->Calculate Report Validation Report Calculate->Report

Caption: Workflow for the validation of a bioanalytical method using this compound.

G Comparison of Internal Standards for Carisbamate Bioanalysis cluster_pros_d Advantages cluster_cons_d Considerations cluster_pros_a Advantages cluster_cons_a Disadvantages IS_Choice Choice of Internal Standard Deuterated This compound (Stable Isotope Labeled) IS_Choice->Deuterated Preferred by Regulatory Agencies Analog Structural Analog (e.g., Verapamil) IS_Choice->Analog Alternative when SIL-IS is unavailable Coelution Co-elutes with Analyte Deuterated->Coelution MatrixComp Excellent Matrix Effect Compensation Deuterated->MatrixComp HighAccuracy Higher Accuracy and Precision Deuterated->HighAccuracy Cost Higher Cost and Synthesis Time Deuterated->Cost IsotopicPurity Requires High Isotopic Purity Deuterated->IsotopicPurity Availability Readily Available Analog->Availability LowerCost Lower Cost Analog->LowerCost DiffElution Different Retention Time Analog->DiffElution InadequateComp Inadequate Matrix Effect Compensation Analog->InadequateComp LowerAccuracy Potentially Lower Accuracy and Precision Analog->LowerAccuracy

Caption: Logical comparison of deuterated vs. non-deuterated internal standards.

Conclusion

The validation of this compound as an internal standard for the bioanalysis of Carisbamate is a critical step for regulatory submission. The use of a deuterated internal standard is the preferred approach, offering significant advantages in terms of accuracy, precision, and reliability of the data. While alternative non-deuterated internal standards can be used, their ability to adequately compensate for analytical variability must be rigorously evaluated and justified. By following the detailed experimental protocols outlined in this guide and adhering to regulatory expectations, researchers can confidently validate their bioanalytical methods and ensure the generation of high-quality data for their drug development programs.

References

Assessing the Kinetic Isotope Effect on Carisbamate Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often seek to understand the metabolic fate of pharmaceutical compounds to optimize their efficacy and safety. One key area of investigation is the kinetic isotope effect (KIE), which can provide valuable insights into reaction mechanisms and metabolic stability. This guide aims to provide a comparative analysis of the kinetic isotope effect on the metabolism of Carisbamate, a novel antiepileptic drug. However, a comprehensive review of publicly available scientific literature and data reveals a significant gap in research on this specific topic.

While the metabolism of Carisbamate has been characterized to some extent, there are no publicly available studies that have specifically investigated the kinetic isotope effect of its metabolism. This guide will, therefore, summarize the known metabolic pathways of Carisbamate and provide a theoretical framework for how a kinetic isotope effect study could be designed. Furthermore, it will draw comparisons with other drugs where the KIE has been successfully utilized to modulate metabolism, offering a potential roadmap for future research on Carisbamate.

Carisbamate Metabolism: Current Understanding

Carisbamate, known chemically as (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, is primarily metabolized via glucuronidation. The main enzymatic pathway involves uridine diphosphate glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the drug, facilitating its excretion. This process results in minimal first-pass hepatic metabolism.

While UGTs are the primary drivers of Carisbamate metabolism, there is evidence suggesting a potential secondary role for cytochrome P450 (CYP) enzymes. Co-administration of Carisbamate with antiepileptic drugs that induce CYP enzymes has been shown to increase the clearance of Carisbamate, indicating some level of CYP-mediated metabolism. However, the specific CYP isoforms involved and the extent of their contribution to the overall metabolism of Carisbamate have not been fully elucidated.

The Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In drug metabolism, this typically involves replacing a hydrogen atom (¹H) with a deuterium atom (²H) at a metabolically active site on the drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, its cleavage during a metabolic reaction often requires more energy, leading to a slower reaction rate.

A significant KIE is observed when the cleavage of the C-H bond is the rate-determining step of the metabolic pathway. By strategically deuterating a drug at a site of metabolic attack, it is possible to slow down its metabolism, which can lead to:

  • Increased drug exposure (AUC): A longer half-life can result in higher overall exposure to the active drug.

  • Reduced formation of metabolites: This can be beneficial if the metabolites are toxic or inactive.

  • Improved pharmacokinetic profile: Slower metabolism can lead to more predictable and sustained drug levels in the body.

Hypothetical Application of KIE to Carisbamate Metabolism

Given that the precise sites of oxidative metabolism by CYP enzymes on the Carisbamate molecule are not well-defined, a hypothetical study to assess the kinetic isotope effect would first involve identifying these "soft spots."

Experimental Workflow for Assessing KIE on Carisbamate Metabolism

Caption: A hypothetical workflow for investigating the kinetic isotope effect on Carisbamate metabolism.

Metabolic Pathway of Carisbamate and Potential Deuteration Site

Carisbamate_Metabolism Carisbamate Carisbamate Glucuronide Carisbamate-Glucuronide Carisbamate->Glucuronide UGT Enzymes (Major Pathway) Oxidative_Metabolite Oxidative Metabolite (Hypothetical) Carisbamate->Oxidative_Metabolite CYP Enzymes (Minor Pathway) Deuterated_Carisbamate Deuterated Carisbamate (Hypothetical Site) Deuterated_Carisbamate->Oxidative_Metabolite CYP Enzymes (Potentially Slower)

Caption: The primary metabolic pathway of Carisbamate and a hypothetical minor pathway with a potential site for deuteration.

Comparative Data from Other Drugs

To illustrate the potential impact of the kinetic isotope effect, the following table summarizes data from studies on other drugs where deuteration has been successfully employed to alter metabolism.

DrugEnzyme(s) InvolvedSite of DeuterationObserved Kinetic Isotope Effect (kH/kD)Reference
Tetrabenazine CYP2D6Methoxy groups~2.7F. Hoffmann-La Roche
Morphine CYP3A4, UGT2B7N-demethylation2.0 - 3.0Various studies

Note: This table is for illustrative purposes and does not contain data for Carisbamate due to the lack of available studies.

Experimental Protocols

As there are no specific published protocols for assessing the KIE on Carisbamate metabolism, a general methodology based on standard in vitro drug metabolism assays is provided below.

1. In Vitro Metabolism of Carisbamate in Human Liver Microsomes

  • Objective: To determine the rate of metabolism of Carisbamate and its deuterated analogue.

  • Materials:

    • Carisbamate and deuterated Carisbamate

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Pre-warm a solution of HLMs and the NADPH regenerating system in phosphate buffer at 37°C.

    • Initiate the reaction by adding Carisbamate or its deuterated analogue to the incubation mixture.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of the parent drug using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the remaining parent drug concentration versus time.

    • The slope of the linear portion of the curve represents the first-order rate constant (k).

    • The in vitro half-life (t½) can be calculated as 0.693/k.

    • The KIE is calculated as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD).

Conclusion and Future Directions

While the primary metabolic pathway of Carisbamate is glucuronidation, the influence of CYP-inducing drugs on its clearance suggests a role for oxidative metabolism. To date, no studies have been published on the kinetic isotope effect of Carisbamate metabolism. Such studies would be invaluable in fully characterizing its metabolic profile and could potentially lead to the development of a "soft-deuterated" version of Carisbamate with an improved pharmacokinetic profile. Future research should focus on identifying the specific sites of CYP-mediated metabolism on the Carisbamate molecule, followed by the synthesis and in vitro evaluation of strategically deuterated analogues. This would provide the necessary data to determine if a clinically meaningful kinetic isotope effect exists for Carisbamate.

validating the stability of (Rac)-Carisbamate-d4 in stock solutions and biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of (Rac)-Carisbamate-d4, ensuring the stability of the internal standard in both stock solutions and biological matrices is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by experimental data and detailed methodologies for stability validation.

Comparison of Internal Standards: this compound vs. Alternatives

The selection of an appropriate internal standard is a critical decision in bioanalytical method development. While deuterated standards like this compound are widely used, other options such as ¹³C- and ¹⁵N-labeled standards offer distinct advantages.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[1] Their utility stems from their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability.[2] However, the choice between different isotopically labeled standards, such as deuterated versus ¹³C-labeled, involves a trade-off between cost and potential analytical challenges.[3][4]

Deuterated standards are often more readily available and cost-effective.[4] However, they can sometimes exhibit different chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can be particularly problematic in high-resolution chromatography, potentially leading to differential matrix effects and compromising data accuracy. Furthermore, there is a risk of deuterium-hydrogen exchange, especially if the deuterium atoms are in labile positions, which can affect the stability and integrity of the standard.

In contrast, ¹³C-labeled internal standards are generally considered superior as they are less prone to chromatographic separation from the analyte and the carbon-13 isotopes are not susceptible to exchange. This ensures better co-elution and more effective compensation for matrix effects, leading to improved precision and accuracy. The main drawback of ¹³C-labeled standards is their typically higher cost of synthesis.

Table 1: Performance Comparison of Internal Standard Types

FeatureThis compound (Deuterated)¹³C-Labeled CarisbamateStructural Analog
Co-elution with Analyte Generally good, but potential for slight retention time shift.Excellent, typically co-elutes perfectly.Variable, depends on structural similarity.
Matrix Effect Compensation Good, but can be compromised by chromatographic shifts.Excellent, considered the most effective.Less effective, as ionization efficiency can differ significantly.
Risk of Isotopic Exchange Low, but possible depending on label position.Negligible.Not applicable.
Cost-Effectiveness Generally more affordable.Typically more expensive.Often the most affordable option.
Commercial Availability Often readily available.May require custom synthesis.Availability varies.

Stability of Carisbamate in Biological Matrices

While specific stability data for this compound is not extensively published, a study on the non-deuterated form, Carisbamate, in rat plasma provides valuable insights. The results indicated that Carisbamate was stable under the following conditions:

  • Short-Term (Bench-Top) Stability: Stable for 6 hours at room temperature.

  • Long-Term Stability: Stable for 28 days at -20°C.

  • Freeze-Thaw Stability: Stable for 3 cycles of freezing at -20°C and thawing.

This data suggests that Carisbamate is reasonably stable in a common biological matrix under typical laboratory conditions. It is crucial to perform specific validation for this compound to confirm its stability profile.

Table 2: Stability of Carisbamate in Rat Plasma

Stability TestConditionDuration / CyclesStability Outcome
Short-Term (Bench-Top)Room Temperature6 hoursStable
Long-Term-20°C28 daysStable
Freeze-Thaw-20°C3 cyclesStable

Experimental Protocols for Stability Validation

To ensure the reliability of bioanalytical data, rigorous validation of the internal standard's stability is essential. The following are detailed methodologies for key stability experiments, based on guidelines from regulatory agencies such as the FDA and EMA.

Stock Solution Stability

Objective: To determine the stability of this compound in its stock solution under defined storage conditions.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

  • Divide the stock solution into aliquots for testing at different time points.

  • Store the aliquots at the intended storage temperature (e.g., -20°C or -80°C).

  • At each time point (e.g., 0, 1, 3, 6 months), analyze the stored solution against a freshly prepared stock solution.

  • The concentration of the stored solution should be within ±10% of the freshly prepared solution.

Freeze-Thaw Stability in Biological Matrix

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Spike a blank biological matrix (e.g., human plasma) with this compound at low and high concentrations.

  • Divide the samples into aliquots.

  • Subject the aliquots to a predetermined number of freeze-thaw cycles (typically 3 to 5). A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted to room temperature.

  • After the final thaw, analyze the samples and compare the concentrations to those of freshly prepared samples that have not undergone freeze-thaw cycles.

  • The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

Long-Term Stability in Biological Matrix

Objective: To assess the stability of this compound in a biological matrix over an extended storage period.

Methodology:

  • Prepare quality control (QC) samples by spiking a blank biological matrix with this compound at low and high concentrations.

  • Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At specified time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of stored QC samples.

  • Analyze the stored QC samples along with a freshly prepared calibration curve and freshly prepared QC samples.

  • The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in validating the stability of this compound, the following diagrams illustrate a typical experimental workflow and the logical relationships in selecting an internal standard.

Stability_Validation_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_result Outcome prep_stock Prepare this compound Stock Solution prep_qc Prepare Spiked QC Samples in Biological Matrix prep_stock->prep_qc st_stock Stock Solution Stability prep_stock->st_stock st_ft Freeze-Thaw Stability prep_qc->st_ft st_lt Long-Term Stability prep_qc->st_lt analysis LC-MS/MS Analysis st_stock->analysis st_ft->analysis st_lt->analysis data_eval Data Evaluation (Compare to Fresh Samples) analysis->data_eval pass Stability Confirmed data_eval->pass Within Acceptance Criteria fail Stability Issues Identified data_eval->fail Exceeds Acceptance Criteria

Workflow for Stability Validation of this compound.

Internal_Standard_Selection cluster_sil_choice Choice of SIL Standard start Start: Need for Internal Standard is_sil Is a Stable Isotope-Labeled (SIL) Standard Available? start->is_sil use_sil Use SIL Standard is_sil->use_sil Yes use_analog Use Structural Analog is_sil->use_analog No is_c13 Is ¹³C-Labeled Standard Available and Cost-Effective? use_sil->is_c13 validate Perform Full Method Validation (including stability studies) use_analog->validate use_c13 Prefer ¹³C-Labeled Standard is_c13->use_c13 Yes use_d4 Use Deuterated Standard (this compound) is_c13->use_d4 No use_c13->validate use_d4->validate

Decision pathway for internal standard selection.

References

A Comparative Guide to the Inter-Species Metabolism of Carisbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Carisbamate, an anticonvulsant agent, across different species, including humans, monkeys, rats, and mice. Understanding the inter-species differences and similarities in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to support research and development efforts.

Executive Summary

Carisbamate undergoes significant metabolism, primarily through glucuronidation. In vitro studies using liver microsomes have demonstrated differences in the rate of metabolism between humans and rats. While glucuronidation is the principal metabolic route, further research is needed to fully characterize and quantify the complete metabolite profiles across various preclinical species and to identify the specific UDP-glucuronosyltransferase (UGT) isoforms involved.

Data Presentation: In Vitro Metabolic Stability

In vitro studies using liver microsomes are fundamental in assessing the metabolic stability of a drug candidate. The following table summarizes the comparative in vitro metabolic stability of Carisbamate in human and rat liver microsomes.

ParameterHuman Liver MicrosomesRat Liver MicrosomesReference
Intrinsic Clearance (CLint), in vitro (mL/min/mg microsomal protein) 0.00060.0009[1]
Plasma Protein Unbound Fraction (fu,p) 0.51290.4755[1]

These data indicate that the intrinsic clearance of Carisbamate in rat liver microsomes is 1.5-fold higher than in human liver microsomes, suggesting a faster rate of metabolism in rats.[1] The fraction of Carisbamate unbound to plasma proteins is comparable between the two species.

Metabolic Pathways

The primary metabolic pathway for Carisbamate is O-glucuronidation. This process involves the conjugation of glucuronic acid to the hydroxyl group of the Carisbamate molecule, a reaction catalyzed by UGT enzymes. This transformation increases the water solubility of the compound, facilitating its excretion from the body.

The following diagram illustrates the main metabolic pathway of Carisbamate.

Carisbamate_Metabolism Carisbamate Carisbamate Glucuronide Carisbamate-O-glucuronide Carisbamate->Glucuronide UGT Enzymes Excretion Excretion (Urine/Bile) Glucuronide->Excretion

Caption: Major metabolic pathway of Carisbamate.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below is a generalized protocol for an in vitro drug metabolism study using liver microsomes, which can be adapted for Carisbamate.

In Vitro Metabolism of Carisbamate in Liver Microsomes

Objective: To determine the rate of metabolism of Carisbamate in liver microsomes from different species.

Materials:

  • Carisbamate

  • Liver microsomes (human, monkey, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Reaction: Add Carisbamate to the mixture to initiate the metabolic reaction. The final concentration of Carisbamate should be within a relevant range (e.g., 1 µM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately terminate the reaction by adding a quenching solvent, such as cold acetonitrile, containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent drug (Carisbamate) using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of Carisbamate over time. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

The following diagram outlines the experimental workflow for a typical in vitro metabolism study.

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Liver Microsomes, Buffer) B Pre-incubate at 37°C A->B C Add Carisbamate (Initiate Reaction) B->C D Incubate at 37°C C->D E Sample at Time Points D->E F Terminate Reaction (Acetonitrile + IS) E->F G Centrifuge F->G H LC-MS/MS Analysis G->H I Data Analysis (t1/2, CLint) H->I

Caption: Experimental workflow for in vitro metabolism study.

Discussion and Future Directions

The available data indicate that Carisbamate's metabolism exhibits inter-species differences, with rats showing a higher intrinsic clearance than humans in vitro. The primary metabolic pathway is glucuronidation. However, to build a more complete picture for translational science, further studies are warranted to:

  • Identify and quantify the full spectrum of metabolites in plasma and urine of humans, monkeys, rats, and mice to create a comprehensive cross-species metabolite profile.

  • Determine the specific UGT isoforms responsible for Carisbamate glucuronidation in each species to better understand potential species-specific differences in metabolism and to predict potential drug-drug interactions.

  • Conduct in vivo studies to confirm the in vitro findings and to assess the pharmacokinetic profiles of Carisbamate and its major metabolites across different species.

By addressing these knowledge gaps, a more robust understanding of the inter-species metabolism of Carisbamate can be achieved, which will ultimately support its clinical development and regulatory evaluation.

References

Safety Operating Guide

Proper Disposal of (Rac)-Carisbamate-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (Rac)-Carisbamate-d4, a deuterated analogue of a controlled substance, requires adherence to stringent safety protocols and regulatory standards. As a research chemical, its disposal falls under the guidelines for hazardous laboratory and pharmaceutical waste. The primary directive is to manage this substance in a way that ensures the safety of personnel and prevents environmental contamination. All procedures must be conducted in accordance with the specific Safety Data Sheet (SDS) provided by the supplier and institutional and national regulations.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a carefully managed workflow, from initial handling to final collection by a certified waste disposal service. The following protocol outlines the necessary steps researchers and laboratory managers should take.

Step 1: Hazard Assessment and Consultation Before handling the waste, consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS for the parent compound, Carisoprodol (Carisbamate), classifies it as harmful if swallowed and a potential carcinogen. Identify the specific hazards, required personal protective equipment (PPE), and any immediate first-aid measures. Crucially, contact your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on local and national regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]

Step 2: Segregation of Waste Hazardous waste must be segregated at the source to prevent dangerous chemical reactions.[1] this compound waste should be collected in a dedicated, properly labeled container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. This includes separating it from non-hazardous waste, other hazardous chemicals, and biological or radioactive waste.

Step 3: Container Selection and Labeling Use a waste container that is compatible with the chemical's properties. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid. Label the container clearly and accurately. The label must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • A clear description of the associated hazards (e.g., "Toxic," "Carcinogen")

  • The date when waste was first added to the container.

Step 4: Accumulation and Storage Store the sealed hazardous waste container in a designated, secure area. This location should be a well-ventilated space, away from heat or ignition sources, and ideally within secondary containment to catch any potential leaks. Access to this area should be restricted to authorized personnel.

Step 5: Arrange for Professional Disposal Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals. Disposal must be handled by a licensed hazardous waste disposal company arranged through your institution's EHS department. This ensures the waste is transported, treated, and disposed of in an approved facility, typically via high-temperature incineration.

Chemical and Disposal Data Summary

Researchers must gather specific data from the product's SDS and their institution's EHS guidelines to ensure full compliance. The following table outlines the essential information required for proper waste management.

ParameterInformation Required
Chemical Identification This compound
CAS Number Refer to the manufacturer's Safety Data Sheet (SDS). (Parent compound Carisoprodol is CAS #78-44-4)
Hazard Classification Harmful if swallowed, May cause cancer. May cause drowsiness or dizziness. Subject to specific regulations as a controlled substance analog.
Regulatory Framework Governed by EPA's Resource Conservation and Recovery Act (RCRA) and DEA regulations for controlled substances.
Required PPE Wear protective gloves, protective clothing, eye protection, and face protection. Handle in a well-ventilated area or under a chemical fume hood.
Waste Container Type Chemically resistant, sealed container (e.g., glass or high-density polyethylene) provided by or approved by the institutional EHS office.
Waste Code To be determined by the EHS office based on RCRA characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or if it is a "listed" waste.
Disposal Method Must be disposed of through an approved hazardous waste disposal plant, typically via incineration. Do not dispose of via sewer, landfill, or mixing with other waste streams without EHS approval.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.

G start Identify Chemical Waste (this compound) sds Consult Safety Data Sheet (SDS) & Institutional EHS start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate Waste (Dedicated Container) ppe->segregate label Label Container Correctly (Name, Hazard, Date) segregate->label store Store in Designated Area (Secure, Ventilated, Secondary Containment) label->store contact_ehs Arrange Pickup (Contact EHS for Licensed Disposal) store->contact_ehs improper IMPROPER DISPOSAL (Trash, Sewer, Evaporation) store->improper end Waste Disposed by Approved Contractor contact_ehs->end prohibited PROHIBITED

Caption: Workflow for the compliant disposal of hazardous chemical waste.

References

Essential Safety and Operational Guide for Handling (Rac)-Carisbamate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Carisbamate-d4. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

This compound is the deuterated form of Carisbamate, a compound belonging to the carbamate class.[1] Carbamates are known to be cholinesterase inhibitors, which can be hazardous upon exposure.[2] Therefore, handling this compound requires strict adherence to safety protocols to minimize risk.

Hazard Identification and Risk Assessment
  • Primary Hazard: Potential as a cholinesterase inhibitor.[2]

  • Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

  • Potential Health Effects: Overexposure to carbamates can lead to symptoms such as dizziness, headache, nausea, and in severe cases, respiratory distress.[3][4]

Due to the lack of specific toxicity data for this compound, it should be handled as a compound of unknown toxicity, and exposure should be minimized.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves tested for resistance to chemicals.Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling the compound.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and aerosols.
Body Protection A lab coat, preferably a disposable one with knit cuffs. For larger quantities or when there is a risk of splashing, an impervious gown should be worn.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation.Minimizes the risk of inhaling airborne particles of the compound.
Safe Handling Procedures

Adherence to the following step-by-step procedures will ensure the safe handling of this compound in the laboratory.

  • Preparation and Engineering Controls:

    • All work with solid this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • The work area should be clean and uncluttered.

  • Weighing and Aliquoting:

    • When weighing the compound, use a balance inside the fume hood or an enclosure with localized exhaust ventilation.

    • Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Cap vials and containers securely.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate all equipment that has come into contact with the compound.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Solvent Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Deuterated solvents should not be mixed with regular solvent waste unless permitted by your institution's hazardous waste program.

  • Disposal Method: All waste must be disposed of through a certified hazardous waste management company, following all local, state, and federal regulations.

While deuterium itself is not considered environmentally hazardous, the carbamate structure of the molecule dictates that it be treated as chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site thoroughly.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) B Prepare Work Area in Chemical Fume Hood A->B Proceed once fully equipped C Weigh this compound B->C Begin work in contained space D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Equipment E->F Post-experiment G Segregate and Dispose of Hazardous Waste F->G H Clean Work Area G->H I Doff PPE and Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.